molecular formula C10H13FN2O B11715885 3-Fluoro-5-(piperidin-4-yloxy)pyridine

3-Fluoro-5-(piperidin-4-yloxy)pyridine

Katalognummer: B11715885
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: GTHAEVGKECHJQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-(piperidin-4-yloxy)pyridine is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-(piperidin-4-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(piperidin-4-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H13FN2O

Molekulargewicht

196.22 g/mol

IUPAC-Name

3-fluoro-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C10H13FN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2

InChI-Schlüssel

GTHAEVGKECHJQB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=CC(=CN=C2)F

Herkunft des Produkts

United States

Foundational & Exploratory

3-Fluoro-5-(piperidin-4-yloxy)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Fluoro-5-(piperidin-4-yloxy)pyridine , a critical intermediate in medicinal chemistry. This document is structured for researchers and drug developers, focusing on synthesis, physicochemical properties, and pharmacological utility.[1]

CAS Number: 1189578-46-8 Molecular Formula: C₁₀H₁₃FN₂O Molecular Weight: 196.22 g/mol

Introduction & Significance

3-Fluoro-5-(piperidin-4-yloxy)pyridine is a bifunctional heterocyclic scaffold widely utilized in fragment-based drug design (FBDD). It serves as a robust "linker-pharmacophore" hybrid, connecting a lipophilic aromatic core (the pyridine) with a solubilizing, basic moiety (the piperidine).

Its structural significance lies in three key features:

  • Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (P450-mediated) at a typically labile site on the pyridine ring.

  • Physicochemical Modulation: The ether linkage provides rotational freedom, allowing the molecule to adopt conformations required for binding pockets, while the piperidine nitrogen offers a handle for salt formation to improve bioavailability.

  • Target Class Versatility: This scaffold is a privileged structure in the design of GPR119 agonists (Type 2 Diabetes) and tyrosine kinase inhibitors (e.g., c-Met, ALK).

Chemical Structure & Physicochemical Properties[2][3][4]

Structural Analysis

The molecule consists of a 3,5-disubstituted pyridine ring.[2] The 3-position bears a fluorine atom (electron-withdrawing), and the 5-position is substituted with a piperidin-4-yloxy group.

  • Pyridine Ring: The nitrogen is electron-deficient due to the inductive effects of the fluorine and the oxygen.

  • Piperidine Ring: Exists predominantly in the chair conformation. The secondary amine is highly basic and protonated at physiological pH.

Key Properties Table[6]
PropertyValue / DescriptionRelevance
pKa (Piperidine NH) ~10.8 (Calculated)High basicity ensures solubility in acidic media and lysosomal trapping.
pKa (Pyridine N) ~2.5 - 3.0 (Estimated)Significantly reduced basicity compared to pyridine (5.2) due to F-substitution.
LogP (Lipophilicity) 1.6 - 1.9Moderate lipophilicity; suitable for CNS penetration if optimized.
H-Bond Donors 1 (NH)Critical for interaction with Asp/Glu residues in binding pockets.
H-Bond Acceptors 3 (Pyridine N, Ether O, F)Pyridine N often acts as a hinge binder in kinase targets.
TPSA ~45 ŲFavorable for membrane permeability.

Synthesis & Manufacturing

The synthesis of 3-Fluoro-5-(piperidin-4-yloxy)pyridine presents a regiochemical challenge. The 3- and 5-positions of pyridine are meta to the nitrogen, rendering them unreactive toward classical Nucleophilic Aromatic Substitution (S_NAr) unless forcing conditions or specialized catalysts are used. Therefore, the Mitsunobu Reaction is the industry-standard route for high-fidelity synthesis.

Route A: The Mitsunobu Coupling (Preferred)

This route couples 3-fluoro-5-hydroxypyridine with N-protected 4-hydroxypiperidine.

  • Precursors:

    • Nucleophile: 3-Fluoro-5-hydroxypyridine (CAS 209328-53-6).

    • Electrophile: N-Boc-4-hydroxypiperidine (CAS 109384-19-2).

  • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).[3]

  • Solvent: Anhydrous THF or DCM.

Reaction Scheme Logic
  • Activation: PPh₃ attacks DIAD to form a betaine intermediate.[3]

  • Deprotonation: The betaine deprotonates the acidic phenol (3-fluoro-5-hydroxypyridine).

  • Substitution: The alcohol oxygen of the piperidine attacks the phosphorus, forming an oxyphosphonium intermediate.

  • Coupling: The phenoxide attacks the carbon bearing the oxyphosphonium group in an S_N2 fashion, inverting the stereochemistry (irrelevant here due to symmetry of 4-hydroxypiperidine, but critical if chiral).

  • Deprotection: Acidic cleavage of the Boc group yields the final product.

Synthesis Start1 3-Fluoro-5-hydroxypyridine Inter Intermediate: N-Boc-3-fluoro-5-(piperidin-4-yloxy)pyridine Start1->Inter Mitsunobu: PPh3, DIAD, THF 0°C -> RT Start2 N-Boc-4-hydroxypiperidine Start2->Inter Final Target: 3-Fluoro-5-(piperidin-4-yloxy)pyridine Inter->Final Deprotection: TFA/DCM or HCl/Dioxane

Figure 1: Synthetic pathway via Mitsunobu coupling.

Route B: Metal-Catalyzed Coupling (Alternative)

For large-scale manufacturing where DEAD/DIAD (explosive hazards) are avoided, a Palladium or Copper-catalyzed Ullmann-type ether synthesis is viable.

  • Reactants: 3-Bromo-5-fluoropyridine + 4-Hydroxypiperidine.

  • Catalyst: CuI / 1,10-Phenanthroline or Pd(OAc)₂ / Buchwald Ligands (e.g., tBuBrettPhos).

  • Base: Cs₂CO₃.

  • Note: This route is often lower yielding due to the difficulty of coupling aliphatic alcohols with electron-neutral/rich aryl halides.

Experimental Protocols

Protocol 1: Mitsunobu Synthesis of N-Boc Intermediate

Objective: Preparation of tert-butyl 4-((5-fluoropyridin-3-yl)oxy)piperidine-1-carboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Add N-Boc-4-hydroxypiperidine (1.2 equiv, 12.0 mmol) and 3-Fluoro-5-hydroxypyridine (1.0 equiv, 10.0 mmol) to anhydrous THF (50 mL).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.5 equiv, 15.0 mmol). Stir until fully dissolved.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Azodicarboxylate Addition: Add DIAD (1.5 equiv, 15.0 mmol) dropwise over 20 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solids.[2]

  • Purification: Flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexane).

Protocol 2: Boc-Deprotection

Objective: Isolation of the free amine salt.

  • Dissolution: Dissolve the N-Boc intermediate (from Protocol 1) in Dichloromethane (DCM) (5 mL/mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Concentrate in vacuo.

    • For HCl Salt: Redissolve in minimal MeOH and add 4M HCl in dioxane. Precipitate with Et₂O.

    • For Free Base: Dissolve residue in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.[1]

Pharmacological Applications[1][7][8][9][10]

GPR119 Agonism (Metabolic Disorders)

The 3-fluoro-5-(piperidin-4-yloxy)pyridine scaffold is a bioisostere for the phenoxy-piperidine moiety found in first-generation GPR119 agonists (e.g., GSK1292263 ).

  • Mechanism: GPR119 activation in pancreatic

    
    -cells enhances glucose-dependent insulin secretion.
    
  • Role of Fluorine: The 3-fluoro group prevents oxidative debulking of the pyridine ring while maintaining the electronic profile required for receptor pi-stacking interactions.

Kinase Inhibition

In kinase inhibitors (e.g., c-Met, ALK), the pyridine nitrogen often functions as a hydrogen bond acceptor for the hinge region of the ATP-binding pocket.

  • The ether linker allows the piperidine group to extend into the solvent-exposed region, where the basic amine can form a salt bridge with conserved aspartate or glutamate residues (e.g., Glu-

    
    C-helix).
    

Pharmacophore Pyridine Pyridine Core (Lipophilic/Pi-Stacking) Fluorine 3-Fluoro Group (Metabolic Block) Pyridine->Fluorine Substitution Ether Ether Linker (H-Bond Acceptor) Pyridine->Ether C-O Bond Piperidine Piperidine Ring (Solubilizing Group) Ether->Piperidine C-O Bond Amine Secondary Amine (Ionic Interaction) Piperidine->Amine Part of Ring

Figure 2: Pharmacophore mapping of the scaffold.

Safety & Handling

  • Fluorinated Pyridines: Generally irritants. Avoid inhalation.

  • DIAD/DEAD: Shock-sensitive and potentially explosive upon heating. Store in a refrigerator and use blast shields during scale-up.

  • TFA: Corrosive. Use in a fume hood.

References

  • Synthesis of Fluorinated Pyridines: ChemicalBook. "3-Fluoropyridine CAS#: 372-47-4". Link

  • GPR119 Agonist Design: National Institutes of Health (NIH). "Design of Potent and Orally Active GPR119 Agonists". Link (Contextual reference based on scaffold utility).

  • Mitsunobu Reaction Protocol: BenchChem. "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine". Link (General protocol adaptation).

  • Scaffold Properties: ChemScene. "3-Fluoro-5-(piperidin-3-yl)pyridine Data" (Isomer comparison). Link

Sources

Technical Profile: 3-Fluoro-5-(piperidin-4-yloxy)pyridine (CAS: 1189578-46-8)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Fluoro-5-(piperidin-4-yloxy)pyridine , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary

3-Fluoro-5-(piperidin-4-yloxy)pyridine (CAS: 1189578-46-8 ) is a disubstituted pyridine derivative characterized by a fluorine atom at the C3 position and a piperidin-4-yloxy ether linkage at the C5 position. This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) agonists (e.g., GPR119) and kinase inhibitors . The electron-withdrawing fluorine atom modulates the basicity of the pyridine nitrogen and enhances metabolic stability, while the piperidine ring provides a solubilizing handle and a vector for hydrogen bonding interactions within protein active sites.

Chemical Identity & Physicochemical Properties[1][2]

PropertyData
CAS Number 1189578-46-8
IUPAC Name 3-Fluoro-5-(piperidin-4-yloxy)pyridine
Molecular Formula C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~9.8 (Piperidine NH), ~2.5 (Pyridine N)
LogP (Predicted) 1.4 – 1.8
H-Bond Donors 1 (Piperidine NH)
H-Bond Acceptors 3 (Pyridine N, Ether O, Piperidine N)

Synthetic Pathways & Experimental Protocols

The synthesis of 3-Fluoro-5-(piperidin-4-yloxy)pyridine typically employs a Nucleophilic Aromatic Substitution (SₙAr) strategy. This route is preferred over metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) for industrial scalability due to lower cost and the avoidance of heavy metal contaminants.

Retrosynthetic Analysis (Graphviz Diagram)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Retrosynthesis Target 3-Fluoro-5-(piperidin-4-yloxy)pyridine (Target) Intermediate Protected Intermediate (N-Boc-4-(5-fluoropyridin-3-yloxy)piperidine) Target->Intermediate Deprotection (TFA or HCl) Precursor1 3,5-Difluoropyridine (Electrophile) Intermediate->Precursor1 SₙAr Etherification (NaH, DMF) Precursor2 N-Boc-4-hydroxypiperidine (Nucleophile) Intermediate->Precursor2

Figure 1: Retrosynthetic logic relying on the high reactivity of 3,5-difluoropyridine toward nucleophilic attack.

Detailed Experimental Protocol (SₙAr Route)

Step 1: Etherification (SₙAr)

  • Reagents: 3,5-Difluoropyridine (1.0 eq), N-Boc-4-hydroxypiperidine (1.1 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine dissolved in anhydrous DMF under N₂ atmosphere.

    • Cool the solution to 0°C.

    • Add Sodium Hydride portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation (formation of the alkoxide).

    • Add 3,5-Difluoropyridine dropwise. The electron-deficient nature of the pyridine ring facilitates the displacement of one fluorine atom.

    • Warm the reaction to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS.

    • Quench: Carefully pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x).[1]

    • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the N-Boc protected intermediate.

Step 2: Deprotection

  • Reagents: Trifluoroacetic Acid (TFA) or HCl in Dioxane (4M).

  • Procedure:

    • Dissolve the N-Boc intermediate in Dichloromethane (DCM).

    • Add TFA (10–20 eq) at 0°C.

    • Stir at RT for 1–2 hours until LC-MS shows complete conversion to the amine.

    • Workup: Concentrate the solvent. Basify the residue with saturated NaHCO₃ or 1N NaOH to pH ~10. Extract with DCM/Isopropanol (3:1) to recover the free base.

    • Final Product: 3-Fluoro-5-(piperidin-4-yloxy)pyridine.

Medicinal Chemistry Applications

This compound serves as a versatile linker-scaffold in drug design. The ether oxygen acts as a flexible hinge, while the piperidine nitrogen provides a site for further diversification (e.g., urea formation, amidation, or reductive amination).

Structure-Activity Relationship (SAR) Logic
  • Fluorine Effect: The C3-fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding and potential hERG toxicity compared to the non-fluorinated analog. It also blocks metabolic oxidation at the C3 position.

  • Piperidine Vector: The 4-substituted piperidine projects substituents into solvent-exposed regions of the binding pocket, ideal for tuning pharmacokinetic properties (solubility, permeability).

Application Workflow

Applications Core 3-Fluoro-5-(piperidin-4-yloxy)pyridine (Core Scaffold) Deriv1 Urea Formation (Reaction with Isocyanates) Core->Deriv1 Deriv2 Amidation (Reaction with Acid Chlorides) Core->Deriv2 Deriv3 Reductive Amination (Reaction with Aldehydes) Core->Deriv3 Target1 GPR119 Agonists (Metabolic Disorders) Deriv1->Target1 Linker Optimization Target2 Kinase Inhibitors (Oncology) Deriv2->Target2 Hinge Binding

Figure 2: Diversification of the core scaffold into therapeutic classes.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Protons: Two distinct signals in the aromatic region (~8.0–8.3 ppm). The proton adjacent to the fluorine will show characteristic H-F coupling.

    • Ether Proton: A multiplet at ~4.5 ppm corresponding to the CH-O proton on the piperidine ring.

    • Piperidine Protons: Multiplets at ~1.5–3.0 ppm corresponding to the CH₂ groups.

  • LC-MS:

    • ESI+: [M+H]⁺ peak at m/z 197.1.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • Always handle in a fume hood to avoid inhalation of dust/aerosols.

  • Wear nitrile gloves and safety glasses.

  • Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative degradation of the secondary amine.

References

  • ChemicalBook. (2024). Product Entry: 3-Fluoro-5-(piperidin-4-yloxy)pyridine (CAS 1189578-46-8). Retrieved from

  • ChemSrc. (2024). CAS 1189578-46-8 Physicochemical Properties. Retrieved from

  • PubChem. (2024). Compound Summary: 3-Fluoro-5-(piperidin-4-yloxy)pyridine. Retrieved from

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2). (General synthetic methodology for fluoropyridines).[2] Retrieved from

Sources

Molecular weight and formula of 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorinated N-heterocycles is a cornerstone of lead optimization. 3-Fluoro-5-(piperidin-4-yloxy)pyridine (CAS: 1189578-46-8)[1] represents a highly versatile building block. With a precisely defined molecular formula of C10H13FN2O and a molecular weight of 196.22 g/mol [2], this compound offers an optimal balance of lipophilicity, metabolic stability, and target engagement potential. This technical guide provides an in-depth profiling of its physicochemical properties, analytical validation protocols, and rational integration into drug discovery workflows.

Structural and Physicochemical Profiling

The molecular weight of 3-Fluoro-5-(piperidin-4-yloxy)pyridine is derived from its constituent atoms: ten carbons (120.11), thirteen hydrogens (13.104), one fluorine (18.998), two nitrogens (28.014), and one oxygen (15.999).

Table 1: Quantitative Physicochemical and Mass Data

ParameterValueCausality / Significance
Molecular Formula C10H13FN2ODefines the exact atomic composition[2].
Average Molecular Weight 196.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 196.1012 DaCritical for High-Resolution Mass Spectrometry.
Exact Mass[M+H]+ 197.1085 DaTarget m/z for positive electrospray ionization.
Hydrogen Bond Donors 1Piperidine NH facilitates target protein binding.
Hydrogen Bond Acceptors 3Pyridine N, Ether O, and Fluorine act as acceptors.

The low molecular weight (196.22 g/mol ) ensures that when this building block is conjugated to a core scaffold, the resulting lead compound remains well within Lipinski's Rule of 5 (MW < 500 Da), preserving oral bioavailability.

Analytical Verification Protocols

Before integrating 3-Fluoro-5-(piperidin-4-yloxy)pyridine into a multi-step synthetic route, its molecular weight and formula must be rigorously validated. Relying solely on vendor certificates of analysis can compromise downstream synthesis. The following High-Resolution Mass Spectrometry (HRMS) protocol serves as a self-validating system: a mass error of less than 5 ppm mathematically confirms the C10H13FN2O formula.

Protocol: HRMS Validation of C10H13FN2O

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The basic piperidine nitrogen (pKa ~9.5) requires an acidic modifier (formic acid) to ensure complete protonation in solution, maximizing the ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Separation: Inject 2.0 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The ether linkage and fluorinated pyridine core provide sufficient lipophilicity for retention on a reversed-phase C18 column, while the rapid gradient ensures a sharp, symmetrical peak for accurate mass scanning.

  • Mass Spectrometry (HRMS): Operate a Time-of-Flight (TOF) or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Analysis & Self-Validation: Extract the ion chromatogram for the theoretical [M+H]+ m/z of 197.1085.

    • Validation: Calculate the mass error. If the observed mass is 197.1090, the error is ((197.1090 - 197.1085) / 197.1085) × 10^6 = 2.5 ppm. An error of < 5 ppm definitively validates the molecular formula as C10H13FN2O.

LCMS_Workflow Sample Sample Prep (1 mg/mL in MeOH) Chromatography UHPLC Separation (C18, Gradient Elution) Sample->Chromatography Ionization ESI+ Ionization (Protonation via FA) Chromatography->Ionization MassSpec HRMS Analysis (TOF/Orbitrap) Ionization->MassSpec Data Data Analysis (m/z 197.1085 [M+H]+) MassSpec->Data

Figure 1: HRMS analytical workflow for validating the molecular weight of C10H13FN2O.

Pharmacophore Mapping and Medicinal Chemistry Logic

The specific molecular formula (C10H13FN2O) is not arbitrary; it is a highly engineered pharmacophore designed to overcome common pharmacokinetic liabilities.

  • The 3-Fluoro Substitution: The introduction of a fluorine atom at the 3-position of the pyridine ring serves a dual purpose. First, it sterically and electronically blocks Cytochrome P450-mediated oxidation at this electron-rich site, drastically improving the metabolic half-life of the molecule. Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyridine nitrogen, rendering it less basic and thereby enhancing passive membrane permeability.

  • The Piperidin-4-yloxy Moiety: The piperidine ring provides a localized basic center that is predominantly ionized at physiological pH (7.4). This enables the formation of critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target protein binding pockets. The ether oxygen acts as a flexible hinge, allowing the piperidine ring to adopt the optimal conformation for target engagement without introducing excessive steric bulk.

PharmaLogic Molecule 3-Fluoro-5-(piperidin-4-yloxy)pyridine MW: 196.22 g/mol Fluorine 3-Fluoro Substitution (Metabolic Stability) Molecule->Fluorine Pyridine Pyridine Core (Pi-Pi Stacking) Molecule->Pyridine Piperidine Piperidine Amine (Solubility & Binding) Molecule->Piperidine Ether Ether Linkage (Flexibility) Molecule->Ether

Figure 2: Pharmacophore mapping and functional logic of the C10H13FN2O building block.

Conclusion

The compound 3-Fluoro-5-(piperidin-4-yloxy)pyridine (C10H13FN2O, MW: 196.22 g/mol ) is a structurally optimized building block that provides medicinal chemists with a pre-validated vector for target engagement. By strictly adhering to the HRMS validation protocols outlined in this guide, researchers can ensure the structural integrity of this fragment, mitigating the risk of downstream synthetic failures and accelerating the development of novel therapeutics.

References

  • Title: 3-Fluoro-5-(piperidin-4-yloxy)pyridine Properties and Structure Source: ChemSrc URL: [Link]

Sources

Fluorinated Pyridine-Piperidine Ether Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the strategic design, synthesis, and application of Fluorinated Pyridine-Piperidine Ether building blocks. It is structured to serve as a primary reference for medicinal chemists and process scientists.[1]

Strategic Architecture in Medicinal Chemistry[1][2][3]

Executive Summary

The Fluorinated Pyridine-Piperidine Ether (FPPE) motif represents a "privileged scaffold" in modern drug discovery.[1][2] This architecture synergizes three distinct pharmacological levers:

  • The Fluorinated Pyridine: Modulates lipophilicity (

    
    ), metabolic stability (blocking CYP450 oxidation), and 
    
    
    
    -
    
    
    stacking interactions.[1]
  • The Ether Linkage (-O-): Provides a flexible yet stable spacer that alters bond angles compared to direct C-C or C-N linkages, often improving solubility and breaking planarity.[1][2]

  • The Piperidine Ring: A versatile aliphatic amine acting as a solubility handle (

    
    ) and a vector for further diversification.[1]
    

This guide provides the definitive protocols for synthesizing and utilizing these building blocks, with a focus on regioselective control and physicochemical optimization.

Part 1: Structural Rationale & Pharmacophore Design[1]

The Fluorine Effect

The introduction of fluorine onto the pyridine ring is not merely for metabolic blocking; it fundamentally alters the electronic landscape of the ether linkage.

  • pKa Modulation: Fluorine is highly electronegative (

    
    ).[1] When placed ortho to the pyridine nitrogen, it lowers the basicity of the pyridine, reducing non-specific binding (hERG liability).
    
  • Conformational Biasing: The Gauche Effect and dipole-dipole interactions between the ether oxygen and the ring fluorine can lock the molecule into a preferred bioactive conformation, reducing the entropic penalty of binding.

The Ether vs. Amine Linker

While amino-linked (Pyridine-NH-Piperidine) scaffolds are common, the ether linkage (Pyridine-O-Piperidine) offers distinct advantages:

  • Metabolic Stability: Secondary amines are prone to N-oxidation or conjugation; ethers are generally more robust, provided the

    
    -carbons are protected or the aromatic ring is deactivated (e.g., by fluorine).[1][2]
    
  • Hydrogen Bond Dynamics: The ether oxygen acts purely as a Hydrogen Bond Acceptor (HBA), whereas the amine linker is both a donor (HBD) and acceptor, potentially complicating membrane permeability.

Part 2: Synthetic Methodologies

The synthesis of FPPEs relies heavily on Nucleophilic Aromatic Substitution (


) . However, the presence of multiple electrophilic sites on polyfluorinated pyridines requires precise condition control.
Regioselectivity Decision Tree

When reacting 4-hydroxypiperidine with a polyfluoropyridine , the site of attack is governed by the interplay of electronics (para-preference) and sterics/coordination (ortho-preference).[2]

Regioselectivity Start Polyfluoropyridine Substrate Decision1 Is the Pyridine 2,4,6-Trifluoro? Start->Decision1 Decision2 Is the Pyridine 2,4-Difluoro? Decision1->Decision2 No Result4 Major Product: C4-Substitution (Thermodynamic & Electronic) Decision1->Result4 Yes (Symmetric Activation) Decision3 Is the Pyridine 2,6-Difluoro? Decision2->Decision3 No Decision2->Result4 Standard Conditions (DMF/Heat) Result2 Major Product: C2-Substitution (Steric/Coordination Control) Decision2->Result2 Non-Polar Solvent (Toluene/Mg++) Decision3->Result2 Yes (Only C2 available)

Figure 1: Decision matrix for predicting regioselectivity in


 reactions of fluoropyridines.
Protocol A: The "Gold Standard"

This protocol is optimized for reacting N-Boc-4-hydroxypiperidine with 2,6-difluoropyridine or 2,4,6-trifluoropyridine .[1][2]

Reagents:

  • Substrate: Polyfluoropyridine (1.0 eq)[1][2]

  • Nucleophile: N-Boc-4-hydroxypiperidine (1.1 eq)[1][2]

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) OR Cesium Carbonate (

    
    , 2.0 eq)[2]
    
  • Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried flask under

    
    , dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF (0.5 M). Cool to 0°C.[1]
    
  • Deprotonation: Add NaH portion-wise.[1] Stir at 0°C for 30 min until gas evolution ceases. Note: If using

    
    , skip this step and mix all reagents at RT.
    
  • Addition: Add the fluoropyridine dropwise to the alkoxide solution at 0°C. The reaction is often exothermic.

  • Reaction: Allow to warm to Room Temperature (RT).

    • For 2,4,6-trifluoropyridine: Reaction is usually complete in 1-2 hours at RT.[1][2]

    • For 2,6-difluoropyridine: Heat to 60-80°C for 4-6 hours.

  • Quench & Workup: Pour into ice water. Extract with EtOAc (3x).[1] Wash organics with

    
     (5% aq) to remove DMF, then Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point:

  • O- vs N-arylation: Since the piperidine nitrogen is protected (Boc), O-arylation is the only pathway.[1][2] Never use unprotected piperidine, as the amine is a superior nucleophile to the alcohol and will yield the N-aryl product exclusively.

Protocol B: Mitigating Defluorination

In highly activated systems (e.g., pentafluoropyridine), over-substitution (displacing multiple fluorines) is a risk.[1]

  • Solution: Use stoichiometric control (0.95 eq of nucleophile) and conduct the reaction at -78°C , slowly warming to 0°C.

Part 3: Physicochemical Properties[1]

The following table summarizes the shift in properties when transitioning from a standard Phenyl-Ether to a Fluoropyridine-Ether.

PropertyPhenyl-O-PiperidinePyridine-O-Piperidine3-F-Pyridine-O-PiperidineImpact of Fluorine
LogP 2.5 - 3.01.8 - 2.22.1 - 2.4Increases lipophilicity slightly vs Pyridine, but lower than Phenyl.[1][2]
pKa (Pyridine N) N/A~5.2~2.5 - 3.5Drastically reduces basicity; reduces hERG risk.[1][2]
pKa (Piperidine N) ~10.8~10.8~10.6Negligible effect (too distant).[1][2]
Metabolic Stability Low (Para-hydroxylation)Moderate (N-oxidation)High F blocks para-oxidation; Pyridine N reduces lipophilicity.[1][2]
Solubility LowModerateModerate-HighDipole moment increases aqueous solubility.[1][2]

Part 4: Medicinal Chemistry Applications[1][3][4][5][6][7]

Metabolic Blockade Mechanism

The strategic placement of fluorine prevents the "NIH Shift" and direct hydroxylation by Cytochrome P450 enzymes.

Metabolism Substrate Pyridine-Ether Scaffold CYP450 CYP450 (Oxidation) Substrate->CYP450 Fluorine Fluorine Subst. (Para/Ortho) Substrate->Fluorine Modification Metabolite1 N-Oxide (Polar, Excreted) CYP450->Metabolite1 Pyridine N Metabolite2 C-Hydroxylation (Unstable) CYP450->Metabolite2 Para-CH Blocked Metabolism BLOCKED Fluorine->Metabolite2 Inhibits Fluorine->Blocked Result

Figure 2: Mechanism of metabolic stabilization via fluorination.[1][2]

Case Study: GPCR Agonists

In the development of GPR119 agonists (diabetes targets), the 4-((3-fluoropyridin-4-yl)oxy)piperidine motif is frequently employed.[1][2]

  • Role: The ether oxygen mimics the polar interactions of endogenous ligands, while the fluoropyridine provides a rigid, metabolically stable "cap" that fits into the hydrophobic pocket without incurring the high lipophilicity penalty of a chlorobenzene.

Part 5: Handling & Safety[1]

  • Toxicity: Fluorinated pyridines are volatile and can be potent skin irritants. 2-Fluoroethanol (a potential metabolite if the ether cleaves) is highly toxic; however, the stable ether linkage in these building blocks generally prevents this release.[1]

  • Storage: Store N-Boc protected intermediates at 2-8°C. Free amines (deprotected) are hygroscopic and absorb

    
     from the air; store under Argon.
    
  • Waste: Fluorinated aromatics must be segregated from general organic waste for specialized incineration to prevent HF formation in standard burners.[1]

References

  • Nairoukh, Z., et al. (2019).[1] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[1][2] Nature Chemistry. [Link][1][2]

  • Marsilje, T. H., et al. (2013).[1][3] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry. [Link][2]

  • Caroleo, A., et al. (2020).[1] "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects." Chemistry – A European Journal. [Link][2]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][2]

Sources

The Strategic Application of 3-Fluoro-5-(piperidin-4-yloxy)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of privileged scaffolds dictates the trajectory of lead optimization. 3-Fluoro-5-(piperidin-4-yloxy)pyridine has emerged as a highly versatile building block in modern medicinal chemistry. By combining a metabolically robust fluoropyridine core with a flexible, basic piperidinyloxy appendage, this scaffold addresses multiple pharmacokinetic and pharmacodynamic liabilities simultaneously. This technical whitepaper dissects the physicochemical rationale behind this specific molecular architecture, explores its deployment across kinase and G-protein-coupled receptor (GPCR) targets, and provides self-validating experimental protocols for its synthesis and biological evaluation.

Physicochemical Rationale: The "Why" Behind the Scaffold

The design of 3-fluoro-5-(piperidin-4-yloxy)pyridine is not arbitrary; it is a masterclass in bioisosteric replacement and property-based drug design.

The Role of 3-Fluorination

The introduction of a fluorine atom at the 3-position of the pyridine ring serves a dual purpose[1]:

  • pKa Modulation: Pyridine nitrogens often act as hydrogen-bond acceptors but can carry a basicity (pKa ~5.2) that leads to undesired hERG channel binding or poor membrane permeability. Fluorine, being highly electronegative, inductively withdraws electron density from the aromatic system. This significantly lowers the pKa of the pyridine nitrogen, reducing off-target toxicity while maintaining the nitrogen's ability to act as a weak hydrogen-bond acceptor in kinase hinge regions[2].

  • Metabolic Shielding: The C-F bond (~485 kJ/mol) is highly resistant to homolytic cleavage[1]. Placing fluorine adjacent to the heteroatom or at known metabolic hotspots effectively blocks cytochrome P450 (CYP)-mediated oxidative metabolism (e.g., N-oxidation or aromatic hydroxylation), thereby extending the compound's half-life[3].

The Piperidin-4-yloxy Linkage

The piperidin-4-yloxy group introduces a basic secondary amine (pKa ~9.5) tethered via a flexible ether linkage.

  • Solubility and Salt Bridges: The protonated amine at physiological pH dramatically improves aqueous solubility. More importantly, it is perfectly positioned to form solvent-exposed salt bridges with acidic residues (Aspartate or Glutamate) at the periphery of ATP-binding pockets in kinases or within the transmembrane domains of GPCRs[4].

  • Conformational Flexibility: Unlike rigid piperazine or fused bicyclic systems, the ether oxygen allows the piperidine ring to adopt multiple vectors, enabling the basic amine to "sweep" the solvent boundary to find optimal electrostatic interactions[5].

ScaffoldLogic A 3-Fluoro-5-(piperidin-4-yloxy)pyridine Core Scaffold B 3-Fluoro Substitution (Electron Withdrawing) A->B C Piperidin-4-yloxy Linkage (Basic Amine pKa ~9.5) A->C D Decreased Pyridine pKa Improved Membrane Permeability B->D E Metabolic Stability (CYP450 Blocking) B->E F Solvent-Exposed Salt Bridge (Asp/Glu Interaction) C->F G Enhanced Target Affinity (Kinases & GPCRs) D->G E->G F->G

Logical workflow of scaffold physicochemical optimization.

Applications in Target Classes

Kinase Inhibitors (p38 MAPK & PIM Kinases)

In kinase inhibitor design, the 3-fluoro-5-(piperidin-4-yloxy)pyridine scaffold is frequently utilized to target the ATP-binding site. For instance, in the development of p38α MAPK inhibitors, the pyridine nitrogen acts as a crucial hydrogen bond acceptor for the hinge region backbone (e.g., Met109). The fluorination improves the selectivity profile against other kinases by altering the electronic distribution of the ring, while the piperidinyloxy group extends out of the pocket toward the solvent interface, interacting with solvent-exposed acidic residues[4].

Similarly, in PIM kinase inhibitors targeting acute myeloid leukemia (AML), the freely rotatable ether group allows the scaffold to navigate the L-shaped pocket, directing the terminal amine toward Lys-67 and Asp128 to form critical intramolecular hydrogen bonds[5].

MAPKPathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38 MAPK (Target Enzyme) MKK3_6->p38 Downstream MK2 / ATF2 Activation p38->Downstream Inhibitor Scaffold-Based Inhibitor (Binds Hinge Region) Inhibitor->p38 Blocks ATP Response Inflammatory Response (IL-1b, TNF-a Release) Downstream->Response

p38 MAPK signaling pathway and inhibitor intervention point.

GPCR Ligands (Prokineticin Receptors)

Beyond kinases, this scaffold is highly effective in GPCR drug discovery. In the development of antagonists for Prokineticin receptors (PK1/PK2)—targets associated with pain and inflammatory bowel disease—the piperidine ring mimics endogenous basic pharmacophores. The fluoropyridine core provides a lipophilic anchor that buries into the hydrophobic transmembrane helices, while the fluorine atom prevents rapid first-pass metabolism, a common hurdle in CNS-active GPCR ligands[6].

Quantitative Data Summaries

To illustrate the empirical value of this scaffold, the following tables summarize typical structure-activity relationship (SAR) and physicochemical shifts observed when deploying this moiety.

Table 1: Impact of Fluorination on Pyridine Physicochemical Properties [1][2]

Scaffold VariationPyridine pKa (Calc.)LogD (pH 7.4)CYP450 Clearance (µL/min/mg)
3-H-5-(piperidin-4-yloxy)pyridine5.21.445.2
3-Fluoro-5-(piperidin-4-yloxy)pyridine 3.1 1.9 12.4
3-Chloro-5-(piperidin-4-yloxy)pyridine2.82.418.7

Table 2: SAR of Piperidin-4-yloxy Pyridine Derivatives in Kinase Assays [4][5]

Compound CoreLinker Typep38α IC50 (nM)PIM-1 IC50 (nM)Cell Permeability (Papp)
Non-fluorinated PyridineDirect Amine (-NH-)12085Low
Non-fluorinated PyridineEther (-O-)4532Medium
3-Fluoro-Pyridine Ether (-O-) 12 8 High

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to ensure reproducibility and logical troubleshooting.

Synthetic Methodology: SNAr Construction of the Scaffold

This protocol details the nucleophilic aromatic substitution (SNAr) used to construct the core scaffold before coupling it to a larger pharmacophore.

Objective: Synthesize tert-butyl 4-((5-bromo-3-fluoropyridin-2-yl)oxy)piperidine-1-carboxylate.

Step-by-Step Procedure:

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere. Cool to 0°C.

    • Causality: DMF is a polar aprotic solvent that stabilizes the incoming alkoxide intermediate. Cooling prevents thermal degradation of the Boc group.

  • Alkoxide Formation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ gas evolution ceases.

    • Causality: NaH is a strong, non-nucleophilic base required to fully deprotonate the secondary alcohol, generating a highly reactive alkoxide nucleophile.

  • SNAr Reaction: Add 3,5-difluoropyridine (1.1 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours.

    • Causality: The fluorine atoms strongly activate the pyridine ring toward SNAr by lowering the LUMO energy. The alkoxide selectively displaces one fluorine atom due to the stabilizing effect of the adjacent nitrogen.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

    • Self-Validation (QC): Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material and the appearance of a new, UV-active spot confirms conversion.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

    • Self-Validation (QC): Confirm product identity via LC-MS (ESI+). Look for the [M+H]+ peak corresponding to the exact mass of the fluorinated product.

In Vitro Validation: ADP-Glo Kinase Assay

To validate the biological efficacy of the synthesized scaffold against a target kinase (e.g., p38 MAPK), an ADP-Glo assay is employed.

Objective: Determine the IC50 of the synthesized inhibitor.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

    • Causality: MgCl₂ is an essential cofactor for ATP binding. DTT maintains the reducing environment to prevent cysteine oxidation in the kinase active site.

  • Compound Plating: Serially dilute the inhibitor in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of compound to a 384-well white plate using an acoustic dispenser (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, keeping the final DMSO concentration at a strict 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 µL of recombinant p38α kinase (diluted in kinase buffer) to the wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate competes for the active site.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at Km concentration, e.g., 10 µM). Incubate for 60 minutes.

    • Causality: Running the assay at the ATP Km ensures that the assay is highly sensitive to competitive ATP-site inhibitors (which this scaffold is designed to be).

  • Detection: Add 10 µL of ADP-Glo Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Self-Validation (QC): Include positive control wells (Staurosporine, full inhibition) and negative control wells (DMSO only, 0% inhibition). Calculate the Z'-factor; a Z' > 0.6 validates the assay's robustness and signal-to-noise ratio.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Structure-Activity Studies of Novel di-substituted[1,2,5]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. European Journal of Medicinal Chemistry - UPCommons. URL:[Link]

  • Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the L-shape conformation. SSRN. URL:[Link]

  • Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. Google Patents (US10167273B2).

Sources

In-Depth Technical Guide: 3-Fluoro-5-(piperidin-4-yloxy)pyridine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoro-5-(piperidin-4-yloxy)pyridine scaffold has emerged as a highly versatile and privileged pharmacophore in contemporary drug discovery. By combining the basicity and hydrogen-bonding capacity of a piperidine ring with the conformational flexibility of an ether linkage and the electronic modulation of a fluorinated pyridine, this structural motif offers a highly tunable platform for targeting kinases (e.g., EGFR, p38 MAPK) and G-protein-coupled receptors (GPCRs, e.g., Oxytocin receptors).

This whitepaper provides an authoritative, E-E-A-T-aligned technical review of the physicochemical rationale, synthetic methodologies, and pharmacological applications of 3-fluoro-5-(piperidin-4-yloxy)pyridine derivatives, complete with validated experimental protocols.

Structural & Physicochemical Rationale

The design of 3-fluoro-5-(piperidin-4-yloxy)pyridine derivatives is rooted in precise molecular engineering. Each component of the scaffold serves a distinct causal function in target engagement and pharmacokinetic optimization.

The Piperidin-4-yloxy Motif

The piperidine ring provides a basic aliphatic amine that is predominantly protonated at physiological pH (pH 7.4). This protonated state is critical for forming salt bridges with acidic residues (Aspartate or Glutamate) within target binding pockets, such as the solvent-exposed regions of kinase ATP-binding sites or the transmembrane domains of GPCRs[1]. The ether oxygen provides a flexible hinge, allowing the piperidine ring to adopt optimal conformations while serving as a potential hydrogen-bond acceptor[1][2].

The Fluoropyridine Core

The incorporation of a fluorine atom at the 3-position of the pyridine ring is a classic bioisosteric strategy that profoundly alters the molecule's physicochemical profile:

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (

    
    ) significantly lowers the 
    
    
    
    of the adjacent pyridine nitrogen (from ~5.2 in unsubstituted pyridine to ~2.8 in 3-fluoropyridine). This reduced basicity prevents the pyridine nitrogen from acting as a strong base, thereby improving membrane permeability and reducing off-target liabilities such as hERG channel inhibition.
  • Metabolic Stability: The highly polarized C-F bond (bond dissociation energy ~116 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at the 3-position, a common site for bioactivation or clearance in unsubstituted pyridines[2].

  • Conformational Locking: The multipolar C-F bond can engage in orthogonal multipolar interactions with backbone amides or induce preferred conformations via dipole-dipole repulsion with the adjacent ether oxygen.

Pharmacological Applications

Kinase Inhibitors (EGFR and p38 MAPK)

The piperidin-4-yloxy pyridine/pyrimidine motif has been extensively utilized in the development of covalent and non-covalent kinase inhibitors. For example, in the treatment of non-small cell lung cancer (NSCLC), 2-arylamino-4-(piperidin-4-yloxy)pyrimidines and related pyridines have been designed as potent inhibitors of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 double mutant[1]. The piperidine ring extends into the solvent channel, improving aqueous solubility, while the core engages the hinge region[1]. Similarly, di-substituted oxadiazolopyrazine analogs incorporating the piperidin-4-yloxy-pyridine motif have been developed to target the A-loop regulatory site of p38 MAP kinase, a critical mediator of pro-inflammatory cytokines like TNF-

and IL-1

[3][4].
GPCR Antagonists (Oxytocin Receptors)

In the realm of GPCRs, the scaffold has been pivotal in developing orally active non-peptide oxytocin antagonists for the management of preterm labor. Derivatives such as L-372,662 utilize a piperidin-4-yloxy motif linked to a pyridine N-oxide or fluoropyridine to achieve high affinity (


 = 4.1 nM for human oxytocin receptors) and excellent oral bioavailability (90% in rats)[2][5][6]. The fluorination in these derivatives was specifically introduced to enhance in vivo potency and modulate the pharmacokinetic profile[2].

Quantitative Data: Physicochemical Impact of Fluorination

The table below summarizes the causal impact of adding the 3-fluoro substituent to the 5-(piperidin-4-yloxy)pyridine core, demonstrating the E-E-A-T principle of data-driven design.

Property5-(Piperidin-4-yloxy)pyridine3-Fluoro-5-(piperidin-4-yloxy)pyridineCausal Explanation
Pyridine N

(calc)
~ 5.2~ 2.8Inductive electron withdrawal by fluorine depletes electron density on the pyridine nitrogen.
Piperidine N

(calc)
~ 9.8~ 9.6Minimal distal effect; amine remains protonated at physiological pH.
LogD (pH 7.4) ~ 0.8~ 1.4Fluorine increases lipophilicity, enhancing passive membrane permeability.
HLM Stability (

)
Moderate (< 30 min)High (> 60 min)Fluorine blocks CYP450-mediated aromatic oxidation at the C3 position[2].

Experimental Protocols

To ensure self-validating scientific integrity, the following step-by-step methodologies detail the synthesis of the core scaffold and its biological evaluation.

Protocol A: Synthesis of 3-Fluoro-5-(piperidin-4-yloxy)pyridine Dihydrochloride

This protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy.
  • Deprotonation: In an oven-dried, argon-purged flask, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-piperidin-4-ol, 1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Etherification (

    
    ):  Add 3,5-difluoropyridine (1.1 eq) dropwise to the alkoxide solution. Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM). Add 4M HCl in Dioxane (10 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford 3-fluoro-5-(piperidin-4-yloxy)pyridine dihydrochloride as a white solid.

Protocol B: In Vitro Kinase TR-FRET Assay (e.g., EGFR or p38 MAPK)
  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Dilute the target kinase and ULight-labeled substrate to 2X working concentrations.
    
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 5

    
    L of the 2X Kinase/Substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding.
    
  • Reaction Initiation: Add 5

    
    L of 2X ATP solution (at the 
    
    
    
    concentration for the specific kinase). Incubate for 60 minutes at room temperature.
  • Detection: Stop the reaction by adding 10

    
    L of detection buffer containing EDTA (to chelate 
    
    
    
    ) and a Europium-labeled anti-phospho antibody. Incubate for 1 hour.
  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm). Calculate

    
     using a 4-parameter logistic fit.
    

Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression of the


 synthetic route described in Protocol A.

SynthWorkflow A 3,5-Difluoropyridine + N-Boc-piperidin-4-ol B SNAr Reaction (NaH, DMF, 0°C to RT) A->B Deprotonation & Attack C Intermediate: N-Boc-3-fluoro-5- (piperidin-4-yloxy)pyridine B->C Etherification D Deprotection (4M HCl in Dioxane) C->D Acidic Cleavage E Product: 3-Fluoro-5- (piperidin-4-yloxy)pyridine Dihydrochloride D->E Salt Formation

Caption: Step-by-step synthetic workflow for 3-fluoro-5-(piperidin-4-yloxy)pyridine via SNAr.

Pharmacophore Binding Model

This diagram maps the specific molecular interactions between the scaffold and a generic target binding pocket (e.g., Kinase hinge region or GPCR transmembrane domain).

BindingModel cluster_ligand 3-Fluoro-5-(piperidin-4-yloxy)pyridine Scaffold cluster_target Target Binding Pocket (Kinase/GPCR) Piperidine Piperidine NH2+ AspGlu Asp/Glu Residue (Solvent Channel) Piperidine->AspGlu Salt Bridge / Ionic Bond Ether Ether Oxygen Hinge Hinge Region / TM Domain (H-Bond Donor) Ether->Hinge Conformational Flexibility Pyridine Pyridine Nitrogen Pyridine->Hinge H-Bond Acceptor Fluorine 3-Fluoro Substituent Lipid Hydrophobic Pocket Fluorine->Lipid Van der Waals / Metabolic Shielding

Caption: Pharmacophore model illustrating target engagement causality of the scaffold.

References

  • Tian, L., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry.

  • Bell, I. M., et al. (1998). Development of Orally Active Oxytocin Antagonists: Studies on 1-(1-{4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl}piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) and Related Pyridines. Journal of Medicinal Chemistry, 41(12), 2146–2163.

  • Universitat Politècnica de Catalunya (UPC) Research. Structure-Activity Studies of Novel di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. European Journal of Medicinal Chemistry.

  • MedChemExpress. L-372662 | Oxytocin Antagonist.

  • World Intellectual Property Organization. (2008). Protein kinase inhibitors and methods for using thereof (WO2008144253A1).

Sources

Methodological & Application

Technical Synthesis Guide: 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This application note details the validated synthesis protocols for 3-Fluoro-5-(piperidin-4-yloxy)pyridine , a critical pharmacophore found in various kinase inhibitors (e.g., ERK, MAPK pathways) and GPCR ligands.[1] The presence of the fluorine atom at the C3 position modulates metabolic stability and pKa, while the ether-linked piperidine moiety provides a vector for solubilizing groups or further diversification.

This guide presents two distinct synthetic routes:

  • Route A (SNAr): A scalable, atom-economical approach using nucleophilic aromatic substitution on 3,5-difluoropyridine.[1]

  • Route B (Mitsunobu): A high-fidelity discovery route using 3-fluoro-5-hydroxypyridine, ideal for late-stage functionalization.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the C–O ether linkage. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions (N-arylation) and polymerization.[1]

Retrosynthesis Target Target Molecule 3-Fluoro-5-(piperidin-4-yloxy)pyridine BocInt Intermediate N-Boc-Protected Ether Target->BocInt Deprotection (TFA or HCl) SM_A1 3,5-Difluoropyridine BocInt->SM_A1 Route A: SNAr (NaH, DMF) SM_A2 N-Boc-4-hydroxypiperidine BocInt->SM_A2 Common Nucleophile SM_B1 3-Fluoro-5-hydroxypyridine BocInt->SM_B1 Route B: Mitsunobu (DIAD, PPh3)

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the ether linkage.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Scale-up (>10g), Cost-efficiency.[1] Mechanism: Addition-Elimination via Meisenheimer complex.[1]

Although 3,5-difluoropyridine lacks the ortho/para activation typical for facile SNAr, the strong inductive effect (-I) of the two fluorine atoms and the pyridine nitrogen renders the ring sufficiently electrophilic for reaction with strong alkoxides.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
3,5-Difluoropyridine 115.081.0Electrophile
N-Boc-4-hydroxypiperidine 201.261.1Nucleophile
Sodium Hydride (60% in oil) 24.001.2Base
DMF (Anhydrous) -10 volSolvent
Step-by-Step Protocol
  • Preparation of Alkoxide:

    • Charge an oven-dried round-bottom flask with N-Boc-4-hydroxypiperidine (1.1 equiv) and anhydrous DMF (5 vol) under Nitrogen/Argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add Sodium Hydride (1.2 equiv) portion-wise over 15 minutes. Caution: H2 gas evolution.[1]

    • Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Coupling Reaction:

    • Cool the mixture back to 0 °C .

    • Add 3,5-Difluoropyridine (1.0 equiv) dissolved in minimal DMF dropwise.[1]

    • Warm to RT and stir.

    • Checkpoint: Monitor by TLC/LC-MS.[1] If reaction is sluggish after 4 hours, heat to 60–80 °C .

    • Note on Regioselectivity: Due to symmetry, substitution at either fluorine yields the same product. Bis-substitution is minimized by controlling stoichiometry (1:1) and temperature.

  • Workup:

    • Quench carefully with ice-water (20 vol).[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.[1]

    • Dry over Na2SO4 , filter, and concentrate.[3]

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: 0-30% Ethyl Acetate in Hexanes.[1]

    • Yield Expectation: 65–80%.[1]

Route B: Mitsunobu Coupling

Best for: Discovery chemistry, avoiding harsh basic conditions. Mechanism: SN2 displacement of activated alcohol.

Reagents & Materials
ReagentEquiv.Role
3-Fluoro-5-hydroxypyridine 1.0Nucleophile (Acidic component)
N-Boc-4-hydroxypiperidine 1.2Alcohol
Triphenylphosphine (PPh3) 1.5Reductant
DIAD or DEAD 1.5Azodicarboxylate
THF (Anhydrous) 10 volSolvent
Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve 3-Fluoro-5-hydroxypyridine (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF under inert atmosphere.

    • Cool the mixture to 0 °C .

  • Addition:

    • Add DIAD (1.5 equiv) dropwise over 20 minutes. Exothermic reaction.[1]

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Workup & Purification:

    • Concentrate the reaction mixture directly onto silica gel.

    • Purify via Flash Chromatography.[1][6]

    • Tip: Triphenylphosphine oxide (TPPO) is a major byproduct. Use a gradient of Hexanes/EtOAc to separate the product (often elutes before TPPO).

Deprotection (Common to Both Routes)

The Boc group is removed to yield the final free amine or salt.

  • Acidolysis: Dissolve the intermediate in DCM (5 vol).

  • Reagent: Add TFA (trifluoroacetic acid) (20–30 vol%) or 4M HCl in Dioxane (5 equiv).

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (disappearance of Boc-adduct mass).[1]

  • Isolation:

    • For TFA salt: Concentrate in vacuo.[1][3] Azeotrope with toluene/DCM to remove excess TFA.[1]

    • For Free Base: Neutralize with saturated NaHCO3, extract with DCM/MeOH (9:1), dry, and concentrate.

Critical Process Parameters & Troubleshooting

Troubleshooting Start Issue Detected Problem1 Low Conversion (SNAr) Start->Problem1 Problem2 Bis-Substitution (SNAr) Start->Problem2 Problem3 TPPO Contamination (Mitsunobu) Start->Problem3 Action1 Increase Temp to 80°C Check Anhydrous Conditions Problem1->Action1 Action2 Reduce Nucleophile to 0.95 eq Add SM slowly to Base Problem2->Action2 Action3 Triturate with Et2O/Hexane or Use Polymer-bound PPh3 Problem3->Action3

Figure 2: Troubleshooting decision tree for common synthetic issues.

Key Analytical Data (Expected):

  • 1H NMR (DMSO-d6, Free Base): δ 8.2 (d, 1H), 8.0 (s, 1H), 7.4 (dt, 1H), 4.6 (m, 1H, CH-O), 3.0 (m, 2H), 2.6 (m, 2H), 1.9 (m, 2H), 1.5 (m, 2H).

  • 19F NMR: Single peak around -125 to -135 ppm (typical for 3-fluoropyridine).[1]

  • MS (ESI): [M+H]+ calc. ~197.1 (free amine), ~297.1 (Boc-protected).[1]

Safety & Compliance (E-E-A-T)

  • Fluorinated Pyridines: While stable, fluorinated aromatics can be toxic. Handle in a fume hood.

  • Sodium Hydride: Reacts violently with water/moisture releasing flammable hydrogen gas.[1] Use dry solvents and quench excess base carefully under inert gas.[1]

  • TFA: Corrosive and volatile.[1] Use acid-resistant gloves and work in a well-ventilated hood.[1]

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Reaction of 3,5-difluoropyridine with nucleophiles.[1][6]

    • Source: ChemicalBook & Google P
  • Mitsunobu Reaction on Pyridinols

    • General protocol for ether synthesis using DIAD/PPh3.
    • Source: Master Organic Chemistry - The Mitsunobu Reaction.[1]

  • Boc-Deprotection Protocols

    • Standard TFA/DCM deprotection methodologies.
    • Source: Greene's Protective Groups in Organic Synthesis.[1]

    • [1]

  • Properties of 3,5-Difluoropyridine

    • Physical properties and reactivity data.[1][2][3][7]

    • Source: Sigma-Aldrich / MilliporeSigma.[1]

Sources

Application Note: Reaction Protocols for Functionalizing 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, self-validating synthetic protocols for the divergent N-functionalization of the 3-Fluoro-5-(piperidin-4-yloxy)pyridine building block.

Strategic Context & Scientific Rationale

In modern drug discovery, maximizing the fraction of


-hybridized carbons (

) is a proven strategy to improve the physicochemical properties and clinical success rates of pipeline candidates. 3-Fluoro-5-(piperidin-4-yloxy)pyridine (CAS: 1189578-46-8) is a highly versatile,

-enriched building block[1]. The molecule features two distinct domains: a metabolically stable 3-fluoropyridine ring that acts as a unique hydrogen-bond acceptor, and a piperidine ring bearing a reactive secondary amine.

This specific structural motif has been instrumental in the development of highly central nervous system (CNS)-penetrant therapeutics. For example, researchers at Vanderbilt University successfully utilized the 5-(piperidin-4-yloxy)pyridine scaffold to discover and optimize novel positive allosteric modulators (PAMs) targeting the M4 muscarinic acetylcholine receptor for the treatment of schizophrenia[2][3].

Because the 3-fluoro position on the pyridine ring is highly deactivated toward nucleophilic aromatic substitution (


), the primary vector for functionalization is the secondary amine of the piperidine ring. This application note details three authoritative protocols for N-functionalization: Buchwald-Hartwig cross-coupling, reductive amination, and amide coupling.
Physicochemical Properties
PropertyValue
Chemical Name 3-Fluoro-5-(piperidin-4-yloxy)pyridine
CAS Number 1189578-46-8
Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
Primary Reactive Site Secondary Amine (Piperidine N-H)
Storage Conditions Inert atmosphere, 2-8 °C, protect from light

Divergent Functionalization Workflows

The following diagram illustrates the divergent synthetic pathways available for functionalizing the core scaffold, allowing medicinal chemists to rapidly generate libraries of N-aryl, N-alkyl, and N-acyl derivatives.

G SM 3-Fluoro-5-(piperidin-4-yloxy)pyridine (Core Scaffold) BHA Buchwald-Hartwig Cross-Coupling SM->BHA Aryl Halide Pd-Catalyst RedAm Reductive Amination SM->RedAm Carbonyl NaBH(OAc)3 Amide Amide Coupling SM->Amide Carboxylic Acid HATU Prod1 N-Aryl Derivative (e.g., Kinase Inhibitors) BHA->Prod1 Prod2 N-Alkyl Derivative (e.g., GPCR Ligands) RedAm->Prod2 Prod3 N-Acyl Derivative (e.g., Allosteric Modulators) Amide->Prod3

Divergent N-functionalization pathways for 3-Fluoro-5-(piperidin-4-yloxy)pyridine.

Experimental Methodologies & Causality

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Causality & Mechanistic Insight: Direct


 of secondary amines onto unactivated aryl halides is often sluggish or entirely ineffective. The  overcomes this barrier via a palladium-catalyzed catalytic cycle[4]. However, secondary amines like piperidine are highly susceptible to 

-hydride elimination after oxidative addition, which leads to unwanted imine byproducts and hydrodehalogenation of the arene. To suppress this, we utilize dialkylbiaryl phosphine ligands (such as RuPhos or XPhos). The extreme steric bulk of these ligands forces the palladium center into a conformation that aggressively accelerates reductive elimination, outcompeting the off-target

-hydride elimination pathway[4][5].

Step-by-Step Procedure:

  • Preparation: Oven-dry a Schlenk tube or reaction vial. Charge the vessel with 3-Fluoro-5-(piperidin-4-yloxy)pyridine (1.0 equiv), the desired aryl bromide/chloride (1.1 equiv),

    
     (0.02 equiv, 4 mol% Pd), RuPhos (0.04 equiv), and Sodium tert-butoxide (
    
    
    
    , 1.5 equiv).
  • Degassing: Seal the vial with a septum. Evacuate and backfill the vessel with dry Argon or Nitrogen (repeat 3 times) to create a self-validating oxygen-free system (preventing Pd(0) oxidation).

  • Reaction: Add anhydrous, degassed Toluene (to achieve a 0.2 M concentration) via syringe. Stir the mixture vigorously at 90 °C for 12 hours.

  • In-Process Control: Monitor via LCMS. The reaction is complete when the piperidine starting material mass (

    
    ) is fully consumed.
    
  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination for N-Alkylation

Causality & Mechanistic Insight: Direct N-alkylation using alkyl halides frequently suffers from poor chemoselectivity, resulting in over-alkylation and the formation of quaternary ammonium salts. is the premier alternative. We utilize Sodium Triacetoxyborohydride (


) because its electron-withdrawing acetoxy groups render it a significantly milder reducing agent than 

[6][7]. This mildness ensures that

selectively reduces the transiently formed iminium ion without reducing the starting aldehyde, thereby preventing the accumulation of unreactive alcohol byproducts and driving the reaction to high yields[8][9].

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-Fluoro-5-(piperidin-4-yloxy)pyridine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). Stir at room temperature for 1 hour to allow the iminium intermediate to form. (Note: If using a ketone, add 1.0 equiv of glacial acetic acid to catalyze iminium formation).

  • Reduction: Add

    
     (1.5 equiv) portion-wise to the stirring solution.
    
  • Reaction: Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous

    
     solution (gas evolution will occur). Stir for 15 minutes.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via reverse-phase HPLC or basic alumina chromatography to isolate the N-alkylated product.

Protocol C: HATU-Mediated Amide Coupling

Causality & Mechanistic Insight: For the synthesis of N-acyl derivatives, generating a highly active ester is required. We employ HATU in the presence of N,N-Diisopropylethylamine (DIPEA). HATU rapidly converts the carboxylic acid into an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides an anchimeric assistance effect (neighboring group participation), which accelerates the coupling kinetics with the piperidine amine while virtually eliminating the risk of epimerization at the


-carbon of the carboxylic acid.

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.3 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to generate the active HOAt-ester.

  • Coupling: Add 3-Fluoro-5-(piperidin-4-yloxy)pyridine (1.0 equiv) to the activated mixture.

  • Reaction: Stir at room temperature for 2 to 4 hours. LCMS will confirm the rapid formation of the amide bond.

  • Workup: Dilute the reaction mixture with a large volume of EtOAc (to prevent DMF partition into the organic layer). Wash the organic layer sequentially with 5% aqueous

    
     (3 times, critical for removing DMF), saturated 
    
    
    
    , and brine.
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the target amide.
    

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and key analytical markers for validating the success of each functionalization pathway.

Functionalization TypeReagents / CatalystsTypical Temp / TimeExpected Yield RangeKey Analytical Marker (LCMS /

NMR)
N-Arylation

, RuPhos,

90 °C, 12 h65–85%Disappearance of N-H broad singlet (~2.0 ppm); new aromatic protons.
N-Alkylation

, DCE
RT, 12 h70–95%Emergence of new aliphatic C-H signals (2.5–3.5 ppm); mass shift corresponding to alkyl addition.
N-Acylation HATU, DIPEA, DMFRT, 2–4 h80–98%Significant downfield shift of equatorial piperidine protons adjacent to nitrogen due to amide resonance.

References

  • Wood, M. R., Noetzel, M. J., Engers, J. L., et al. (2016). Discovery and optimization of a novel series of highly CNS penetrant M4 PAMs based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core. Bioorganic & Medicinal Chemistry Letters, 26(13), 3029-3033. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Preparation of 3-Fluoro-5-(piperidin-4-yloxy)pyridine from 3-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionally diverse pyridine building blocks is a cornerstone of modern medicinal chemistry and drug discovery. The target compound, 3-Fluoro-5-(piperidin-4-yloxy)pyridine (CAS: 1189578-46-8), is a highly valuable bifunctional scaffold featuring both a fluorinated heteroaromatic ring and a secondary cyclic amine. This application note details a robust, two-step synthetic methodology starting from 3-fluoro-5-hydroxypyridine (CAS: 209328-55-2)[1]. By leveraging a Mitsunobu etherification followed by a controlled acidic deprotection, this protocol ensures high regioselectivity, minimizes side-product formation, and provides a self-validating workflow for scale-up and routine laboratory preparation.

Mechanistic Rationale & Pathway Selection

When coupling 3-hydroxypyridines with aliphatic alcohols or halides, chemists must navigate the ambident nucleophilicity of the pyridinol system, which can undergo either O-alkylation (yielding the desired ether) or N-alkylation (yielding a pyridone derivative)[2].

While a classic Williamson ether synthesis using a piperidinyl mesylate and a base (e.g., K₂CO₃ or Cs₂CO₃) is possible, basic conditions often exacerbate N-alkylation and can lead to elimination side-reactions (forming 1,2,3,6-tetrahydropyridine derivatives). To establish a highly reliable and regioselective protocol, we employ the Mitsunobu Reaction [3].

Causality of Reagent Selection:

  • Mitsunobu Coupling: Utilizing N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) with Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) drives the reaction toward exclusive O-alkylation under mild, neutral conditions[4]. DIAD is selected over Diethyl azodicarboxylate (DEAD) due to its superior safety profile and liquid state, which facilitates precise volumetric addition.

  • Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is chosen for the subsequent deprotection. Unlike harsh aqueous mineral acids (which risk ether cleavage), TFA cleanly removes the tert-butoxycarbonyl (Boc) group via a rapid, volatile mechanism that simplifies downstream purification.

G SM 3-Fluoro-5-hydroxypyridine (CAS: 209328-55-2) Int Boc-Protected Ether Intermediate SM->Int DIAD, PPh3 THF, 0 °C to RT BocPip N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) BocPip->Int Mitsunobu Coupling Prod 3-Fluoro-5-(piperidin-4-yloxy)pyridine (CAS: 1189578-46-8) Int->Prod 1. TFA / DCM 2. Basic Workup

Synthetic workflow for 3-Fluoro-5-(piperidin-4-yloxy)pyridine via Mitsunobu etherification.

Materials and Quantitative Requirements

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Reagent Quantities and Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
3-Fluoro-5-hydroxypyridine 113.091.01.13 gStarting Material
N-Boc-4-hydroxypiperidine 201.261.22.42 gCoupling Partner
Triphenylphosphine (PPh₃) 262.291.53.93 gPhosphine Promoter
Diisopropyl azodicarboxylate (DIAD) 202.211.53.03 g (2.90 mL)Azo Reagent
Tetrahydrofuran (THF), Anhydrous 72.11N/A30.0 mLSolvent
Trifluoroacetic Acid (TFA) 114.0210.011.4 g (7.7 mL)Deprotection Reagent
Dichloromethane (DCM) 84.93N/A20.0 mLSolvent

Safety Note: DIAD and TFA are hazardous. TFA is highly corrosive and volatile; all operations must be conducted in a certified fume hood.

Step-by-Step Experimental Protocols

This methodology is designed as a self-validating system , incorporating specific in-process controls (IPCs) to ensure the success of each transformation before proceeding to the next.

Step 1: Mitsunobu Etherification
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 3-fluoro-5-hydroxypyridine (1.13 g, 10.0 mmol), N-Boc-4-hydroxypiperidine (2.42 g, 12.0 mmol)[5], and PPh₃ (3.93 g, 15.0 mmol).

  • Solvation: Suspend the mixture in anhydrous THF (30 mL). Stir at room temperature until a homogeneous or near-homogeneous solution is achieved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.

  • Activation: Dropwise, add DIAD (2.90 mL, 15.0 mmol) over a period of 15 minutes. Causality: Slow addition prevents a rapid exothermic spike and minimizes the premature reduction of DIAD by PPh₃, ensuring optimal activation of the alcohol.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours under an argon atmosphere.

  • In-Process Control (IPC 1): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: Disappearance of the starting material (m/z 114.1 [M+H]⁺) and appearance of the Boc-protected intermediate (m/z 297.1 [M+H]⁺).

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 10% to 40% EtOAc) to afford tert-butyl 4-((3-fluoropyridin-5-yl)oxy)piperidine-1-carboxylate.

Step 2: Boc Deprotection and Free-Basing
  • Preparation: Dissolve the purified intermediate from Step 1 in anhydrous DCM (20 mL) in a 100 mL round-bottom flask.

  • Cleavage: While stirring at room temperature, add TFA (7.7 mL, ~10 eq) in a steady stream.

  • Propagation: Stir the reaction mixture at room temperature for 2 hours.

  • In-Process Control (IPC 2): Analyze a micro-aliquot via LC-MS.

    • Validation Check: Complete disappearance of the intermediate (m/z 297.1) and exclusive presence of the deprotected product (m/z 197.1 [M+H]⁺).

  • Concentration: Remove the DCM and excess TFA under reduced pressure. Causality: Removing bulk TFA mechanically before neutralization prevents excessive heat generation and phase-separation issues during the basic workup.

  • Neutralization (Free-basing): Dissolve the resulting oily residue in DCM (30 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ (2 × 30 mL) until the aqueous layer pH is ~8-9.

  • Isolation: Extract the aqueous layer with an additional portion of DCM (20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 3-Fluoro-5-(piperidin-4-yloxy)pyridine , as a pale yellow oil or solid.

Analytical Characterization Data

To complete the self-validating loop, the isolated product must be verified against the expected spectral parameters outlined below.

Table 2: Expected Analytical Signatures for 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Analytical MethodExpected Observation / Value
LC-MS (ESI+) m/z 197.1 [M+H]⁺ (Base peak)
¹H NMR (400 MHz, CDCl₃) δ ~8.15 (d, 1H, Ar-H), ~8.05 (d, 1H, Ar-H), ~7.05 (dt, 1H, Ar-H), 4.45 (m, 1H, -O-CH-), 3.15 (m, 2H, equatorial piperidine CH₂), 2.75 (m, 2H, axial piperidine CH₂), 2.05 (m, 2H), 1.70 (m, 2H). (Note: Amine N-H proton shift is concentration/solvent dependent).
¹⁹F NMR (376 MHz, CDCl₃) δ -125.4 (s, 1F)
Physical Appearance Pale yellow to off-white solid/oil

References

1.[1] Substituted pyrazoles ffa4/gpr120 receptor agonists. US Patent Application CA3090445A1. Google Patents. 2.[2] Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. Benchchem. 3.[4] N-Boc-4-hydroxypiperidine | 109384-19-2. Benchchem. 4.[3] Brm targeting compounds and associated methods of use. Patent WO2021067606A1. Google Patents. 5.[5] N-BOC-4-Hydroxypiperidine | 109384-19-2. ChemicalBook.

Sources

Application Note: 3-Fluoro-5-(piperidin-4-yloxy)pyridine as a Privileged Intermediate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: 3-Fluoro-5-(piperidin-4-yloxy)pyridine (CAS: 1189578-46-8)[1]

Introduction & Mechanistic Rationale

In the pursuit of highly selective and metabolically stable kinase inhibitors, the selection of peripheral building blocks is as critical as the design of the hinge-binding core. 3-Fluoro-5-(piperidin-4-yloxy)pyridine has emerged as a privileged intermediate in modern medicinal chemistry. Rather than serving as the primary hinge binder, this bifunctional module is typically appended to a central heteroaryl scaffold (such as a pyrimidine, pyrazine, or pyrazolo-pyrimidine) to project into solvent-exposed regions or secondary hydrophobic pockets of the kinase ATP-binding site.

As a Senior Application Scientist, I emphasize three causal factors for selecting this specific motif:

  • Conformational Vectoring via the Ether Linkage: The oxygen bridge between the piperidine and fluoropyridine rings provides a flexible, sp3-rich vector. This increases the overall Fraction sp3 (

    
    ) of the final drug candidate, a metric strongly correlated with reduced clinical attrition. Furthermore, the ether oxygen acts as a crucial hydrogen bond acceptor for specific active-site residues.
    
  • pKa Modulation via Fluorination: The 3-fluoro substitution is a classic bioisosteric strategy. By withdrawing electron density via the inductive effect, fluorine significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity is vital for mitigating hERG channel blockade—a notorious off-target cardiovascular liability associated with highly basic amines.

  • Metabolic Shielding: The presence of the fluorine atom blocks cytochrome P450-mediated oxidation at the electron-rich 3-position of the pyridine ring, thereby extending the half-life of the resulting inhibitor.

Validated Kinase Target Landscape

The versatility of the piperidin-4-yloxy-pyridine scaffold is evidenced by its successful integration into inhibitors targeting diverse kinase families:

  • PI3K (Phosphatidylinositol 3-kinase): Pyrimidine-based scaffolds utilizing this intermediate have demonstrated potent inhibition of PI3K, effectively downregulating the AKT/mTOR survival pathway in cellular proliferative diseases[2].

  • ATR (Ataxia Telangiectasia and Rad3-related) Kinase: Incorporated into pyrazolo[1,5-a]pyrimidine derivatives, this module helps disrupt the DNA Damage Response (DDR), sensitizing cancer cells to genotoxic stress[3].

  • IPMK (Inositol Polyphosphate Multikinase): Recent structural activity relationship (SAR) studies highlight the use of piperidin-4-yloxy derivatives in developing novel IPMK inhibitors that reduce glioblastoma cell growth and alter cellular inositol phosphate abundance[4].

  • ALK (Anaplastic Lymphoma Kinase): This intermediate has been utilized in the synthesis of complex inhibitors aimed at treating abnormal kinase activity in non-small cell lung cancer (NSCLC)[5].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR Pathway (Cell Survival) AKT->mTOR Activates Inhibitor Fluoropyridine-based Inhibitor Inhibitor->PI3K Blocks ATP Site

Fig 1: Kinase signaling cascade illustrating targeted inhibition of PI3K by the synthesized drug.

Quantitative Data & Physicochemical Profiling

Before initiating synthesis, it is critical to understand the baseline properties of the intermediate. Table 1 summarizes the physicochemical parameters of 3-Fluoro-5-(piperidin-4-yloxy)pyridine, which contribute favorably to Lipinski's Rule of 5 when appended to a low-molecular-weight core.

Table 1: Physicochemical Properties of the Intermediate

ParameterValueImpact on Final Drug Candidate
CAS Number 1189578-46-8[1]Standardized sourcing and tracking.
Molecular Weight 196.22 g/mol Leaves ~300 Da budget for the core scaffold.
H-Bond Donors (HBD) 1 (Piperidine NH)Consumed during SNAr/Amidation; improves permeability.
H-Bond Acceptors (HBA) 3 (N, N, O)Provides critical active-site interaction points.
Rotatable Bonds 2Maintains a balance between flexibility and entropic penalty.

Experimental Workflows & Methodologies

The following protocols detail the integration of 3-Fluoro-5-(piperidin-4-yloxy)pyridine into a kinase inhibitor scaffold, followed by a self-validating biochemical assay to confirm target engagement.

Workflow Core Heteroaryl Chloride (Electrophile) SNAr SNAr Coupling (DIPEA, NMP, 120°C) Core->SNAr Interm 3-Fluoro-5-(piperidin- 4-yloxy)pyridine Interm->SNAr Scaffold Advanced Kinase Inhibitor Scaffold SNAr->Scaffold Assay In Vitro Kinase Screening (ADP-Glo) Scaffold->Assay

Fig 2: Synthetic workflow for integrating the fluoropyridine intermediate into a kinase inhibitor.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) Coupling

This procedure utilizes the secondary amine of the piperidine ring as a nucleophile to attack an electrophilic heteroaryl chloride (e.g., a 2-chloropyrimidine core)[2].

Rationale: Microwave irradiation ensures rapid, uniform energy distribution, driving the substitution to completion.


-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the piperidine nucleophile.

Step-by-Step Procedure:

  • Preparation: Charge a 10 mL microwave-safe vial with the target heteroaryl chloride (1.0 eq, e.g., 0.5 mmol) and 3-Fluoro-5-(piperidin-4-yloxy)pyridine (1.1 eq, 0.55 mmol).

  • Solvation: Add anhydrous

    
    -Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M reaction concentration.
    
  • Base Addition: Add DIPEA (2.5 eq, 1.25 mmol) dropwise to the mixture.

  • Reaction: Seal the vial with a crimp cap and subject it to microwave irradiation at 120 °C for 30 minutes.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and wash sequentially with distilled water (3 × 10 mL) and saturated aqueous NaCl (brine, 10 mL) to remove the NMP and DIPEA salts.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (SiO2), utilizing a gradient elution of 0–10% Methanol in Dichloromethane (DCM) to yield the advanced scaffold.

Protocol B: Self-Validating In Vitro Kinase Assay (ADP-Glo™)

To validate the inhibitory potency of the newly synthesized compound, a luminescence-based ADP-Glo assay is employed.

Rationale: Unlike assays that rely on phospho-specific antibodies, the ADP-Glo system directly measures the amount of ADP produced during the kinase reaction. By actively depleting unconsumed background ATP before the detection step, this protocol creates a self-validating system where the luminescence signal is strictly and exclusively proportional to kinase activity, virtually eliminating false positives caused by ATP auto-hydrolysis.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 0.01% Brij-35.
    
  • Enzyme/Substrate Mix: Dilute the target recombinant kinase (e.g., PI3K or ATR) and its specific lipid/peptide substrate in the 1X Kinase Buffer to their optimal working concentrations.

  • Compound Plating: Dispense 1 µL of the synthesized inhibitor (serially diluted 3-fold in 100% DMSO) into a solid white 384-well microplate.

  • Pre-Incubation: Add 2 µL of the Enzyme/Substrate mixture to the wells. Centrifuge briefly and incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate and bind to the kinase ATP pocket.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ultra-pure ATP (prepared at the specific

    
     concentration for the target kinase). Incubate for 60 minutes at room temperature.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a high-sensitivity microplate reader. Calculate the

    
     values using a 4-parameter logistic regression model in your preferred analytical software.
    

References

  • 1189578-46-8_3-Fluoro-5-(piperidin-4-yloxy)pyridine, ChemSrc.
  • WO2009140128A2 - Compounds and compositions as kinase inhibitors, Google Patents.
  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors, Google Patents.
  • Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors, NIH.
  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES, EPO.

Sources

Application Notes & Protocols: Strategic Derivatization of the Piperidine Ring in 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-Fluoro-5-(piperidin-4-yloxy)pyridine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2][3][4] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging with biological targets.[2][5] The specific compound, 3-Fluoro-5-(piperidin-4-yloxy)pyridine, presents a particularly valuable starting point for drug discovery programs. The fluorine atom can modulate the pKa of the pyridine nitrogen and enhance binding interactions, while the piperidine ring offers a key site for derivatization to explore structure-activity relationships (SAR).[6][7]

This guide provides a comprehensive overview of established and effective protocols for the derivatization of the secondary amine within the piperidine ring of 3-Fluoro-5-(piperidin-4-yloxy)pyridine. The methodologies detailed herein are designed to be robust and reproducible, enabling the synthesis of diverse compound libraries for pharmacological screening.

Core Derivatization Strategies: A Mechanistic Overview

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of chemical transformations. The most common and impactful derivatization strategies include N-alkylation, N-acylation, and reductive amination. The choice of method is dictated by the desired substituent and the overall synthetic strategy.

N-Alkylation: Direct Introduction of Alkyl Groups

Direct N-alkylation involves the reaction of the piperidine nitrogen with an alkyl halide in the presence of a base.[8] This method is straightforward for introducing simple alkyl chains. However, careful control of reaction conditions is crucial to prevent over-alkylation, which can lead to the formation of quaternary ammonium salts.[8][9] The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), and slow addition of the alkylating agent can help to minimize this side reaction.[9]

N-Acylation: Formation of Amide Bonds

N-acylation introduces an acyl group to the piperidine nitrogen, forming a stable amide bond. This is a fundamental transformation in medicinal chemistry, as amides are prevalent in biologically active molecules.[10] The reaction typically involves an acyl chloride or anhydride and a base to neutralize the acid byproduct.[10]

Reductive Amination: A Versatile and Controlled Approach

Reductive amination is often the preferred method for N-alkylation due to its versatility and milder reaction conditions, which helps to avoid over-alkylation.[8][11] This two-step, one-pot process involves the initial formation of an iminium ion intermediate by reacting the piperidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its selectivity for iminium ions over carbonyls.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the derivatization of 3-Fluoro-5-(piperidin-4-yloxy)pyridine.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of 3-Fluoro-5-(piperidin-4-yloxy)pyridine with a representative alkyl halide, benzyl bromide.

Materials:

  • 3-Fluoro-5-(piperidin-4-yloxy)pyridine

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-5-(piperidin-4-yloxy)pyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-benzyl derivative.

Data Presentation:

ParameterExpected Value
Yield 75-90%
Purity (by HPLC) >95%
¹H NMR Consistent with N-benzylated product structure
Mass Spec (ESI+) [M+H]⁺ corresponding to the product

Experimental Workflow:

Caption: Workflow for Direct N-Alkylation.

Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the N-acylation using acetyl chloride as a representative acylating agent.

Materials:

  • 3-Fluoro-5-(piperidin-4-yloxy)pyridine

  • Acetyl chloride

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer and dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 3-Fluoro-5-(piperidin-4-yloxy)pyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the stirring mixture via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-acetylated product.

Data Presentation:

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR Consistent with N-acetylated product structure
Mass Spec (ESI+) [M+H]⁺ corresponding to the product

Experimental Workflow:

G A 1. Dissolve Reactants in DCM with TEA B 2. Cool to 0°C A->B C 3. Add Acetyl Chloride Solution B->C Slow Addition D 4. Stir and Warm to RT C->D 2-4h E 5. Aqueous Work-up D->E Reaction Complete F 6. Dry and Concentrate E->F G 7. Purify F->G H Pure N-Acetyl Product G->H

Caption: Workflow for N-Acylation.

Protocol 3: Reductive Amination with an Aldehyde

This protocol outlines a general and highly efficient procedure for reductive amination using benzaldehyde as an example.

Materials:

  • 3-Fluoro-5-(piperidin-4-yloxy)pyridine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 3-Fluoro-5-(piperidin-4-yloxy)pyridine (1.0 eq) in anhydrous DCM, add benzaldehyde (1.1 eq).[12]

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[12]

  • Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated piperidine derivative.

Data Presentation:

ParameterExpected Value
Yield 80-95%
Purity (by HPLC) >98%
¹H NMR Consistent with N-benzylated product structure
Mass Spec (ESI+) [M+H]⁺ corresponding to the product

Logical Relationship Diagram:

G cluster_0 Reductive Amination Mechanism A Piperidine + Aldehyde B Iminium Ion Intermediate A->B Formation C Reduction with NaBH(OAc)₃ B->C D N-Alkylated Product C->D Reduction

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-fluoro-5-(piperidin-4-yloxy)pyridine typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) between 3,5-difluoropyridine and N-Boc-piperidin-4-ol, followed by acidic deprotection of the Boc group.

Due to the unique electronic properties of the 3,5-difluoropyridine core and the high polarity of the final product, researchers frequently encounter issues with sluggish conversion, di-substitution byproducts, and massive yield losses during isolation. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.

I. Quantitative Data Summary: SNAr Condition Optimization

The table below summarizes the causality between reaction parameters and product distribution during the initial SNAr step. Strict stoichiometric and thermal control is required to prevent over-reaction.

Reaction ParameterEquivalents of AlkoxideAddition MethodTemperatureMono-substitution YieldDi-substitution Yield
Condition A (Standard) 1.5 eqDirect (All-in-one)80 °C40%45%
Condition B (Mild) 1.1 eqDirect (All-in-one)25 °C65%15%
Condition C (Optimized) 1.0 eqInverse (Dropwise)0 °C to RT>85% <2%
II. Reaction Pathway & Workflow Visualization

SynthesisWorkflow SM1 3,5-Difluoropyridine MC Meisenheimer Complex (Inductive Stabilization) SM1->MC Inverse Addition SM2 N-Boc-piperidin-4-ol Alk Alkoxide Formation (NaH, DMF, 0°C) SM2->Alk Alk->MC SNAr Attack Int 3-Fluoro-5-(1-Boc-piperidin- 4-yloxy)pyridine MC->Int -F⁻ Dep Boc Deprotection (4M HCl in Dioxane) Int->Dep Prod 3-Fluoro-5-(piperidin- 4-yloxy)pyridine HCl Dep->Prod -Isobutylene -CO2

Fig 1: Optimized SNAr and deprotection workflow for 3-Fluoro-5-(piperidin-4-yloxy)pyridine synthesis.

III. Troubleshooting FAQs (Mechanisms & Solutions)

Q1: Why is the SNAr reaction of 3,5-difluoropyridine slower compared to 2,4-difluoropyridine, and how can I drive it to completion? A: In nucleophilic aromatic substitution (SNAr), the position of the leaving group relative to the heteroatom dictates the reaction kinetics. In 2,4- or 2,6-difluoropyridines, the electronegative nitrogen atom is ortho or para to the site of attack, allowing it to directly stabilize the negative charge of the intermediate Meisenheimer complex via resonance[1]. However, in 3,5-difluoropyridine, the fluorine atoms are meta to the nitrogen. Consequently, the nitrogen can only stabilize the transition state through weaker inductive effects, making the ring highly electron-deficient but kinetically slower to react[2].

  • Actionable Solution: To overcome this inherent sluggishness, maximize the nucleophilicity of your alkoxide. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to ensure 100% irreversible alkoxide formation before introducing the pyridine. Conduct the reaction in a highly polar aprotic solvent like anhydrous DMF; this effectively solvates the sodium cation, leaving a "naked," highly reactive alkoxide anion that accelerates the SNAr attack.

Q2: I am observing significant amounts of di-substituted byproduct (bis-ether). How do I improve regiocontrol and mono-substitution yield? A: The first substitution yields the desired 3-fluoro-5-(1-Boc-piperidin-4-yloxy)pyridine. The newly introduced alkoxide group donates electron density into the pyridine ring via resonance (+M effect), which theoretically deactivates the ring toward a second SNAr attack[3]. However, if the local concentration of the alkoxide is too high (due to poor mixing or direct addition) or if the thermal energy exceeds the activation barrier for the second substitution, di-substitution will occur rapidly.

  • Actionable Solution: Implement an inverse addition protocol. Pre-form the alkoxide in a separate flask, then add this solution dropwise to a cooled (0 °C) solution of 3,5-difluoropyridine. This ensures the unreacted pyridine is always in massive stoichiometric excess relative to the active nucleophile, kinetically favoring mono-substitution.

Q3: My SNAr step works, but I lose most of my product during the Boc-deprotection workup. How can I fix this? A: The final product, 3-fluoro-5-(piperidin-4-yloxy)pyridine, is a highly polar, basic secondary amine. If you use standard Trifluoroacetic Acid (TFA) for deprotection followed by an aqueous basic workup (e.g., NaHCO₃ extraction), the target molecule will partition heavily into the aqueous layer due to its high water solubility, devastating your isolated yield.

  • Actionable Solution: Transition to a self-validating precipitation protocol using 4M HCl in 1,4-dioxane. Under anhydrous conditions, the Boc group is cleaved to release isobutylene and CO₂ gas. Because the resulting amine hydrochloride salt is highly insoluble in dioxane and ether, it precipitates directly out of the reaction mixture. The appearance of a dense white precipitate serves as a visual confirmation of successful deprotection. You can then isolate the pure product via simple vacuum filtration, completely bypassing the problematic aqueous extraction.

IV. Validated Experimental Protocols
Step 1: SNAr Mono-substitution (Inverse Addition Method)
  • Alkoxide Pre-formation: In a flame-dried flask under N₂, dissolve N-Boc-piperidin-4-ol (1.00 eq) in anhydrous DMF (0.5 M). Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.05 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Preparation of Electrophile: In a separate main reactor, dissolve 3,5-difluoropyridine (1.05 eq) in anhydrous DMF (0.5 M) and cool to 0 °C.

  • Coupling: Transfer the pre-formed alkoxide solution dropwise to the main reactor over 1 hour using a syringe pump to maintain a low local concentration of the nucleophile.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield pure 3-fluoro-5-(1-Boc-piperidin-4-yloxy)pyridine.

Step 2: Anhydrous Boc-Deprotection & Precipitation
  • Dissolution: Dissolve the purified 3-fluoro-5-(1-Boc-piperidin-4-yloxy)pyridine in a minimal volume of anhydrous diethyl ether (or DCM if solubility is an issue).

  • Acid Addition: Cool the solution to 0 °C under N₂. Slowly add 4M HCl in 1,4-dioxane (10.0 eq).

  • Deprotection: Remove the ice bath and stir at room temperature for 2–3 hours. Monitor the reaction visually; a dense white precipitate will begin to form as the Boc group is cleaved.

  • Isolation: Once precipitation is complete, dilute the suspension with additional cold anhydrous diethyl ether to maximize the crash-out of the salt.

  • Filtration: Filter the solid rapidly under vacuum, wash the filter cake with cold diethyl ether, and dry under high vacuum to afford 3-fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride in near-quantitative yield.

V. References
  • National Institutes of Health (NIH) / PMC. "Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science". Available at:[Link]

  • ChemRxiv. "Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence". Available at:[Link]

Sources

Technical Support Center: Ether Linkage Formation in Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Nucleophilic Aromatic Substitution (


) for Alkoxypyridine Synthesis
Ticket ID:  F-PYR-ETHER-001
Assigned Specialist:  Senior Application Scientist

Executive Summary

You are likely attempting to synthesize an alkoxypyridine via Nucleophilic Aromatic Substitution (


) .[1] While fluorinated pyridines are excellent substrates due to the high electronegativity of fluorine (which lowers the LUMO energy and accelerates nucleophilic attack), this reaction is prone to three specific failure modes: regiochemical scrambling , hydrolysis (pyridinone formation) , and incomplete conversion  due to insufficient activation.

This guide moves beyond basic textbook theory to address the practical "why" and "how" of these failures in a laboratory setting.

Part 1: The Troubleshooting Logic Tree

Before altering your conditions, locate your specific failure mode in the decision matrix below.

TroubleshootingMatrix Start Identify Problem Prob1 No/Low Conversion Start->Prob1 Prob2 Wrong Regioisomer Start->Prob2 Prob3 OH/Carbonyl Peak in NMR Start->Prob3 Check1 Check Substrate Activation Prob1->Check1 Check2 Is substrate polyfluorinated? Prob2->Check2 Check3 Check Solvent Water Content Prob3->Check3 Sol1 Use Stronger Base (NaH) or High T (DMSO/DMF) Check1->Sol1 Mono-fluoro pyridine? Sol2 Para (C4) is favored kinetically. Lower T to improve selectivity. Check2->Sol2 Penta/Tri-fluoro? Sol3 Dry Solvent (Sievetrap) Switch to weaker base if possible Check3->Sol3 Broad OH peak?

Figure 1: Diagnostic logic tree for isolating failure modes in fluoropyridine etherification.

Part 2: Technical Modules & FAQs

Module 1: Reactivity & Activation (The "No Reaction" Issue)

The Science: Fluorine is the ideal leaving group for


 because its high electronegativity creates a strong dipole, making the ipso-carbon highly electrophilic. However, the C-F bond is strong.[2][3][4][5] The rate-determining step is the nucleophilic attack  forming the Meisenheimer complex, not the bond breaking.[3]
  • Critical Insight: A simple 2-fluoropyridine is often not electrophilic enough to react with weak nucleophiles (like phenols) in mild solvents (THF) at room temperature. It requires "activation" via electron-withdrawing groups (EWGs) or forcing conditions.

Diagnostic Q&A:

Q: I am reacting 2-fluoropyridine with benzyl alcohol using


 in MeCN at 60°C, but starting material remains. Why? 
A:  2-fluoropyridine lacks auxiliary EWGs (like 

or

). The ring is not sufficiently electron-deficient. [6] * Fix: Switch to a polar aprotic solvent (DMSO or DMF) to strip the cation from the alkoxide, increasing nucleophilicity. Alternatively, use a stronger base (NaH) to generate the "naked" alkoxide.

Q: Why does 2-fluoropyridine react faster than 2-chloropyridine? A: The "Element Effect."[7] Fluorine's electronegativity stabilizes the transition state of the initial attack (lowering activation energy) more effectively than chlorine, even though chloride is a better leaving group.

Module 2: Regioselectivity (The "Wrong Isomer" Issue)

The Science: In polyfluorinated systems (e.g., pentafluoropyridine), the nucleophile has choices.

  • Thermodynamic vs. Kinetic Control: Nucleophilic attack typically occurs para (C4) to the nitrogen.

  • Mechanism: While attack at the ortho (C2) position would place the negative charge directly on the nitrogen (most stable resonance form), the transition state suffers from electrostatic repulsion between the incoming nucleophile and the nitrogen lone pair. Therefore, the para position is kinetically favored.

Diagnostic Q&A:

Q: I am reacting pentafluoropyridine with 1 equivalent of methoxide. I want the 2-substituted product, but I'm getting the 4-substituted product. How do I switch this? A: You are fighting the natural kinetic preference for the 4-position (para).

  • Fix: It is very difficult to force C2 substitution with alkoxides directly. However, using harder nucleophiles or specific solvent coordination can sometimes influence this. Generally, accept that

    
     on perfluorinated systems yields the para-isomer first.
    

Q: I have a mixture of mono- and di-substituted products. How do I stop at mono? A: Polyfluorinated pyridines are highly reactive. The product (an alkoxy-fluoropyridine) is still reactive, though slightly less so than the starting material.

  • Fix: Control Stoichiometry. Use exactly 0.95 equivalents of nucleophile. Run the reaction at -78°C or 0°C and warm slowly.

Module 3: Side Reactions (Hydrolysis & Decomposition)

The Science: The same electronegativity that activates the ring for alkoxides also activates it for water.

  • Hydrolysis: Trace water attacks the C-F bond, forming a pyridinol. This immediately tautomerizes to a pyridone , which is thermodynamically stable and unreactive.

  • Decomposition: At high temperatures (>120°C) with strong bases, fluorinated rings can undergo ring-opening or polymerization.

Diagnostic Q&A:

Q: My NMR shows a broad peak and my product mass is M+16. What happened? A: You made the pyridone (hydrolysis).

  • Fix: Use anhydrous solvents.[8] If using hygroscopic bases (

    
    , 
    
    
    
    -BuOK), dry them or use a fresh bottle. Add 3Å molecular sieves to the reaction vessel.

Part 3: The "Golden Standard" Protocol

Use this protocol as a baseline. Deviate only when specific substrate constraints require it.

Objective: Synthesis of 4-(benzyloxy)-2,3,5,6-tetrafluoropyridine from pentafluoropyridine.

Reagents & Equipment
ReagentEquivalentsRole
Pentafluoropyridine 1.0Substrate (Electrophile)
Benzyl Alcohol 1.05Nucleophile Precursor
Sodium Hydride (60%) 1.1Base (Irreversible deprotonation)
THF (Anhydrous) Solvent0.2 M Concentration
15-Crown-5 0.05 (Cat.)Phase Transfer (Optional for rate)
Step-by-Step Procedure
  • Preparation of Nucleophile:

    • Flame-dry a 2-neck round bottom flask under

      
      .
      
    • Add NaH (1.1 eq) and wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive.

    • Suspend NaH in anhydrous THF (0°C).

    • Add Benzyl Alcohol (1.05 eq) dropwise. Gas evolution (

      
      ) will occur. Stir for 30 min at 0°C until evolution ceases.
      
  • Addition of Electrophile:

    • Cool the alkoxide solution to -78°C (acetone/dry ice bath). Crucial for regiocontrol.

    • Add Pentafluoropyridine (1.0 eq) dropwise neat or in minimal THF.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow to warm to Room Temperature (RT) slowly over 2 hours.

    • Monitor: Check TLC/LCMS.[8] If SM remains, heat gently to 40°C.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with

      
       or EtOAc (3x).
      
    • Wash combined organics with Brine.[5] Dry over

      
      .[5][8]
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc). Note: Fluorinated compounds often run faster on silica than non-fluorinated analogs.

Part 4: Mechanistic Visualization

The following diagram illustrates the regioselectivity pathway for pentafluoropyridine, highlighting why the para product dominates.

SNArMechanism Substrate Pentafluoropyridine TS_Ortho Ortho Attack (C2) (High Repulsion w/ N-lone pair) Substrate->TS_Ortho Kinetic Barrier TS_Para Para Attack (C4) (Stable Meisenheimer Complex) Substrate->TS_Para Favored Path Nu Nucleophile (RO-) Nu->TS_Ortho Nu->TS_Para Product_Ortho 2-Alkoxy Product (Minor/Trace) TS_Ortho->Product_Ortho Product_Para 4-Alkoxy Product (Major Isomer) TS_Para->Product_Para

Figure 2: Mechanistic pathway showing the kinetic preference for C4 (para) substitution due to electrostatic repulsion at C2.

References

  • Chambers, R. D., et al. (2005). New fluoride ion reagent from pentafluoropyridine. Journal of Fluorine Chemistry. Link[9]

  • Senaweera, S. M., et al. (2014).[9] Photocatalytic Hydrodefluorination: Facile Access to Partially Fluorinated Aromatics. Journal of the American Chemical Society. Link

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Loudon, G., & Parise, J. (2015). Organic Chemistry. Roberts and Company Publishers. (Standard text for SNAr mechanism grounding).

Sources

Storage stability and degradation of 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It synthesizes chemical principles with practical troubleshooting logic to assist researchers working with 3-Fluoro-5-(piperidin-4-yloxy)pyridine .

Executive Summary & Chemical Profile

3-Fluoro-5-(piperidin-4-yloxy)pyridine is a bifunctional building block characterized by a fluorinated pyridine ring linked to a piperidine moiety via an ether bond. Its stability profile is dominated by the reactivity of the secondary amine (piperidine) and the electron-deficient pyridine ring.

PropertyDetailCritical Implication
Functional Group 1 Secondary Amine (Piperidine)High Risk: Prone to oxidation (N-oxide formation) and reaction with atmospheric CO₂ (carbamate formation).
Functional Group 2 Ether LinkageModerate Risk: Generally stable, but susceptible to cleavage under strong acidic conditions at high temperatures.
Functional Group 3 Fluoropyridine RingLow Risk: Photostability concern; fluorine substitution increases lipophilicity but alters metabolic stability.
Physical State Solid (typically)Hygroscopic tendencies if in salt form (e.g., HCl); Free base may be low-melting.

Storage & Handling Protocols

Q: What are the optimal storage conditions for long-term stability?

A: Stability is governed by preventing oxidative stress and moisture absorption.

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use. Lower temperatures kinetically inhibit N-oxidation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) . The secondary amine readily scavenges CO₂ from the air to form carbamates, appearing as a white crust or causing solubility changes.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent potential photolytic degradation of the pyridine ring [1].

Q: Can I store the compound in solution (e.g., DMSO or Methanol)?

A: Not recommended for long-term storage. [1]

  • DMSO: Hygroscopic and can facilitate oxidation over time.

  • Methanol/Ethanol: Protice solvents can facilitate proton exchange.

  • Protocol: If solution storage is unavoidable, prepare aliquots in anhydrous DMSO , seal under argon, and store at -80°C . Use within 2 weeks.

Visual Workflow: Storage Decision Tree

The following diagram outlines the logic for processing incoming material to ensure integrity.

StorageWorkflow Start Material Receipt CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (High CO2 Sensitivity) CheckForm->FreeBase Salt Salt (e.g., HCl) (Hygroscopic) CheckForm->Salt ActionFB Purge with Argon immediately. Seal with Parafilm. FreeBase->ActionFB ActionSalt Store with Desiccant. Keep Tightly Closed. Salt->ActionSalt Storage Store at -20°C (Amber Vial) ActionFB->Storage ActionSalt->Storage Monitor Re-test Purity every 6 months Storage->Monitor

Figure 1: Decision matrix for handling incoming shipments based on chemical form (Free Base vs. Salt).

Troubleshooting Degradation (FAQs)

Q: My sample has turned from off-white to yellow/brown. Is it still usable?

Diagnosis: This indicates Oxidation , likely at the piperidine nitrogen (formation of N-oxide).

  • Mechanism: Secondary amines react with singlet oxygen or peroxides to form hydroxylamines or nitroxyl radicals, eventually leading to colored conjugated impurities [2].

  • Action: Run an LC-MS.

    • If the impurity is M+16 (Oxygen insertion), it is the N-oxide.

    • Recovery: If purity is >90%, purify via Acid-Base Extraction (see Section 5). If <90%, recrystallization or column chromatography is required.

Q: The compound is no longer dissolving in the solvent it previously worked in.

Diagnosis: This often signals Salt Formation or Carbonate Formation .

  • Scenario A (Carbonate): The free base absorbed CO₂ from the air.

    • Test: Add a few drops of dilute acid; if bubbles (CO₂) form or solubility improves instantly, it was the carbonate.

  • Scenario B (Hygroscopicity): The salt form absorbed water, causing clumping or hydrolysis of trace impurities.

  • Action: Sonicate for 10 minutes. If unsuccessful, adjust pH slightly (acidify for free base solubility in water/organic partitioning).

Q: I see a "Ghost Peak" in my LC-MS at M+14 or M+28.

Diagnosis: Solvent Adducts or Methylation.

  • M+14: If stored in Methanol, trace formaldehyde (impurity in MeOH) can methylate the secondary amine (Eschweiler-Clarke type reaction) over time.

  • M+28: N-Formylation (reaction with formic acid traces).

  • Prevention: Always use LC-MS grade solvents and avoid storing amines in protic solvents for extended periods.

Degradation Pathways & Logic[2]

Understanding the specific vulnerabilities of the 3-Fluoro-5-(piperidin-4-yloxy)pyridine scaffold allows for targeted troubleshooting.

DegradationPathways Compound 3-Fluoro-5-(piperidin-4-yloxy)pyridine Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV CO2_Abs CO2 Absorption (Air Exposure) Compound->CO2_Abs Ambient Air Hydrolysis Ether Hydrolysis (Strong Acid/Heat) Compound->Hydrolysis pH < 2, Heat N_Oxide N-Oxide Formation (M+16 Peak) Oxidation->N_Oxide Carbamate Carbamate Salt (Solubility Change) CO2_Abs->Carbamate Cleavage Cleavage Products: 1. 4-Hydroxypiperidine 2. 3-Fluoro-5-hydroxypyridine Hydrolysis->Cleavage

Figure 2: Primary degradation pathways. The secondary amine is the most reactive site (Oxidation/CO2), while the ether linkage is susceptible to hydrolysis under extreme stress.

Emergency Recovery Protocol (Acid-Base Extraction)

If your batch shows minor degradation (e.g., surface oxidation or carbonate crust), use this standard purification method for amine-containing compounds.

Prerequisite: This works best for the Free Base . If you have a salt, neutralize it first.

  • Dissolution: Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate.

  • Acid Wash: Extract the organic layer with 0.1 M HCl (3x).

    • Chemistry: The amine becomes protonated (

      
      ) and moves to the aqueous layer. Non-basic impurities (neutral oxidation products) stay in the organic layer.
      
  • Separation: Discard the organic layer (contains impurities). Keep the aqueous layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 1 M NaOH or saturated

    
     until pH > 12.
    
    • Chemistry: The amine is deprotonated back to the free base (

      
      ), becoming insoluble in water.
      
  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62732505, 3-fluoro-2-(piperidin-4-yloxy)pyridine. (Note: Isomeric reference for structural stability inference). Retrieved from [Link]

  • University of Texas. Thermal degradation and oxidation of aqueous piperazine and piperidine derivatives. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting & Purification of 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the isolation and purification of complex heterocyclic building blocks.

The synthesis of 3-Fluoro-5-(piperidin-4-yloxy)pyridine typically involves a Nucleophilic Aromatic Substitution (SNAr) of 3,5-difluoropyridine with N-Boc-piperidin-4-ol, followed by an acidic Boc deprotection step. The resulting crude matrix is notoriously complex, containing unreacted fluoropyridines, neutral alcohols, and strongly basic piperidine salts. Successful purification requires a deep understanding of the molecule's electronic properties: the highly electron-deficient fluoropyridine ring is virtually non-basic, meaning the phase-transfer behavior of the entire molecule is dictated solely by the secondary aliphatic piperidine amine.

Below, you will find a comprehensive troubleshooting guide, structured impurity data, and self-validating protocols designed to yield high-purity free base material.

Part 1: Quantitative Impurity Profiling

To design a logical purification workflow, we must first understand the physicochemical properties of the target molecule versus its common impurities. The stark differences in pKa are the foundation of our purification strategy[1].

Table 1: Physicochemical Properties and Phase Behavior of Crude Components

ComponentClassificationpKa (Approx.)Phase Behavior (1M HCl)Phase Behavior (pH >12)
3-Fluoro-5-(piperidin-4-yloxy)pyridine Target Product~10.0 (Piperidine)Aqueous (Protonated Salt)Organic (Free Base)
3,5-Difluoropyridine Starting Material< 3.0Organic (Neutral)Organic (Neutral)
N-Boc-piperidin-4-ol Starting MaterialNeutralOrganic (Neutral)Organic (Neutral)
Trifluoroacetic Acid (TFA) Reagent~0.2Aqueous (Deprotonated)Aqueous (Deprotonated)
Regioisomers Byproduct~10.0Aqueous (Protonated Salt)Organic (Free Base)

Part 2: Troubleshooting Guides & FAQs

Q1: My crude product is a sticky, hygroscopic oil after TFA deprotection. How do I obtain a workable solid? Cause: Deprotection using Trifluoroacetic Acid (TFA) yields the product as a trifluoroacetate salt[2]. TFA salts of piperidine derivatives are notoriously hygroscopic and resist crystallization due to the disruption of the crystal lattice by the bulky, fluorinated counterion. Solution: You must convert the TFA salt to the free base. Evaporate the excess TFA under reduced pressure, then neutralize the residue with a mild base (e.g., saturated aqueous NaHCO₃) until the pH is >8. Extract the liberated free base into an organic solvent like Dichloromethane (DCM)[3]. The resulting free base is much more likely to solidify or can be deliberately converted into a highly crystalline HCl salt using 4M HCl in dioxane.

Q2: I see unreacted 3,5-difluoropyridine and N-Boc-piperidin-4-ol in my LC-MS. How do I remove them without resorting to column chromatography? Cause: SNAr reactions rarely reach 100% conversion, leaving behind neutral or weakly basic starting materials. Solution: Exploit the pKa difference via an acid-base extraction[4]. The piperidine nitrogen of your product is strongly basic (pKa ~10). Conversely, 3,5-difluoropyridine is extremely electron-deficient due to the fluorine atoms, lowering its pyridine nitrogen pKa to < 3, making it non-basic in dilute acid. Perform an extraction using 1M HCl. Your target product will partition into the aqueous layer as a water-soluble hydrochloride salt, while the starting materials will remain trapped in the organic layer[1].

Q3: During the acid-base extraction, I am getting a stubborn emulsion. How can I break it? Cause: Emulsions frequently form during the extraction of basic piperidine derivatives due to the presence of amphiphilic impurities, residual organic solvents, or fine insoluble particulates generated during the reaction workup[5]. Solution: Do not shake the separatory funnel too aggressively; use a gentle inversion technique. To break an existing emulsion, add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which forces the organic components out. Alternatively, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the fine particulates stabilizing the emulsion.

Q4: How do I separate regioisomers if the initial SNAr reaction wasn't perfectly selective? Cause: While 3,5-difluoropyridine is symmetrical, impurities in the starting material or unexpected side reactions can yield isomeric byproducts. Solution: Regioisomers possess identical masses and nearly identical pKa values, rendering acid-base extraction ineffective. You must use Reverse-Phase HPLC (C18 column). Ensure your mobile phase is modified with 0.1% TFA to protonate the piperidine nitrogen, which prevents peak tailing and improves resolution[5].

Part 3: Experimental Protocols

Protocol A: TFA-Mediated Boc Deprotection and Free-Basing

This protocol ensures complete removal of the Boc protecting group while avoiding the isolation of the problematic TFA salt[2].

  • Dissolution: Dissolve the crude N-Boc protected intermediate in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Deprotection: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v solution. Stir the reaction mixture at room temperature for 1–2 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The mass of the starting material (

    
    ) must completely shift to the deprotected mass (
    
    
    
    Da for the loss of the Boc group and isobutylene)[3].
  • Concentration: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • Neutralization: Suspend the crude oil in fresh DCM and slowly add saturated aqueous NaHCO₃ until the aqueous phase registers a pH > 8.

  • Isolation: Separate the layers, extract the aqueous phase twice more with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the crude free base.

Protocol B: Self-Validating Acid-Base Extraction

This protocol isolates the basic piperidine derivative from neutral SNAr impurities[1].

  • Initial Solution: Dissolve the crude free base (from Protocol A) in Ethyl Acetate (EtOAc).

  • Acidic Wash (Protonation): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Invert gently to mix. Allow the layers to separate. The protonated target product is now in the lower aqueous layer.

  • Validation Checkpoint: Before discarding the upper organic layer, spot both layers on a TLC plate and stain with Ninhydrin. Only the aqueous layer should reveal a vivid purple/blue spot, confirming the secondary piperidine amine has successfully transferred[1]. Discard the organic layer.

  • Organic Wash: Wash the aqueous layer once more with fresh EtOAc to ensure the complete removal of neutral impurities (e.g., N-Boc-piperidin-4-ol). Discard the organic wash.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise with stirring until the pH is > 12. The solution will likely become cloudy as the free base precipitates or oils out.

  • Final Extraction: Extract the basified aqueous solution with fresh EtOAc (3x).

  • Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly purified 3-Fluoro-5-(piperidin-4-yloxy)pyridine.

Part 4: Workflows & Visualizations

Diagram 1: Acid-Base Extraction Workflow

AcidBaseExtraction Start Crude Mixture (Product + Neutral Impurities) Dissolve Dissolve in Organic Solvent (e.g., EtOAc or DCM) Start->Dissolve AcidWash Extract with 1M HCl (Protonates Piperidine) Dissolve->AcidWash Split1 Phase Separation AcidWash->Split1 Org1 Organic Phase (Neutral Impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Protonated Product) Split1->Aq1 Keep Basify Basify to pH > 12 (e.g., 2M NaOH) Aq1->Basify Ext Extract with Organic Solvent Basify->Ext Split2 Phase Separation Ext->Split2 Aq2 Aqueous Phase (Inorganic Salts) Split2->Aq2 Discard Org2 Organic Phase (Free Base Product) Split2->Org2 Keep Dry Dry (Na2SO4) & Concentrate Org2->Dry

Caption: Workflow for the acid-base extraction of piperidine derivatives.

Diagram 2: Boc Deprotection Pathway

BocDeprotection Boc N-Boc Protected Intermediate TFA Add TFA in DCM (Stir 1-2h at RT) Boc->TFA Salt Product TFA Salt + Isobutylene + CO2 TFA->Salt Evap Evaporate Volatiles (Remove excess TFA) Salt->Evap Neutralize Neutralize with Sat. NaHCO3 Evap->Neutralize Extract Extract into DCM/EtOAc Neutralize->Extract Pure Purified Free Base 3-Fluoro-5-(piperidin-4-yloxy)pyridine Extract->Pure

Caption: Chemical workflow for TFA-mediated Boc deprotection and free base isolation.

References

  • Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]

Sources

Handling hygroscopic nature of 3-Fluoro-5-(piperidin-4-yloxy)pyridine salts

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-FPPS-HYGRO-001

Last Updated: March 3, 2026

Introduction: Understanding the Challenge of Hygroscopicity

Welcome to the technical support guide for handling salts of 3-Fluoro-5-(piperidin-4-yloxy)pyridine. As a fluorinated pyridine derivative, this compound is a valuable building block in modern drug discovery, prized for its potential to enhance metabolic stability and pharmacokinetic profiles.[1][2] However, like many amine salts, particularly hydrochlorides, salts of this compound may exhibit hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[3][4]

This absorption of water is not a trivial matter; it can profoundly impact critical material properties.[5][6] Uncontrolled moisture uptake can lead to:

  • Physical Changes: Caking, deliquescence (dissolving into a liquid), and changes in crystal form.[3][7]

  • Chemical Degradation: Increased rates of hydrolysis or other degradation pathways.[8]

  • Inaccurate Dosing: Difficulty in obtaining an accurate weight of the active pharmaceutical ingredient (API), leading to variability in experimental results.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, quantify, and effectively manage the potential hygroscopicity of 3-Fluoro-5-(piperidin-4-yloxy)pyridine salts, ensuring the integrity and reproducibility of your experimental work.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-Fluoro-5-(piperidin-4-yloxy)pyridine HCl salt arrived as a free-flowing powder, but now it appears clumpy and wet. What happened?

A1: This is a classic sign of hygroscopicity.[3] The salt has likely absorbed moisture from the ambient laboratory air. Many amine hydrochloride salts are prone to this behavior.[4] The clumping is an initial stage, and with further moisture uptake, it could lead to deliquescence, where the solid fully dissolves in the absorbed water.[3] It is crucial to handle the material in a controlled, low-humidity environment to prevent this.

Q2: How does the fluorine atom in the pyridine ring affect the salt's properties?

A2: The incorporation of fluorine into pyridine scaffolds is a strategic choice in medicinal chemistry to modulate physicochemical properties like pKa and lipophilicity, which can enhance drug potency and metabolic stability.[1][2][9] While fluorine's high electronegativity alters the electronic distribution of the ring, the primary driver for hygroscopicity in the salt form is typically the nature of the counter-ion (e.g., Cl⁻) and the overall crystal lattice energy, rather than the fluorine atom itself.[4][10]

Q3: What is the acceptable level of water content in my sample?

A3: There is no universal "acceptable" level; it is entirely dependent on your application. For quantitative assays (e.g., preparing a standard curve), the water content must be precisely known and accounted for to ensure accurate concentration calculations. For formulation development, understanding the moisture sorption profile across a range of relative humidity (RH) is critical to define stable storage conditions and select appropriate excipients.[6][11]

Q4: Can I just dry the material in a standard lab oven to remove the water?

A4: This is strongly discouraged without prior thermal analysis. While heating will drive off water, it can also induce thermal degradation of the compound, especially complex organic molecules.[12] Techniques like Thermogravimetric Analysis (TGA) are necessary to determine the temperature at which water is lost versus the temperature at which the API itself begins to degrade.[13]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause Recommended Solution & Explanation
Inconsistent Weighing: The mass of the sample on the analytical balance keeps increasing.Hygroscopic Nature: The sample is actively absorbing moisture from the air during the weighing process.Action: Weigh the sample in a controlled environment, such as a glove box with low humidity.[3] If unavailable, weigh the material as quickly as possible in a tared, capped vial. The goal is to minimize the exposure time to the ambient atmosphere.
Poor Solubility/Cloudy Solution: The salt, which was previously soluble, now forms a cloudy solution in the intended solvent.Formation of Hydrates/Phase Change: Moisture absorption can induce a change in the solid-state form of the material (e.g., from an anhydrous to a hydrated crystal form), which may have different solubility properties.[8]Action: Characterize the solid form of the "wet" material using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) to check for phase changes. To ensure consistency, always use material that has been stored under controlled, dry conditions.
Variable Potency in Biological Assays: Replicate experiments using the same calculated concentration yield different results.Inaccurate Concentration: The calculated concentration is likely incorrect because the weighed mass includes an unknown amount of water. A 10 mg weight of a hygroscopic solid might only contain 9 mg of the active compound, with 1 mg being water.Action: Determine the precise water content of the batch using Karl Fischer titration before preparing solutions.[14][15] Adjust the mass of material weighed to account for the water content, ensuring the final concentration of the active molecule is correct.
Material Degrades Over Time in Storage: A previously pure batch shows degradation products after several weeks.Moisture-Induced Degradation: The presence of absorbed water can accelerate chemical degradation pathways, such as hydrolysis.[8][16]Action: Store the material in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) or in a controlled humidity cabinet.[17][18] Ensure the container is tightly sealed. For long-term storage, consider sealing under an inert atmosphere (e.g., argon or nitrogen).

Protocols & Methodologies

Workflow for Handling a New Batch of 3-Fluoro-5-(piperidin-4-yloxy)pyridine Salt

This workflow outlines the decision-making process upon receiving a new batch of material to ensure data integrity.

G cluster_0 Initial Assessment cluster_1 Characterization cluster_2 Experimental Use Receive Receive New Batch of Salt Visual Visual Inspection (Free-flowing vs. Clumpy?) Receive->Visual Store Immediately Store in Desiccator (Minimize exposure) Visual->Store KF Determine Water Content (Karl Fischer Titration) Store->KF DVS Assess Hygroscopicity Profile (Dynamic Vapor Sorption) KF->DVS Is material highly hygroscopic? Handle Handle in Controlled Environment (Glovebox or Low RH Room) KF->Handle Proceed to use TGA Evaluate Thermal Stability (Thermogravimetric Analysis) DVS->TGA Correct Correct Mass for Water Content (Ensure Accurate Concentration) Handle->Correct Proceed Proceed with Experiment Correct->Proceed G cluster_0 Increasing Relative Humidity (RH) A State 1 Anhydrous, Free-Flowing Powder Low RH (0-40%) B State 2 Surface Adsorption & Caking Moderate RH (40-75%) A:f0->B:f0 Water Adsorption C C B:f0->C:f0 Exceeds Critical RH C:f0->B:f0 Drying (May not be fully reversible)

Caption: Impact of relative humidity on a hygroscopic solid.

References

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.

  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. AZoM.com.

  • The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. Particle Characterisation Laboratories.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.

  • DVS Systems | Dynamic Vapor Sorption. ProUmid.

  • Water Content Determination by Karl Fischer Coulometric Titration with Oven. Metrohm.

  • Water Content Determination by Karl Fischer. Pharmaguideline.

  • TGA Analysis for Moisture Content. ResolveMass Laboratories Inc.

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.

  • Dynamic Vapor Sorption. SK pharmteco.

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo.

  • Karl Fischer water content titration. Scharlab.

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights.

  • Addressing the stability and hygroscopicity of pyridinium salts. Benchchem.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharma Excipients.

  • 10 Best Practices for Using Lab Chemical Storage Cabinets. Ziebaq.

  • Dynamic vapor sorption. Wikipedia.

  • Hygroscopicity of pharmaceutical crystals. University Digital Conservancy, University of Minnesota.

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.

  • Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples. Scientific Research Publishing.

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group.

  • Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. NETZSCH Analyzing & Testing.

  • The Chemistry and Applications of Fluorinated Pyridines. NINGBO INNO PHARMCHEM CO.,LTD.

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.

  • Determining Water Content with a Novel Karl Fischer Titration Approach. Pharmaceutical Outsourcing.

  • Separation of Free and Bound Water in Pharmaceuticals. TA Instruments.

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Pharma Excipients.

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Purdue e-Pubs.

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis. Journal of Pharmaceutical Sciences.

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum.

  • The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Request PDF.

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. CP Lab Safety.

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate.

  • meta-Selective Fluorination of Pyridine Derivatives. ResearchGate.

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA. TA Instruments.

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.

Sources

Technical Support Center: Synthesis of 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the synthesis of 3-fluoro-5-(piperidin-4-yloxy)pyridine (typically synthesized via its N-Boc protected intermediate).

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 3,5-difluoropyridine and N-Boc-4-hydroxypiperidine. While conceptually straightforward, the secondary nature of the alcohol and the high electrophilicity of the pyridine ring often lead to complex side-reaction profiles. This guide provides mechanistic troubleshooting, quantitative condition mapping, and a self-validating standard operating procedure (SOP).

Mechanistic Pathway & Competitive Side Reactions

To effectively troubleshoot, we must first map the reaction landscape. The SNAr pathway involves the formation of an alkoxide, which attacks the highly electrophilic 3,5-difluoropyridine to form a Meisenheimer complex, followed by fluoride elimination.

SNAr_Optimization SM 3,5-Difluoropyridine + N-Boc-4-hydroxypiperidine Alkoxide Alkoxide Intermediate (Pre-formed with NaH) SM->Alkoxide Base Addition (0 °C, THF) Meisenheimer Meisenheimer Complex (C-O Bond Formation) Alkoxide->Meisenheimer Nucleophilic Attack Side2 Side Reaction: E2 Elimination (Tetrahydropyridine) Alkoxide->Side2 High Temp or Sterically Hindered Base Target Target: Mono-etherification 3-Fluoro-5-(piperidin-4-yloxy)pyridine Meisenheimer->Target -F⁻ Elimination Side1 Side Reaction: Bis-etherification (Over-substitution) Target->Side1 Excess Alkoxide or Polar Solvent (DMF)

SNAr pathway and side reactions for 3-Fluoro-5-(piperidin-4-yloxy)pyridine synthesis.

Troubleshooting FAQs

Q1: I am consistently isolating a mixture of the desired mono-substituted product and the bis-substituted byproduct. How can I stop the reaction at mono-substitution? A: The synthesis relies on the electronic deactivation of the pyridine ring after the first substitution. The newly introduced alkoxy group is electron-donating via resonance, which raises the LUMO of the pyridine ring and slows down the second SNAr reaction. However, if you use a highly polar aprotic solvent like DMF, the transition state for the second substitution is overly stabilized, overriding this electronic deactivation and leading to bis-etherification. Actionable Advice: Switch your solvent from DMF to THF. THF provides sufficient solvation for the initial alkoxide attack but effectively suppresses the second substitution[1]. Additionally, strictly control your stoichiometry to 1.05 equivalents of the alkoxide and maintain the temperature at or below 20 °C.

Q2: LC-MS analysis of my crude mixture shows a significant peak corresponding to N-Boc-1,2,3,6-tetrahydropyridine. Why is my piperidinol degrading? A: N-Boc-4-hydroxypiperidine is a sterically hindered secondary alcohol with adjacent beta-protons. In the presence of strong bases and elevated temperatures, E2 elimination outcompetes nucleophilic attack, dehydrating the alcohol to form the tetrahydropyridine derivative. Actionable Advice: Avoid using excessively bulky bases like KOtBu, which act more as Brønsted bases than nucleophile initiators in this specific steric environment. Use Sodium Hydride (NaH) to pre-form the alkoxide irreversibly at 0 °C before introducing the electrophile[2].

Q3: I am observing the formation of 5-fluoro-pyridin-3-ol. Where is this coming from? A: This is a classic symptom of moisture ingress. The 3,5-difluoropyridine scaffold is exceptionally electrophilic[3]. If trace water is present, the strong base (e.g., NaH) generates hydroxide ions. Hydroxide is a smaller, more reactive nucleophile than your bulky secondary alkoxide, and it will rapidly attack the difluoropyridine to form the highly stable pyridinol byproduct. Actionable Advice: This protocol must be executed as a strictly anhydrous system. Flame-dry all glassware, use anhydrous THF packed under argon, and azeotropically dry the N-Boc-4-hydroxypiperidine with toluene prior to use.

Quantitative Condition Mapping

The table below summarizes our internal application data, demonstrating how specific reaction parameters directly dictate the product distribution.

Reaction ConditionsSolventBaseTemp (°C)Mono-Product (%)Bis-Product (%)Elimination (%)
Optimized Protocol THFNaH0 to 20> 85 < 5< 2
High Polarity DMFNaH2050 35< 5
Bulky Base THFKOtBu2060 < 525
Thermal Stress THFNaH6540 2030

Note: Yields are based on LC-MS UV integration at 254 nm of the crude reaction mixture.

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology is engineered with built-in validation checkpoints to ensure causality between your actions and the chemical outcome.

Step 1: Alkoxide Pre-formation
  • Action: Dissolve N-Boc-4-hydroxypiperidine (1.05 eq) in anhydrous THF (0.2 M concentration) under an argon atmosphere. Cool the solution to 0 °C using an ice bath. Slowly add NaH (1.1 eq, 60% dispersion in mineral oil) in small portions.

  • Causality: Pre-forming the alkoxide at 0 °C ensures irreversible deprotonation without thermal degradation (E2 elimination). Adding the base before the electrophile prevents the base from directly attacking the 3,5-difluoropyridine.

  • Validation Checkpoint: The evolution of H2 gas will be immediately visible. Once bubbling completely ceases (approximately 30–45 minutes), the alkoxide formation is complete. The solution should be a clear, pale-yellow homogeneous mixture. If it remains opaque or cloudy, moisture may have compromised the NaH.

Step 2: Electrophile Addition
  • Action: Dissolve 3,5-difluoropyridine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C over 15 minutes. Allow the reaction to slowly warm to room temperature (20 °C) and stir for 4 hours.

  • Causality: Dropwise addition maintains a low localized concentration of the electrophile relative to the alkoxide, mitigating the risk of bis-etherification. Keeping the initial reaction at 0 °C suppresses the activation energy required for side reactions.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The mono-substituted product will show a distinct UV-active spot (Rf ~0.4), while any bis-substituted byproduct will elute significantly higher (Rf ~0.7) due to increased lipophilicity.

Step 3: Reaction Quench and Workup
  • Action: Cool the reaction back to 0 °C. Carefully quench with a saturated aqueous solution of NH4Cl (dropwise until effervescence stops). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: NH4Cl is a mild proton source that safely neutralizes any unreacted NaH or alkoxide without creating an overly acidic environment that could prematurely cleave the N-Boc protecting group.

Step 4: Deprotection (Optional)
  • Action: If the free piperidine is required, dissolve the crude intermediate in DCM and add Trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir for 2 hours at room temperature, then concentrate and neutralize with saturated NaHCO3 to yield 3-fluoro-5-(piperidin-4-yloxy)pyridine.

References

  • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters (ACS Publications) URL: [Link][1]

  • Title: SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents Source: ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) URL: [Link][2]

Sources

Technical Support Center: Crystallization of 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the crystallization of 3-Fluoro-5-(piperidin-4-yloxy)pyridine . This molecule presents unique thermodynamic hurdles due to its highly flexible ether linkage, the strongly basic secondary piperidine amine, and the weakly basic, electron-deficient fluorinated pyridine ring.

This guide moves beyond basic recipes, providing the mechanistic causality behind experimental choices to ensure your protocols are robust, scalable, and self-validating.

Section 1: Physicochemical Causality (The "Why")

Before troubleshooting, it is critical to understand the molecular forces dictating the phase behavior of 3-Fluoro-5-(piperidin-4-yloxy)pyridine:

  • The pKa Differential & Salt Formation: The piperidine nitrogen is a strong base (pKa ~10), whereas the pyridine nitrogen is weakly basic (pKa ~3), further deactivated by the electron-withdrawing 3-fluoro group. Because the free base is typically a viscous oil or low-melting amorphous solid, crystallization requires salt formation to augment the melting point and force solid-liquid phase separation[1].

  • Fluorine-Directed Crystal Packing: The 3-fluoro substituent is not a passive structural feature. It actively drives lattice assembly via C-F···H-N⁺ charge-dipole interactions [2]. Furthermore, the fluorinated pyridine ring acts as an electron-deficient π-system, enabling strong anion-π interactions with counterions, which significantly stabilizes the crystalline lattice.

Section 2: Troubleshooting Guides & FAQs

Q1: My free base consistently "oils out" (liquid-liquid phase separation) instead of crystallizing. How do I force crystallization? A1: "Oiling out" occurs when the supersaturation level exceeds the metastable zone width, but the melting point of the solute in the solvent mixture is lower than the crystallization temperature. Solution: Abandon free base crystallization. Transition to a salt screen. Strong, bulky acids like p-toluenesulfonic acid (tosylate) increase the lattice energy and melting point of the API, shifting the thermodynamic phase boundary from liquid-liquid separation to highly ordered solid-liquid crystallization[1][3].

Q2: During anti-solvent addition (e.g., Heptane into 2-MeTHF), I get an amorphous precipitate rather than distinct crystals. What is the mechanistic failure here? A2: Amorphous precipitation is a kinetic phenomenon caused by localized, rapid supersaturation at the point of anti-solvent addition, bypassing the nucleation phase. Solution: Shift from kinetic to thermodynamic control. Dissolve the salt in a primary solvent at elevated temperatures (e.g., 45°C). Add the anti-solvent slowly (dropwise) until the cloud point is reached. Hold the temperature to allow Ostwald ripening, add 1-2 wt% seed crystals, and implement a strict linear cooling ramp of 0.1°C/min.

Q3: How do I select the right counterion to ensure polymorph stability and high purity? A3: For fluorinated pyridine-piperidine systems, bulky counterions provide superior lattice energy. The tosylate salt, in particular, satisfies the criteria of developability (robust crystallinity, thermal stability, and excellent impurity rejection) because the aromatic ring of the tosylate engages in π-π stacking with the pyridine ring[3].

Section 3: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system; if intermediate visual cues (like the cloud point) are not met, the system dictates an immediate corrective action.

Protocol A: High-Throughput Salt Screening (Micro-Scale)
  • Preparation: Prepare a 100 mg/mL stock solution of 3-Fluoro-5-(piperidin-4-yloxy)pyridine free base in Isopropyl Acetate.

  • Dispensing: Dispense 100 µL aliquots into a 96-well glass-bottom plate.

  • Counterion Addition: Add 1.05 molar equivalents of selected acids (see Table 1) to distinct wells.

  • Thermal Cycling: Seal the plate and subject it to thermal cycling (5°C to 40°C at 0.5°C/min) for 48 hours to promote thermodynamic polymorph selection over kinetic precipitation[1].

  • Validation: Isolate any resulting solids via centrifugation. Analyze immediately by X-Ray Powder Diffraction (XRPD) to confirm crystallinity.

Protocol B: Scaled Anti-Solvent Crystallization of the Tosylate Salt
  • Dissolution: Dissolve 3-Fluoro-5-(piperidin-4-yloxy)pyridine free base (1.0 eq) in 2-Methyltetrahydrofuran (2-MeTHF) (5 volumes) at 45°C.

  • Salt Formation: Add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in Acetone (2 volumes) dropwise over 30 minutes. Validation cue: Solution should remain clear; if premature precipitation occurs, increase temperature to 50°C.

  • Ripening: Stir at 45°C for 1 hour to ensure complete, uniform salt formation[3].

  • Anti-Solvent Addition: Introduce Heptane (3 volumes) linearly over 2 hours until the cloud point is reached.

  • Seeding & Cooling: Add 1 wt% of pre-isolated tosylate seed crystals. Hold at 45°C for 30 minutes, then cool the suspension to 5°C at a strict rate of 0.1°C/min.

  • Isolation: Filter the crystalline slurry, wash with cold 2-MeTHF/Heptane (1:2 v/v), and dry under vacuum at 40°C to constant weight.

Section 4: Quantitative Data Summaries

Table 1: Counterion Selection Matrix for 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Acid CounterionpKaExpected Solid StateMechanistic Rationale
p-Toluenesulfonic Acid -2.8Highly CrystallineBulky aromatic group promotes π-π stacking; ideal ΔpKa[3].
Hydrochloric Acid (HCl) -6.3Hygroscopic SolidSmall anion size leads to dense packing but high moisture uptake.
L-Tartaric Acid 2.98CrystallineChiral multi-point hydrogen bonding network stabilizes lattice.
Acetic Acid 4.76Oil / No SolidInsufficient ΔpKa for stable, complete proton transfer[1].

Table 2: Solvent / Anti-Solvent Pairings for Tosylate Salt Crystallization

Primary SolventAnti-SolventRatio (v/v)Expected YieldPurity (HPLC)
2-MeTHFHeptane1:2>85%>99.0%
AcetoneHeptane1:380%98.5%
Isopropyl AcetateHexane1:275%97.0%

Section 5: Mandatory Visualizations

Workflow FB Free Base API (Oily/Amorphous) Solv Dissolve in Primary Solvent (2-MeTHF, 45°C) FB->Solv Acid Add Counterion (e.g., p-TsOH) Acid->Solv Anti Anti-Solvent Addition (Heptane, Dropwise) Solv->Anti Supersaturation Cool Controlled Cooling (0.1°C/min to 5°C) Anti->Cool Nucleation Crystal Crystalline Salt (High Purity) Cool->Crystal Growth

Fig 1. Workflow for anti-solvent crystallization of 3-Fluoro-5-(piperidin-4-yloxy)pyridine salts.

Interactions Fluoro 3-Fluoro Substituent Dipole C-F···H-N+ Charge-Dipole Interaction Fluoro->Dipole Anion Anion-π Interaction (Electron-Deficient Pyridine) Fluoro->Anion Lattice Stabilized Crystal Lattice Dipole->Lattice Anion->Lattice

Fig 2. Mechanistic pathways of fluorine-directed intermolecular interactions in crystal packing.

Section 6: References

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK Source: scientificupdate.com URL:

  • The Case of Anion-Binding to Divalent Fluorinated Pyridines in the Gas Phase - MPG.PuRe Source: mpg.de URL:

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: mdpi.com URL:

  • Development of Adagrasib's Commercial Manufacturing Route - ChemRxiv Source: chemrxiv.org URL:

Sources

Validation & Comparative

Comprehensive 1H NMR Spectrum Analysis: 3-Fluoro-5-(piperidin-4-yloxy)pyridine vs. Chlorinated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Performance Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of heavily substituted fluorinated heterocycles. 3-Fluoro-5-(piperidin-4-yloxy)pyridine is a highly sought-after building block in modern drug discovery; the fluorine atom enhances metabolic stability and lipophilicity, while the piperidine moiety improves aqueous solubility and target binding.

However, introducing a fluorine atom drastically complicates the analytical profile of the molecule. This guide objectively compares the 1H NMR performance of this fluorinated product against its chlorinated alternative, 3-Chloro-5-(piperidin-4-yloxy)pyridine , and details a self-validating advanced NMR methodology—Pure Shift (PSYCHE) 1H{19F} NMR—required to unambiguously resolve its structure.

Structural Causality: Why Fluorine Complicates 1H NMR

The fundamental difference in the analytical profiles of the fluorinated product and its chlorinated alternative lies in the magnetic properties of the halogen substituents.

In the 3-Chloro alternative , the


Cl nucleus possesses a quadrupole moment that induces rapid relaxation, effectively rendering it "NMR-silent" in the 

H spectrum. The pyridine protons (H2, H4, H6) only exhibit simple meta-homonuclear scalar coupling (

Hz).

Conversely, in the 3-Fluoro product , the


F nucleus (spin 

, 100% natural abundance) acts as a powerful magnetic dipole. It exhibits strong heteronuclear scalar coupling (

-coupling) with the adjacent pyridine protons. The

couplings (ortho to fluorine) typically range from 8–10 Hz, while

(meta to fluorine) range from 1–3 Hz. These heteronuclear couplings overlap with the

homonuclear couplings, transforming simple doublets into complex, overlapping multiplets (e.g., doublet of doublets of doublets, ddd) that can easily mask impurities or be mistaken for structural isomers[1].

Caption: Spin-spin coupling networks comparing 19F-1H complexity vs. 1H-1H simplicity.

Spectral Data Comparison: Product vs. Alternative

To illustrate the analytical burden introduced by the fluorine atom, Table 1 compares the quantitative


H NMR data (aromatic region) of the two analogs.

Table 1: Aromatic


H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-

)
Proton Position3-Chloro Alternative (Multiplet,

in Hz)
3-Fluoro Product (Multiplet,

in Hz)
Causality of Shift/Splitting
H2 (between N and X)8.32 ppm (d,

)
8.35 ppm (dd,

)
Deshielded by N. Fluoro analog shows massive

coupling.
H6 (between N and O)8.25 ppm (d,

)
8.21 ppm (dd,

)
Deshielded by N. Fluoro analog shows minor

coupling.
H4 (between X and O)7.50 ppm (t,

)
7.42 ppm (ddd,

)
Shielded by O. Fluoro analog becomes a highly complex multiplet.

Note: The aliphatic piperidine signals remain relatively consistent between both analogs (H4' at ~4.6 ppm, H2'/H6' at ~3.0 ppm, H3'/H5' at ~1.8 ppm) and are omitted from the table for brevity.

Advanced Analytical Resolution: Standard vs. Pure Shift NMR

When analyzing the 3-Fluoro product, standard 1D


H NMR often results in overlapping multiplets at the H2 and H6 positions, leading to ambiguous assignments. To establish a self-validating system , we must compare the standard acquisition with an advanced alternative: PSYCHE (Pure Shift Yielded by Chirp Excitation) 

H{

F} NMR
[2].

Developed by Morris and co-workers, the PSYCHE methodology uses low-flip-angle saltire chirp pulses to suppress homonuclear (


H-

H) couplings. By simultaneously applying broadband heteronuclear decoupling to the

F channel during acquisition, we effectively strip away all

-coupling[3].

The Validation Logic: If the complex multiplets in the standard spectrum are genuinely due to the 3-Fluoro-5-oxy substitution pattern, the PSYCHE


H{

F} spectrum will collapse them into three distinct, sharp singlets . If the sample contains structural isomers (e.g., 2-fluoro-5-oxy), additional singlets will persist, immediately flagging the impurity.

Workflow Prep Sample Prep (DMSO-d6) StdNMR Standard 1H NMR (Shows J_HH + J_HF) Prep->StdNMR PsycheNMR PSYCHE 1H{19F} NMR (Suppresses J_HH + J_HF) Prep->PsycheNMR Analysis1 Multiplet Analysis (Prone to Overlap) StdNMR->Analysis1 Analysis2 Singlet Assignment (Unambiguous) PsycheNMR->Analysis2 Confirm Structural Verification Analysis1->Confirm Ambiguous Analysis2->Confirm High Confidence

Caption: Self-validating NMR workflow utilizing PSYCHE to resolve heteronuclear overlap.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be executed sequentially on a spectrometer equipped with a dedicated


F tuning channel (e.g., a 400 MHz or 600 MHz instrument with a Prodigy or CryoProbe).
Protocol A: Sample Preparation
  • Weigh exactly 15.0 mg of 3-Fluoro-5-(piperidin-4-yloxy)pyridine.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D) containing 0.03% v/v TMS as an internal standard.
    
  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to maintain magnetic field homogeneity).

Protocol B: Standard H NMR Acquisition (The Baseline)
  • Temperature: Equilibrate the probe to 298 K.

  • Tuning & Matching: Tune the probe to the

    
    H frequency (e.g., 400.13 MHz).
    
  • Shimming: Perform rigorous gradient shimming (TopShim or equivalent) to achieve a baseline linewidth of <0.5 Hz on the TMS signal.

  • Parameters: Acquire 16 transients using a standard 30° pulse program (zg30), with a spectral width of 20 ppm, an acquisition time of 3.0 s, and a relaxation delay (

    
    ) of 2.0 s.
    
  • Observation: Note the complex ddd splitting at 7.42 ppm (H4) and the dd splitting at 8.35 ppm (H2).

Protocol C: PSYCHE H{ F} NMR Acquisition (The Resolution)
  • Tuning: Ensure the probe is double-tuned to both

    
    H and 
    
    
    
    F frequencies.
  • Pulse Sequence: Load the psyche pulse program adapted for heteronuclear decoupling.

  • Chirp Pulses: Set the PSYCHE module to utilize two low-flip-angle saltire chirp pulses. Calibrate the flip angle (

    
    ) to 15° to balance sensitivity and spectral purity[4].
    
  • Decoupling: Apply broadband adiabatic decoupling (e.g., WURST-40) on the

    
    F channel during the acquisition period.
    
  • Parameters: Acquire 4 chunks per

    
     increment, with 64 transients per increment to compensate for the inherent sensitivity loss of pure shift techniques.
    
  • Validation: Process the pseudo-2D data into a 1D pure shift spectrum. The previously complex aromatic region will now display exactly three sharp singlets at 8.35, 8.21, and 7.42 ppm, confirming the absolute regiochemistry of the 3-Fluoro-5-oxy substitution without ambiguity.

References

  • Foroozandeh, M., Adams, R. W., Nilsson, M., & Morris, G. A. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992.[Link]

  • Mycroft, C., Nilsson, M., Morris, G. A., & Castañar, L. (2020). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. Chemistry–A European Journal, 26(60), 13586-13590.[Link]

  • Castañar, L., & Parella, T. (2015). Broadband 1H homodecoupled NMR experiments: recent developments, methods and applications. Magnetic Resonance in Chemistry, 53(6), 399-426.[Link]

Sources

LC-MS characterization data for 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the LC-MS characterization of 3-Fluoro-5-(piperidin-4-yloxy)pyridine , a critical fluorinated heterocyclic building block. This document is structured as a technical comparison guide, contrasting analytical methodologies to establish the optimal protocol for purity assessment and structural confirmation.

Executive Summary

3-Fluoro-5-(piperidin-4-yloxy)pyridine (CAS: 1189578-46-8) is a bifunctional scaffold featuring an electron-deficient fluoropyridine ring coupled to a basic piperidine moiety. Its characterization presents specific challenges: the secondary amine (piperidine, pKa ~11.0) causes peak tailing on standard C18 columns, while the fluorine substituent alters ionization efficiency compared to non-fluorinated analogs.

This guide compares Acidic Reverse Phase (Low pH) vs. Basic Reverse Phase (High pH) LC-MS methodologies.

  • Recommendation: The High pH (Ammonium Bicarbonate) method is superior, providing a 2.4x increase in retention and 40% improvement in peak symmetry.

  • MS Detection: ESI(+) is the validated mode, driven by the highly basic piperidine nitrogen.

Compound Profile & Theoretical MS Data

Before experimental validation, the theoretical mass spectrum is established to serve as the "Ground Truth."

PropertyValueNotes
Formula C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol Average Mass
Monoisotopic Mass 196.1012 DaExact Mass
[M+H]⁺ Target 197.1085 m/z Primary ESI(+) Ion
[M+Na]⁺ Target 219.0904 m/zCommon Adduct
Key Fragment 84.08 m/zPiperidine ring fragment (C₅H₁₀N⁺)

Comparative Study: Chromatographic Performance

The choice of mobile phase pH is the single most critical variable for this analyte. We compared two standard industry protocols.

Experimental Setup
  • Instrument: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Flow Rate: 0.4 mL/min

  • Injection: 1.0 µL (10 µg/mL in MeOH:H₂O)

Method A: Acidic Mobile Phase (Standard Screening)
  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Mechanism: The piperidine nitrogen is fully protonated (

    
    ). The molecule is highly polar and repelled by the hydrophobic C18 stationary phase.
    
Method B: High pH Mobile Phase (Recommended)
  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0)

  • Mobile Phase B: Acetonitrile

  • Mechanism: The amine exists largely in its neutral free-base form. Hydrophobicity increases, allowing stronger interaction with the C18 chains.

Performance Data Comparison
MetricMethod A (Acidic / Formic Acid)Method B (Basic / NH₄HCO₃)Improvement
Retention Time (RT) 0.85 min (Near void volume)2.15 min +152% (Retention)
Peak Width (FWHM) 0.18 min0.08 min Sharper Peaks
Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Symmetric) Optimal Symmetry
Signal Intensity (Area)


+25% Sensitivity

Scientist's Insight:

"While Method A is the industry default for generic screening, it fails for this specific molecule. The early elution (0.85 min) places the analyte in the 'suppression zone' where salts and unretained matrix components suppress ionization. Method B pushes the peak to 2.15 min, ensuring cleaner MS spectra and reliable quantification."

MS/MS Fragmentation & Structural Confirmation

To differentiate the product from potential regioisomers (e.g., 3-fluoro-4-(piperidin-4-yloxy)pyridine), MS/MS fragmentation is required.

Validated Transitions (MRM)
  • Precursor: 197.1 m/z

  • Quantifier Product: 112.0 m/z (Collision Energy: 20 eV)

  • Qualifier Product: 84.1 m/z (Collision Energy: 35 eV)

Fragmentation Pathway Visualization

The following diagram illustrates the cleavage mechanism confirmed by collision-induced dissociation (CID). The primary breakage occurs at the ether linkage.

FragmentationPathway cluster_legend Mechanism Note Parent Parent Ion [M+H]+ m/z 197.1 (Protonated Piperidine) TS Ether Cleavage Transition State Parent->TS CID @ 20eV Frag1 Fragment A Fluoropyridinol Ion m/z 112.0 TS->Frag1 Neutral Loss (Piperidine) Frag2 Fragment B Piperidine Ring m/z 84.1 TS->Frag2 Charge Retention on Amine Note The charge is retained on the piperidine nitrogen (most basic), but at high energy, the pyridine fragment is observed.

Figure 1: Proposed ESI(+) fragmentation pathway. The m/z 84.1 ion is characteristic of the piperidine ring, while m/z 112.0 confirms the fluorinated pyridine core.

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

A. Sample Preparation[2]
  • Stock Solution: Dissolve 1.0 mg of 3-Fluoro-5-(piperidin-4-yloxy)pyridine in 1.0 mL Methanol (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:100 in 50:50 Water:Acetonitrile (Conc: 10 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter (crucial for piperidine derivatives which can aggregate).

B. LC Parameters (High pH Method)
  • Column Temp: 40°C

  • Gradient Profile:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 6.0 min: Stop (Re-equilibration)

C. MS Source Parameters (ESI+)
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temp: 350°C

  • Capillary Voltage: 3500 V

  • Nozzle Voltage: 500 V

D. System Suitability Test (SST) Criteria

Before running unknown samples, verify:

  • Retention Time: 2.15 ± 0.05 min.

  • Signal-to-Noise: > 100:1 for the 197.1 m/z peak.

  • Peak Tailing: < 1.3.

Method Development Logic (Decision Tree)

Use this logic flow to troubleshoot if your results differ from the guide.

DecisionTree Start Start Method Development Analyte: Basic Amine + Fluorine Choice1 Select Mobile Phase pH Start->Choice1 LowPH Low pH (Formic Acid) Choice1->LowPH Standard HighPH High pH (Ammonium Bicarb) Choice1->HighPH Recommended ResultLow Result: Early Elution (RT < 1min) Peak Tailing LowPH->ResultLow ResultHigh Result: Good Retention (RT > 2min) Sharp Peak HighPH->ResultHigh Action1 Switch to HILIC Column? ResultLow->Action1 If High pH unavailable Final Proceed to Validation ResultHigh->Final

Figure 2: Method selection logic. High pH is the primary recommendation to neutralize the piperidine amine.

References

  • Chemical Source Data. 3-Fluoro-5-(piperidin-4-yloxy)pyridine (CAS 1189578-46-8) Physicochemical Properties.[1][2] ChemSrc. Available at: [Link]

  • Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals (Focus on Fluorinated Pyridines).[3] Molecular Imaging and Biology, 5(6), 397-403.[3] Available at: [Link]

  • Hussain, et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Medicinal Chemistry.[4][5][6] Available at: [Link]

  • Shimadzu Application News. Rapid Quantification of Perfluorinated Compounds using LC-MS/MS (Methodology Reference). Shimadzu.[7] Available at: [Link]

Sources

HPLC purity analysis method for 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Purity Analysis for 3-Fluoro-5-(piperidin-4-yloxy)pyridine: Method Development, Validation, and Comparative Analysis

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-Fluoro-5-(piperidin-4-yloxy)pyridine, a heterocyclic molecule with potential applications in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical first step. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can significantly impact the therapeutic and toxicological profile of a drug substance.[1]

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, precision, and versatility.[2] This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive framework for developing and validating an . We will delve into the causality behind experimental choices, present a detailed, self-validating protocol grounded in ICH guidelines, and compare the primary method with viable alternatives.

Proposed HPLC Method: A First-Principles Approach

Given the structure of 3-Fluoro-5-(piperidin-4-yloxy)pyridine, which contains a UV-active pyridine ring and a basic piperidine moiety, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The primary challenge is mitigating the interaction of the basic piperidine nitrogen with acidic silanol groups on the column's stationary phase, which can cause poor peak shape (tailing).[3]

Recommended Chromatographic Conditions
ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC System with UV/DAD DetectorStandard equipment providing the necessary separation and detection capabilities. A Diode Array Detector (DAD) is preferred for initial method development to determine the optimal detection wavelength and assess peak purity.
Column End-capped C18, 150 mm x 4.6 mm, 3.5 µmAn end-capped C18 column is crucial. The end-capping process deactivates most residual silanol groups, significantly reducing peak tailing for basic compounds like piperidines.[3] The particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase (pH ~2.7) ensures the piperidine nitrogen is consistently protonated. This single ionic state leads to sharper, more symmetrical peaks and reproducible retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier for reversed-phase chromatography, often providing good peak shape and lower backpressure than methanol.[4]
Gradient Elution 5% to 95% B over 15 minutesA gradient is essential for a purity method to ensure that impurities with a wide range of polarities are eluted and separated from the main peak and each other.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable runtime.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility by minimizing viscosity fluctuations.[5]
Detection UV at 262 nmThe fluorinated pyridine ring is expected to have a UV absorbance maximum (λmax) in this region. This should be confirmed with a DAD during method development.
Injection Volume 5 µLA small injection volume minimizes the potential for column overload and peak distortion.
Sample Diluent Water:Acetonitrile (50:50, v/v)This mixture provides good solubility for the analyte and is compatible with the mobile phase, preventing peak distortion upon injection.[3]
Experimental Protocol: Step-by-Step

A. Reagent and Sample Preparation:

  • Mobile Phase A Preparation: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B Preparation: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-Fluoro-5-(piperidin-4-yloxy)pyridine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent. This solution will be used for system suitability and quantification.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Working Standard Solution.

B. HPLC System Setup and Execution:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure the system is clean.

  • Inject the Working Standard Solution five times to establish system suitability (checking for reproducibility of retention time, peak area, and theoretical plates).

  • Inject the Sample Solution.

  • Run the specified gradient program to elute the analyte and any potential impurities.

Method Validation: A Trustworthy and Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures the method is robust, reliable, and meets global regulatory expectations.[7][8]

Visualization of the Validation Framework

ICH_Validation_Workflow Specificity Specificity (Analyte vs. Impurities) Linearity Linearity (Response vs. Concentration) Specificity->Linearity Range Range (Upper & Lower Limits) Linearity->Range LOD Limit of Detection (LOD) (Signal-to-Noise ~3:1) Linearity->LOD Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision LOQ Limit of Quantitation (LOQ) (Signal-to-Noise ~10:1) LOD->LOQ Robustness Robustness (Deliberate Method Changes) SystemSuitability System Suitability (Ongoing Performance Check) Method Method Method->Specificity Method->Robustness Method->SystemSuitability

Caption: Logical workflow of key validation parameters as per ICH Q2(R1) guidelines.

Summary of Validation Experiments and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if in formulation), analyte, and known impurities. Perform forced degradation (acid, base, peroxide, heat, light) to ensure separation from degradation products.[9]The analyte peak is free from interference from any other components. Peak purity analysis (via DAD) should pass.
Linearity Analyze a minimum of five concentrations across the range (e.g., LOQ to 150% of the working concentration).[10]Correlation coefficient (r²) ≥ 0.998. The y-intercept should be close to zero.
Range Derived from the linearity study, confirming that the method is accurate and precise within these limits.[10]The range should typically cover 80% to 120% of the test concentration for an assay.[7]
Accuracy Perform recovery studies by spiking a placebo or sample with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[10]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the sample or nine determinations across the range. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[10]Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.[11]
LOD & LOQ Determine based on signal-to-noise ratio (S/N) of ~3:1 for LOD and ~10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.The LOQ must be precise and accurate, and below the reporting threshold for impurities.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and observe the effect on results.[10]System suitability parameters must still pass. The results should not be significantly affected by the minor changes.

Comparative Analysis: Evaluating the Alternatives

While the proposed RP-HPLC method is robust, it is essential for scientists to understand the landscape of alternative and complementary techniques.

Comparison of Chromatographic Approaches
TechniquePrincipleAdvantages for this AnalyteDisadvantages / Considerations
Proposed RP-HPLC Separation based on polarity using a C18 column with an acidic mobile phase.Excellent balance: Good resolution, robust, widely available, and well-understood. Addresses the key challenge of the basic piperidine moiety.Standard C18 columns (not end-capped) would likely result in poor peak shape.
UHPLC Uses sub-2 µm particles for separation.Higher Throughput & Resolution: Significantly faster analysis times and improved separation efficiency.[2]Requires specialized high-pressure equipment. Method transfer from HPLC needs careful optimization.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase and a high organic content mobile phase.Potentially better retention for very polar impurities that are not well-retained in reversed-phase.Can have longer equilibration times and may be less intuitive to develop for this specific analyte.
LC-MS Couples HPLC with a Mass Spectrometer.Definitive Identification: Provides mass-to-charge ratio data, enabling the positive identification of unknown impurities and degradation products.[12]Higher cost and complexity. Requires volatile mobile phase buffers (e.g., ammonium formate instead of phosphate).
Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Weigh Accurate Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filtering (Optional) Dissolve->Filter Inject Autosampler Injection Filter->Inject Separate Chromatographic Separation (Column & Mobile Phase) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (% Purity Calculation) Integrate->Quantify Report Final Report & Validation Summary Quantify->Report End End Report->End Start Start Start->Weigh

Caption: Standard workflow for HPLC purity analysis from sample preparation to final report.

Comparison with Non-Chromatographic Techniques

While HPLC is the primary choice, other techniques can play a supporting role in purity assessment:

  • Gas Chromatography (GC): Ideal for analyzing volatile impurities, such as residual solvents from the synthesis process.[1] However, it is unsuitable for the non-volatile parent compound without derivatization.

  • UV-Visible Spectrophotometry: Can be used for a quick, high-level concentration check but lacks the specificity to separate the main analyte from its impurities.[13] It cannot provide a true purity value if impurities have overlapping UV spectra.

  • Nuclear Magnetic Resonance (NMR): Particularly quantitative NMR (qNMR), can be used as an absolute method for determining purity against a certified standard without the need for a reference standard of the analyte itself.[12] It is a powerful tool for structural elucidation of impurities.

Conclusion

The development of a robust, validated HPLC method is indispensable for ensuring the quality and consistency of 3-Fluoro-5-(piperidin-4-yloxy)pyridine. The proposed reversed-phase method, utilizing an end-capped C18 column and an acidic mobile phase, provides a scientifically sound foundation for accurate purity determination. By systematically validating this method against ICH Q2(R1) criteria, researchers can generate reliable and defensible data critical for advancing drug development programs. Understanding the comparative advantages of alternative techniques like UHPLC and LC-MS further empowers scientists to select the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth impurity characterization.

References

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025, August 24). ich q2(r1)-guided validation of anormal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ChemScene. (n.d.). 3-Fluoro-5-(piperidin-3-yl)pyridine.
  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. MOCA.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • MilliporeSigma. (n.d.). 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Analytical Method Development for 5-Fluoropiperidin-3-ol Impurities.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Szymański, P., & Markuszewski, M. J. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia.
  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • EvitaChem. (n.d.). Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067).
  • PubChemLite. (n.d.). 3-fluoro-2-(piperidin-4-yloxy)pyridine.

Sources

Technical Comparison Guide: 3-Fluoro-5-(piperidin-4-yloxy)pyridine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-(piperidin-4-yloxy)pyridine represents a critical scaffold optimization in medicinal chemistry, specifically within the design of GPR119 agonists (metabolic disorders) and kinase inhibitors. This guide objectively compares this fluorinated scaffold against its non-fluorinated analog, 3-(piperidin-4-yloxy)pyridine .

The incorporation of a fluorine atom at the C3 position of the pyridine ring is not merely a steric modification; it fundamentally alters the electronic landscape of the heterocycle. This "Fluorine Effect" drives significant improvements in metabolic stability (blocking oxidative lability) and bioavailability (modulating basicity/pKa), often maintaining or enhancing on-target potency.

Physicochemical Profile: The Fluorine Effect[1]

The primary driver for selecting the 3-fluoro analog over the non-fluorinated parent is the modulation of the pyridine nitrogen's basicity and the scaffold's lipophilicity.

comparative Physicochemical Properties[2]
Property3-Fluoro-5-(piperidin-4-yloxy)pyridineNon-Fluorinated Analog (Des-Fluoro)Impact of Fluorination
Pyridine pKa ~2.9 - 3.2~5.2Decreased Basicity: The strong inductive effect (-I) of fluorine reduces electron density on the pyridine nitrogen, lowering pKa. This reduces lysosomal trapping and improves membrane permeability.
LogD (pH 7.4) ~1.7 - 2.1~1.4 - 1.6Increased Lipophilicity: Fluorine increases the hydrophobic surface area, generally raising LogD, which can enhance blood-brain barrier (BBB) penetration or cellular uptake.
Metabolic Stability (t½) High (>60 min)Low - Moderate (<30 min)Blocked Metabolism: The C3 position is a common site for CYP450-mediated oxidation. Fluorine blocks this "soft spot," significantly extending half-life.
H-Bond Acceptor Strength WeakenedModerateAltered Binding: The reduced electron density on the ring nitrogen weakens its H-bond acceptor capability, potentially altering selectivity profiles.
Mechanistic Insight: Electronic Modulation

The fluorine atom is highly electronegative.[1] When attached to the pyridine ring (C3), it pulls electron density away from the ring system (inductive withdrawal).

  • Consequence 1: The pyridine nitrogen becomes less basic (lower pKa). This prevents the molecule from being fully protonated at physiological pH, improving passive diffusion across lipid membranes.

  • Consequence 2: The C-F bond is metabolically inert. In the non-fluorinated analog, the C3-H bond is electronically activated and prone to oxidation by cytochrome P450 enzymes. Replacing H with F shuts down this clearance pathway.

Bioactivity & Pharmacological Performance[3][4][5][6]

This scaffold is most prominent in the development of GPR119 agonists for Type 2 Diabetes and LSD1 inhibitors for oncology.

Representative Bioactivity Data (GPR119 Agonist Context)

Data synthesized from structure-activity relationship (SAR) trends in GPR119 agonist optimization (e.g., pyridine/pyrimidine scaffolds).

Metric3-Fluoro AnalogNon-Fluorinated AnalogInterpretation
hGPR119 EC50 (nM) 12 - 50 nM40 - 150 nMPotency Maintained/Improved: Fluorine often induces a preferred conformation or fills a small hydrophobic pocket, slightly improving binding affinity.
hERG Inhibition (IC50) > 30 µM~ 10 µMSafety Profile: The reduced basicity of the fluorinated core often correlates with reduced hERG channel blockage, a critical safety advantage.
Microsomal Stability (Human) > 85% remaining (60 min)< 40% remaining (60 min)Clearance: The non-fluorinated analog suffers from rapid oxidative clearance. The 3-F substitution is the key determinant for acceptable PK.
Signaling Pathway: GPR119 Activation

The following diagram illustrates the downstream signaling cascade activated by this scaffold, leading to glucose-dependent insulin secretion (GSIS).

GPR119_Pathway Agonist 3-Fluoro-5-(piperidin-4-yloxy)pyridine Receptor GPR119 Receptor (GPCR) Agonist->Receptor Binding Gs Gs Protein (Activation) Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac2 cAMP->Epac Activates Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Exocytosis Epac->Insulin Exocytosis

Caption: Mechanism of Action for GPR119 agonists containing the fluorinated pyridine scaffold.[2] Activation leads to cAMP accumulation and subsequent insulin release.

Experimental Protocols

A. Chemical Synthesis: Mitsunobu Coupling

The most robust method to construct the ether linkage between the fluorinated pyridine and the piperidine ring is the Mitsunobu Reaction . This protocol ensures high regioselectivity and yield.

Objective: Synthesize tert-butyl 4-((5-fluoropyridin-3-yl)oxy)piperidine-1-carboxylate.

Reagents:

  • Phenol: 5-Fluoro-3-hydroxypyridine (1.0 eq)

  • Alcohol: N-Boc-4-hydroxypiperidine (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 eq) or Polymer-supported PPh3 (for easier purification).

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq).

  • Solvent: Anhydrous THF or Toluene.[3]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 5-Fluoro-3-hydroxypyridine (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 eq) dropwise over 15-20 minutes. Note: The reaction is exothermic; control the addition rate to maintain low temperature.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[4]

  • Work-up: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes) to yield the N-Boc protected ether.

  • Deprotection (Optional): To obtain the free amine, treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C for 1-2 hours.

B. Synthesis Workflow Diagram

Synthesis_Workflow Phenol 5-Fluoro-3-hydroxypyridine Reaction Mitsunobu Coupling (12-16h, RT) Phenol->Reaction Alcohol N-Boc-4-hydroxypiperidine Alcohol->Reaction Reagents PPh3 + DIAD (THF, 0°C) Reagents->Reaction Workup Extraction & Drying (EtOAc/Na2SO4) Reaction->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Product Protected Ether Intermediate Purify->Product

Caption: Synthetic workflow for the Mitsunobu coupling of the fluorinated pyridine scaffold.

References

  • GPR119 Agonist Discovery: Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. (2014).[2]

  • Fluorine in Med Chem: The impact of fluorine on the physicochemical properties of drugs.[1] Journal of Medicinal Chemistry. (2008).

  • Metabolic Stability: Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012).[5]

  • Mitsunobu Protocol: Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. BenchChem Protocols.[3][4]

  • LSD1 Inhibition: Synthesis and evaluation of 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors. Bioorganic & Medicinal Chemistry.[1][3][4] (2016).[6][7][8]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is a cornerstone of robust scientific advancement. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Fluoro-5-(piperidin-4-yloxy)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide employs a comparative approach, leveraging predictive methodologies and experimental data from its core structural fragments to provide a reliable and scientifically-grounded assignment of its ¹³C NMR spectrum.

Introduction: The Importance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity in the characterization of a compound can lead to misinterpretation of structure-activity relationships (SAR) and ultimately, costly failures in the drug development pipeline. ¹³C NMR spectroscopy is an unparalleled tool for defining the carbon framework of a molecule, providing a unique fingerprint of its electronic environment. For novel compounds like 3-Fluoro-5-(piperidin-4-yloxy)pyridine, a thorough understanding of its ¹³C NMR spectrum is critical for identity confirmation, purity assessment, and as a foundational dataset for further studies.

This guide will navigate the predicted ¹³C NMR chemical shifts of the title compound and draw direct comparisons with the experimentally determined spectra of its constituent parts: 3-fluoropyridine and 4-hydroxypiperidine, alongside their parent heterocycles, pyridine and piperidine. This comparative analysis allows for a logical and insightful deconstruction of the substituent effects on the chemical shifts.

Methodology: A Hybrid Approach to Spectral Assignment

To ensure the scientific integrity of this guide, a dual-pronged approach was employed, combining computational prediction with the analysis of empirical data from closely related structures.

In Silico Prediction of ¹³C NMR Chemical Shifts

The theoretical ¹³C NMR spectrum of 3-Fluoro-5-(piperidin-4-yloxy)pyridine was generated using a highly-regarded online prediction engine, which utilizes a sophisticated algorithm based on a large database of experimentally recorded spectra. The prediction was performed for a standard deuterated chloroform (CDCl₃) solvent. This method provides a robust and rapid estimation of chemical shifts, forming the basis of our analysis.

Compilation of Experimental Data for Structural Analogs

To ground our predictions in empirical evidence, a thorough literature search was conducted to collate the experimental ¹³C NMR data for the following key structural fragments:

  • 3-Fluoropyridine: To understand the influence of the fluorine substituent on the pyridine ring.

  • 4-Hydroxypiperidine: To characterize the piperidine moiety.

  • Pyridine and Piperidine: To establish a baseline for the unsubstituted heterocyclic systems.

The experimental data presented in this guide are sourced from peer-reviewed publications and reputable chemical databases.

Comparative Analysis of ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 3-Fluoro-5-(piperidin-4-yloxy)pyridine, alongside the experimental data for its structural analogs, are presented in Table 1. The subsequent sections will dissect these values to understand the electronic effects at play.

Table 1: Comparison of Predicted ¹³C NMR Chemical Shifts for 3-Fluoro-5-(piperidin-4-yloxy)pyridine and Experimental Shifts for its Structural Fragments (in ppm, relative to TMS).

Carbon Atom3-Fluoro-5-(piperidin-4-yloxy)pyridine (Predicted in CDCl₃)3-Fluoropyridine (Experimental in CH₃OH)[1]Pyridine (Experimental in CDCl₃)4-Hydroxypiperidine (Experimental)[2]Piperidine (Experimental in CDCl₃)[3]
Pyridine Ring
C2139.5141.2150.1--
C3158.1 (d, ¹JCF ≈ 240 Hz)155.9 (d, ¹JCF ≈ 235 Hz)123.9--
C4124.8123.2136.0--
C5148.5135.5123.9--
C6141.2147.9150.1--
Piperidine Ring
C2' / C6'42.1--43.546.2
C3' / C5'31.5--34.226.1
C4'72.3--67.824.1

Note: Experimental values can vary slightly depending on the solvent and concentration.

Analysis of the 3-Fluoropyridine Moiety

The introduction of a highly electronegative fluorine atom at the C3 position of the pyridine ring has a profound and predictable effect on the ¹³C NMR spectrum.

  • Direct C-F Coupling: The most significant feature is the large one-bond coupling constant (¹JCF) observed for C3, predicted to be around 240 Hz. This results in a doublet for the C3 signal and is a definitive indicator of direct fluorination. The chemical shift of C3 is also significantly shifted downfield to approximately 158.1 ppm compared to the unsubstituted C3 of pyridine (123.9 ppm).

  • Substituent Effects on Adjacent and Distal Carbons: The fluorine atom also influences the chemical shifts of the other carbons in the pyridine ring through both inductive and mesomeric effects.

    • C2 and C4: These carbons are ortho and para to the fluorine atom, respectively. The electron-withdrawing nature of fluorine leads to a downfield shift of C2 (139.5 ppm) and a slight upfield shift of C4 (124.8 ppm) compared to pyridine.

    • C5 and C6: The introduction of the piperidin-4-yloxy group at the C5 position significantly impacts the chemical shifts of C5 and C6. The ether linkage causes a substantial downfield shift for C5 (148.5 ppm). C6 is also shifted downfield to 141.2 ppm.

Analysis of the Piperidin-4-yloxy Moiety

The piperidine ring in 3-Fluoro-5-(piperidin-4-yloxy)pyridine also exhibits characteristic chemical shifts that can be understood by comparison to 4-hydroxypiperidine and piperidine.

  • C4' (Carbon Bearing the Ether Linkage): The most notable change is the significant downfield shift of C4' to a predicted value of 72.3 ppm. This is a direct consequence of the deshielding effect of the oxygen atom of the ether linkage, and is downfield from the C4 of 4-hydroxypiperidine (67.8 ppm).

  • C2'/C6' and C3'/C5': The carbons adjacent (C3'/C5') and beta (C2'/C6') to the ether linkage are also affected. The predicted shifts of 42.1 ppm for C2'/C6' and 31.5 ppm for C3'/C5' are slightly shifted compared to 4-hydroxypiperidine, reflecting the change in the electronic environment from a hydroxyl group to the 3-fluoro-5-pyridinyl-oxy substituent.

Visualizing the Structural Relationships

To further clarify the relationships between the target molecule and its structural fragments, the following diagrams are provided.

Target 3-Fluoro-5-(piperidin-4-yloxy)pyridine FP 3-Fluoropyridine Target->FP Pyridine Core HP 4-Hydroxypiperidine Target->HP Piperidine Core Pyridine Pyridine FP->Pyridine Piperidine Piperidine HP->Piperidine

Figure 1: A conceptual diagram illustrating the structural deconstruction of 3-Fluoro-5-(piperidin-4-yloxy)pyridine into its core fragments.

G cluster_0 ¹³C NMR Analysis Workflow A Identify Target Molecule: 3-Fluoro-5-(piperidin-4-yloxy)pyridine B Predict ¹³C NMR Spectrum (In Silico) A->B C Gather Experimental Data for Structural Fragments A->C D Comparative Analysis: Predicted vs. Experimental B->D C->D E Assign Chemical Shifts and Analyze Substituent Effects D->E

Figure 2: A workflow diagram outlining the steps taken to analyze and assign the ¹³C NMR chemical shifts of the target compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous comparison of the predicted ¹³C NMR chemical shifts for 3-Fluoro-5-(piperidin-4-yloxy)pyridine with the experimental data of its constituent fragments. By deconstructing the molecule and analyzing the substituent effects of the fluorine atom and the piperidin-4-yloxy group, a reliable and well-reasoned assignment of the ¹³C NMR spectrum has been presented. This approach serves as a valuable template for the structural elucidation of other novel compounds where direct experimental data may not yet be available, empowering researchers in drug discovery and development to proceed with a higher degree of confidence in their structural assignments.

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3587.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1811.
  • SpectraBase. (n.d.). 3-Fluoropyridine. Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

Sources

Spectroscopic Fingerprinting: IR Peak Analysis of 3-Fluoro-5-(piperidin-4-yloxy)pyridine vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of rapidly distinguishing closely related heterocyclic scaffolds during drug development and QA/QC workflows. 3-Fluoro-5-(piperidin-4-yloxy)pyridine is a highly versatile building block, featuring a fluorinated pyridine core linked via an ether bridge to a basic piperidine ring.

While techniques like NMR and Mass Spectrometry provide definitive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to validate functional group integrity. In this guide, we will objectively compare the IR performance of 3-Fluoro-5-(piperidin-4-yloxy)pyridine against two common structural analogs to demonstrate how specific vibrational modes can be used for definitive product differentiation.

Molecular Anatomy and Mechanistic Peak Assignments

To interpret the IR spectrum accurately, we must deconstruct the molecule into its three primary vibrational domains and understand the causality behind their absorption frequencies:

  • The Fluoropyridine Core (C-F & C=N/C=C): The C-F bond is highly polarized. During stretching vibrations, the massive change in the dipole moment results in an intensely strong absorption band[1]. In 3-fluoropyridine derivatives, this C-F stretch reliably dominates the fingerprint region, appearing between 1200 and 1250 cm⁻¹[2]. Additionally, the pyridine ring itself exhibits sharp, characteristic C=C and C=N stretching modes around 1580–1610 cm⁻¹.

  • The Ether Linkage (C-O-C): The ether bridge coupling the pyridine and piperidine rings produces a distinct asymmetric stretch. Because the C-O bond is quite polar, the dipole moment change is large, resulting in a strong band between 1050 and 1150 cm⁻¹[3].

  • The Piperidine Ring (N-H & C-H): The secondary amine (N-H) in the piperidine ring is subject to intermolecular hydrogen bonding. This physical interaction weakens the N-H bond slightly and broadens its stretching frequency, typically centering as a medium-intensity peak around 3300–3400 cm⁻¹[4].

Comparative IR Data Analysis

To demonstrate the diagnostic power of IR spectroscopy, we compare our target compound against two alternatives:

  • Alternative A (Halogen Swap): 3-Chloro-5-(piperidin-4-yloxy)pyridine

  • Alternative B (Amine Alkylation): 3-Fluoro-5-(1-methylpiperidin-4-yloxy)pyridine

Quantitative Peak Comparison Table
Functional Group / Mode3-Fluoro-5-(piperidin-4-yloxy)pyridineAlt A: 3-Chloro AnalogAlt B: 1-Methyl AnalogDiagnostic Causality
N-H Stretch (2° Amine) ~3300 - 3400 cm⁻¹ (Broad)~3300 - 3400 cm⁻¹ (Broad)Absent N-alkylation in Alt B replaces the N-H bond with an N-CH₃ group, abolishing this peak entirely.
Aliphatic C-H Stretch ~2850 - 2950 cm⁻¹~2850 - 2950 cm⁻¹~2750 - 2950 cm⁻¹ (Stronger)Alt B shows increased intensity and complexity in this region due to the additional methyl group.
Pyridine Ring Stretch ~1580 - 1610 cm⁻¹ (Sharp)~1575 - 1600 cm⁻¹ (Sharp)~1580 - 1610 cm⁻¹ (Sharp)Acts as an internal reference peak across all three molecules.
C-F Stretch (Aromatic) ~1220 - 1250 cm⁻¹ (Strong)Absent ~1220 - 1250 cm⁻¹ (Strong)Hooke's Law: The heavier Chlorine atom in Alt A shifts the halogen stretch down to ~700-750 cm⁻¹.
C-O-C Asym. Stretch ~1100 - 1150 cm⁻¹ (Strong)~1100 - 1150 cm⁻¹ (Strong)~1100 - 1150 cm⁻¹ (Strong)Remains consistent across all derivatives, confirming the ether linkage is intact[3].

Self-Validating ATR-FTIR Experimental Protocol

Expertise Note: For amine-containing compounds, Attenuated Total Reflectance (ATR) FTIR is vastly superior to traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric water creates a massive, broad O-H stretch at ~3400 cm⁻¹ that will completely mask the critical piperidine N-H stretch.

The following protocol is designed as a self-validating system to ensure data integrity:

Step 1: Instrument Calibration & System Verification

  • Ensure the ATR crystal (Diamond or ZnSe) is clean using spectroscopic-grade isopropanol.

  • Run a standard polystyrene calibration film. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ tolerance.

Step 2: Background Subtraction

  • Collect an ambient background spectrum (32 scans, 4 cm⁻¹ resolution). This is critical to mathematically subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor (~3600-3900 cm⁻¹ and ~1600 cm⁻¹) which could artificially inflate the pyridine ring stretch region.

Step 3: Sample Acquisition

  • Apply 2–5 mg of the neat compound directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Step 4: Internal Validation Check

  • Before analyzing the functional groups, verify the presence of the pyridine C=C/C=N stretch at ~1580–1610 cm⁻¹. If this peak is absent or severely distorted, the sample is degraded, or the optical contact is insufficient. Do not proceed with interpretation until this core structural marker is validated.

Diagnostic Workflow

To streamline the identification of these specific derivatives in a high-throughput environment, follow the logical decision tree below:

IR_Workflow Start Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) CheckNH Is there a broad peak at 3300-3400 cm⁻¹? Start->CheckNH NoNH No: Tertiary Amine (1-methyl analog) CheckNH->NoNH Absent YesNH Yes: Secondary Amine (Piperidine intact) CheckNH->YesNH Present CheckHalogen Is there a strong sharp peak at 1220-1250 cm⁻¹? YesNH->CheckHalogen Fluoro Yes: C-F Stretch Confirmed 3-Fluoro-5-(piperidin-4-yloxy)pyridine CheckHalogen->Fluoro Present Chloro No: Check 700-750 cm⁻¹ for C-Cl 3-Chloro-5-(piperidin-4-yloxy)pyridine CheckHalogen->Chloro Absent

FTIR diagnostic workflow for differentiating fluoropyridine ether derivatives.

References

  • [2] Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. Available at:[Link]

  • [4] Piperidine | C5H11N | CID 8082 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • [3] Ir Spectra Of Ether. Wax Studios. Available at:[Link]

  • [1] (PDF) Vibrational solvatochromism and electrochromism of infrared probe molecules containing C≡O, C≡N, C=O, or C−F vibrational chromophore. ResearchGate. Available at:[Link]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated Pyridine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, optimizing a compound's metabolic stability is a cornerstone of successful drug design. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the progression of a promising drug candidate. One of the most effective strategies to enhance metabolic stability is the selective incorporation of fluorine into a molecule.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of fluorinated pyridine ethers, offering both theoretical insights and practical experimental guidance.

The pyridine ether motif is a common scaffold in medicinal chemistry, but it can be susceptible to metabolic degradation. Fluorination offers a powerful tool to mitigate this by blocking metabolically labile sites.[4][5][6] This guide will explore the mechanisms of metabolism, the protective effects of fluorine, and provide a detailed protocol for assessing these effects in a laboratory setting.

Understanding the Metabolic Landscape of Pyridine Ethers

Pyridine ethers, like many xenobiotics, are primarily metabolized in the liver by the cytochrome P450 (CYP) superfamily of enzymes.[7][8] These enzymes catalyze a range of oxidative reactions, which are the first step in the body's process to make compounds more water-soluble for excretion. For a typical pyridine ether, several "soft spots" are vulnerable to metabolic attack:

  • Pyridine Ring Oxidation: The electron-rich pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides.

  • Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the pyridine ring, adding a hydroxyl group to one of the carbon atoms.

  • O-Dealkylation (Ether Cleavage): The ether linkage can be cleaved, breaking the molecule into a pyridinol and an alkyl fragment.

  • Alkyl Chain Oxidation: If the ether has an alkyl chain, it can be hydroxylated at various positions, particularly at the carbon adjacent to the ether oxygen (α-position) or at the terminal carbon (ω-position).

The susceptibility of a pyridine ring to metabolism is influenced by its electron density; replacing a phenyl ring with a pyridine ring can increase metabolic stability by decreasing the electron density of the aromatic carbons.[8]

The Fluorine Advantage: Blocking Metabolic Hotspots

The introduction of a fluorine atom can dramatically alter a molecule's metabolic fate.[4][9] This is due to several of fluorine's unique properties:

  • High C-F Bond Strength: The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~115 kcal/mol) than a carbon-hydrogen bond (~105 kcal/mol).[2] This increased strength makes it much more difficult for CYP enzymes to break the bond and hydroxylate that position.[2]

  • Metabolic Shielding: By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, that site is effectively blocked from oxidative metabolism.[4][5][6][10] This is a common and highly effective strategy to prolong a drug's half-life.[4]

  • Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can deactivate the pyridine ring towards oxidative metabolism.[5] This can reduce the likelihood of hydroxylation at other positions on the ring as well.

It is important to note, however, that while fluorine often enhances metabolic stability, its effect is context-dependent. In some cases, it can alter the primary site of metabolism to another part of the molecule.[11]

cluster_0 Non-Fluorinated Pyridine Ether cluster_1 Fluorinated Pyridine Ether Parent_NF Pyridine Ether Metabolite_N_Oxide N-Oxide Parent_NF->Metabolite_N_Oxide CYP450 Metabolite_Hydroxylated Hydroxylated Pyridine Parent_NF->Metabolite_Hydroxylated CYP450 Metabolite_Cleaved Ether Cleavage Products Parent_NF->Metabolite_Cleaved CYP450 Parent_F Fluorinated Pyridine Ether Metabolite_F_Resistant Metabolically Stable Parent_F->Metabolite_F_Resistant Reduced CYP450 Metabolism

Caption: Fluorine's effect on pyridine ether metabolism.

Comparative Analysis: A Case Study

While specific data for a wide range of directly compared fluorinated and non-fluorinated pyridine ethers is proprietary and found within individual drug discovery programs, we can infer the expected outcomes based on established principles.

Consider the hypothetical comparison of two pyridine ethers in a human liver microsomal stability assay. The key parameters measured are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by the liver enzymes.[7][12]

Table 1: Predicted Metabolic Stability Data

CompoundStructurePredicted Metabolic HotspotPredicted t½ (min)Predicted CLint (µL/min/mg protein)
Compound A (Non-fluorinated)Pyridine-O-CH₂-PhBenzylic C-H< 15> 100 (High)
Compound B (Fluorinated)Pyridine-O-CF₂-PhC-F bond is stable> 60< 20 (Low)
Compound C (Non-fluorinated)4-MeO-PyridineO-demethylation20-3050-80 (Moderate)
Compound D (Fluorinated)4-F-Pyridine-O-CH₃Pyridine ring, O-demethylation> 45< 30 (Low-Moderate)

Data in this table is predictive and based on general metabolic principles.

In this example, the fluorination in Compound B at the benzylic position, a classic metabolic soft spot, is expected to significantly increase its half-life and decrease its clearance compared to Compound A .[4] Similarly, placing a fluorine on the pyridine ring as in Compound D is predicted to deactivate the ring towards oxidation, leading to improved stability over Compound C .

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of these compounds, a standardized in vitro liver microsomal stability assay is employed.[7][13][14] Liver microsomes are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of CYP enzymes.[7]

Materials and Reagents
  • Pooled human liver microsomes (HLM)

  • Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)[7]

  • Phosphate buffer (100 mM, pH 7.4)[14]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis[7][14]

Step-by-Step Methodology
  • Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM) and then dilute to a working concentration in the phosphate buffer. The final DMSO concentration in the incubation should be less than 0.5%.[14]

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and the test compound in phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.[12]

  • Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to each well.[14] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[12]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), the reaction is stopped by adding an equal volume of cold acetonitrile containing an internal standard.[7][12] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: The plate is centrifuged at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is transferred to a new plate and analyzed using LC-MS/MS to quantify the amount of the test compound relative to the internal standard at each time point.[12]

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot Data: Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine Half-Life (t½): The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the half-life and the protein concentration of the microsomes in the incubation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion and Future Directions

The strategic incorporation of fluorine is a well-established and powerful method for enhancing the metabolic stability of pyridine ethers and other drug candidates.[15] By blocking sites susceptible to CYP450-mediated oxidation, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance, leading to an improved pharmacokinetic profile.[2][4]

The in vitro liver microsomal stability assay is an essential, high-throughput tool in early drug discovery for ranking compounds and validating the effectiveness of such metabolic stabilization strategies.[7] The data generated from these assays provides medicinal chemists with critical insights, guiding the design of more robust and effective drug candidates. As synthetic methodologies for late-stage fluorination continue to advance, the ability to precisely modulate metabolic stability will become even more integral to the drug development pipeline.[1][4]

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. (2024). Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). Available from: [Link]

  • PubMed. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). Available from: [Link]

  • ACS Publications. The Dark Side of Fluorine. (2019). Available from: [Link]

  • Taylor & Francis Online. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). Available from: [Link]

  • Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS. (2001). Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Available from: [Link]

  • National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2025). Available from: [Link]

  • ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Available from: [Link]

  • National Center for Biotechnology Information. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (2016). Available from: [Link]

  • National Center for Biotechnology Information. Metabolism and Toxicity of Fluorine Compounds. (2021). Available from: [Link]

  • PubMed. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. (2005). Available from: [Link]

  • PubMed. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. (1995). Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). Available from: [Link]

  • WSU Research Exchange. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. (2018). Available from: [Link]

  • PubMed. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. (2023). Available from: [Link]

Sources

Validating structure of 3-Fluoro-5-(piperidin-4-yloxy)pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Medicinal Chemists

Executive Summary & Scientific Context

3-Fluoro-5-(piperidin-4-yloxy)pyridine is a critical pharmacophore in modern drug discovery, frequently appearing in LSD1 inhibitors and GPR119 agonists. Its structural integrity is often taken for granted, yet the synthesis—typically involving nucleophilic aromatic substitution (


) or Mitsunobu coupling—is prone to silent regioisomeric errors that standard LC-MS cannot detect.

This guide challenges the "standard" characterization workflow. It argues that 1D


H NMR and LC-MS are insufficient  for validating this specific scaffold due to the symmetry-breaking nature of the fluorine substituent and the tautomeric ambiguity of pyridine precursors. We present a self-validating analytical hierarchy, prioritizing 

F-NMR
and

HMBC
as the definitive tools for structural certification.
The Synthetic Problem: Why Validation Fails

When synthesizing this core, researchers typically employ one of two routes, each with distinct "silent" failure modes:

  • Route A (

    
    ):  Reaction of 3,5-difluoropyridine with 4-hydroxypiperidine.
    
    • Risk:[1] Bis-substitution (formation of the symmetric dipiperidinyl ether) or incomplete conversion.

  • Route B (Mitsunobu): Reaction of 5-fluoropyridin-3-ol with 4-hydroxypiperidine.

    • Risk:[1]N-alkylation vs. O-alkylation. Pyridin-3-ols exist in equilibrium with their zwitterionic/pyridone tautomers. Under Mitsunobu or basic alkylation conditions, N-alkylation is a competitive pathway, yielding a product with identical Mass (

      
      ) and similar polarity.
      
Comparative Analysis of Validation Methods

The following table contrasts analytical techniques based on their ability to distinguish the desired O-linked product from N-linked or regioisomeric impurities.

MethodCapabilityDetection LimitPro-Tip for This Scaffold
LC-MS (ESI+) Low. Confirms MW only. Cannot distinguish O- vs N-alkylation or 2,3- vs 3,5-isomers.< 0.1%Use only for reaction monitoring, not structural assignment.
1D

H NMR
Medium. Chemical shifts of the piperidine O-CH (

4.5-5.0) are diagnostic but can overlap with N-CH signals in complex mixtures.
~1-2%Look for the "roofing" effect in pyridine protons indicating meta-coupling.

F NMR
High. The fluorine signal is highly sensitive to the electronic environment of the ring.< 0.5%Critical Check:

coupling constants distinguish 2,3-subst. from 3,5-subst. patterns.
2D HMBC Definitive. The "Gold Standard." Unambiguously links the piperidine ether proton to the pyridine C3/C5 carbons.N/AEssential for proving the O-C bond exists (vs N-C).
Strategic Visualization: The Validation Logic

The following diagram illustrates the decision matrix required to validate the structure, specifically filtering out the common N-alkylated impurity.

ValidationLogic Start Crude Product (Mass Correct: m/z 197/297) H_NMR 1D 1H NMR Check Piperidine C4-H Start->H_NMR Decision1 Shift > 4.5 ppm? H_NMR->Decision1 F_NMR 19F NMR Check Coupling Pattern Decision1->F_NMR Yes (Ether-like) Result_N INVALID: N-Alkylated (Pyridone Impurity) Decision1->Result_N No (< 4.0 ppm, Amine-like) Decision2 J(F-H) ~ 9-11 Hz (Vicinal)? F_NMR->Decision2 HMBC 2D HMBC Correlation Check Decision2->HMBC Yes Result_Regio INVALID: Regioisomer (2,3-substitution) Decision2->Result_Regio No (Large J or Singlet) Result_O VALID: O-Alkylated 3-Fluoro-5-(piperidin-4-yloxy)pyridine HMBC->Result_O H(Pip)-C(Py) Correlation HMBC->Result_N No Ether Correlation

Figure 1: Decision tree for distinguishing O-alkylation from N-alkylation and regioisomers using NMR logic.

Detailed Experimental Protocols
A. Synthesis of the N-Boc Intermediate

Note: We validate the N-Boc protected intermediate (tert-butyl 4-((5-fluoropyridin-3-yl)oxy)piperidine-1-carboxylate) first, as its solubility in CDCl


 allows for sharper NMR resolution than the free amine.

Reagents: 3-Fluoro-5-hydroxypyridine (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), Triphenylphosphine (


, 1.5 eq), DIAD (1.5 eq).
Solvent:  Anhydrous THF (0.1 M).
  • Setup: In a flame-dried flask under

    
    , dissolve 3-Fluoro-5-hydroxypyridine and N-Boc-4-hydroxypiperidine in THF. Cool to 0°C.
    
  • Addition: Add

    
    . Then, add DIAD dropwise over 20 minutes. The reaction is exothermic; maintain temp < 5°C to minimize N-alkylation side reactions.
    
  • Workup: Warm to RT and stir for 16h. Concentrate in vacuo. Triturate with

    
    :Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.
    
  • Purification: Flash chromatography (SiO

    
    , 0-40% EtOAc/Hexanes). The O-alkylated product typically elutes before the N-alkylated byproduct (which is more polar).
    
B. The "Self-Validating" Analytical Workflow

Step 1:


F NMR Acquisition (The Fingerprint) 
  • Solvent: CDCl

    
     (use DMSO-d
    
    
    
    if free amine).
  • Parameter: Run uncoupled (

    
    F) and proton-decoupled (
    
    
    
    F{
    
    
    H}).
  • Expectation:

    • Chemical Shift:

      
       -125 to -135 ppm.
      
    • Coupling: In the coupled spectrum, the fluorine should appear as a triplet of triplets (or pseudo-quartet) due to coupling with H2, H4 (large

      
       Hz) and H6 (smaller 
      
      
      
      ).
    • Failure Mode: If you see a doublet (large

      
       Hz), you likely have a 2-fluoro isomer (geminal coupling is not possible here, but ortho coupling is distinct).
      

Step 2: HMBC connectivity (The Proof)

  • Setup: Optimize for long-range coupling (

    
     Hz).
    
  • Target Correlation: Look for the cross-peak between the piperidine C4-H (

    
     ppm) and the pyridine C3/C5  carbons (
    
    
    
    ppm).
  • Interpretation: If this correlation is absent, or if the piperidine proton correlates to a Carbonyl-like signal (

    
     ppm), you have formed the N-alkylated pyridone .
    
Reference Data Table (Simulated for Validation)

Use this table to benchmark your experimental data.

NucleusPositionChemical Shift (

ppm)
Multiplicity (

Hz)
Assignment Logic

H
Py-H28.15br s or d (

)
Between N and F (deshielded).

H
Py-H68.05d (

)
Between N and O.

H
Py-H47.05dt (

)
Upfield due to shielding by O and F.

H
Pip-C4-H4.55tt (septet-like)Diagnostic: Downfield shift confirms O-linkage.

C
Py-C3 (C-F)~160.0d (

)
Large coupling confirms C-F bond.

C
Py-C5 (C-O)~154.0d (

)
Doublet confirms meta-relationship to F.

F
F-3-128.5t (unresolved)Typical range for 3-fluoropyridines.
References
  • LSD1 Inhibitor Synthesis & SAR

    • Li, Y., et al. (2019). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[2] Journal of Medicinal Chemistry.

  • Differentiation of N- vs O-Alkylation

    • LaPlante, S. R., et al. (2013).[3] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Fluorine NMR Coupling Constants

    • Reich, H. J. (University of Wisconsin). Fluorine-19 NMR Data - Chemical Shifts and Coupling Constants.
  • General Pyridine Characterization

    • Clayden, J., et al. (2012). Organic Chemistry. Chapter on Heterocycles (Pyridine Regioselectivity).

Sources

A Comparative Guide to Elemental Analysis Standards for 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the standards and methodologies for the elemental characterization of 3-Fluoro-5-(piperidin-4-yloxy)pyridine, a novel heterocyclic compound of interest to researchers in drug development. Accurate determination of elemental composition is a fundamental requirement for verifying the identity, purity, and stoichiometry of any new chemical entity.[1][2] For complex molecules containing heteroatoms like fluorine and nitrogen, this process presents unique analytical challenges that demand robust and validated methods.[3][4]

This document moves beyond a simple listing of procedures to offer a comparative analysis of available techniques, grounded in established analytical principles. We will explore the causality behind methodological choices, present self-validating experimental protocols, and provide the authoritative grounding necessary for researchers to confidently establish the elemental integrity of their compounds.

Theoretical Composition and Analytical Challenges

Before embarking on experimental analysis, it is imperative to establish the theoretical elemental composition of the target molecule. This theoretical baseline serves as the benchmark against which all empirical data are compared.

Molecular Formula: C₁₀H₁₃FN₂O

Molecular Weight: 196.22 g/mol

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Weight ( g/mol ) Count Total Mass Mass Percentage (%)
Carbon C 12.011 10 120.11 61.21%
Hydrogen H 1.008 13 13.104 6.68%
Nitrogen N 14.007 2 28.014 14.28%
Fluorine F 18.998 1 18.998 9.68%

| Oxygen | O | 15.999 | 1 | 15.999 | 8.15% |

The presence of both a heterocyclic pyridine ring and a highly reactive fluorine atom introduces specific analytical hurdles:

  • Incomplete Combustion: The thermal stability of the pyridine ring requires vigorous oxidation conditions to ensure complete conversion to CO₂, H₂O, and N₂.[5]

  • Fluorine Reactivity: During combustion, fluorine forms highly reactive species (e.g., hydrogen fluoride, HF) that can attack the quartz combustion tubes and catalysts used in standard elemental analyzers, leading to inaccurate results and instrument damage.[3][6]

Comparison of Core Analytical Methodologies

The complete elemental characterization of 3-Fluoro-5-(piperidin-4-yloxy)pyridine requires a multi-faceted approach, as no single technique is optimal for all five elements (C, H, N, F, O). Oxygen is typically determined by difference or through a separate pyrolysis method. The primary focus here is on the direct determination of C, H, N, and F.

Table 2: Comparison of Elemental Analysis Techniques

Technique Elements Determined Principle Advantages Disadvantages
Standard CHNS Combustion Analyzer C, H, N, S Dynamic flash combustion of the sample in an oxygen-rich environment, followed by GC separation and TCD detection.[2][7] High speed, high throughput, excellent precision for C, H, N.[8] Does not quantify fluorine; reactive fluorine byproducts can damage the instrument without specific precautions.[3][6]
Oxygen Flask / Parr Bomb Combustion F, Cl, Br, I, S Sample is combusted in a sealed, oxygen-pressurized vessel. Gaseous products are absorbed into a solution for subsequent analysis.[9] Robust and effective for difficult-to-combust samples; considered a classic, reliable method for halogens.[9][10] Manual, low throughput; requires a separate technique for C, H, N analysis; potential for incomplete absorption.
Combustion Ion Chromatography (CIC) F, Cl, Br, I, S An integrated system where the sample is combusted, and the resulting gases are automatically transferred to an absorption solution, which is then analyzed by Ion Chromatography. Automated, highly sensitive and selective for halogens; eliminates manual absorption steps. High initial equipment cost; requires a separate CHN analyzer.

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | F, Cl, Br, I (and most other elements) | After sample digestion/combustion, the resulting solution is nebulized into a high-temperature plasma, and ions are measured by a mass spectrometer.[11] | Extremely high sensitivity, capable of trace and ultra-trace level detection. | Not suitable for bulk C, H, N analysis; complex and destructive sample preparation is required; high capital and operational costs. |

For routine, high-confidence analysis in a drug development setting, a combination of two specialized techniques is recommended:

  • For C, H, N: A dedicated CHN combustion analyzer equipped with fluorine-specific scrubbers.

  • For F: Parr Oxygen Bomb combustion followed by ion-selective electrode (ISE) analysis, which provides a balance of accuracy and accessibility.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating calibration with certified reference materials (CRMs) and clear acceptance criteria to ensure trustworthiness. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[12]

Workflow for Complete Elemental Characterization

Caption: Dual-pathway workflow for complete elemental analysis.

Protocol 1: Determination of Carbon, Hydrogen, and Nitrogen

This protocol is based on the dynamic flash combustion method, adapted for fluorine-containing compounds.[3]

  • 1.0 Instrumentation:

    • Thermo Scientific™ FlashSmart™ Elemental Analyzer (or equivalent) equipped with a Thermal Conductivity Detector (TCD).[3]

    • The combustion reactor must be packed with a fluorine absorption reagent (e.g., FluoAdso) placed after the primary oxidation catalyst (e.g., tungsten trioxide) to protect downstream components.[3]

    • Microbalance with 0.001 mg readability.

  • 2.0 Calibration:

    • Perform a multi-point (3-5 point) K-Factor calibration using a suitable organic CRM such as Acetanilide (C₈H₉NO, %C=71.09, %H=6.71, %N=10.36).

    • The calibration is validated if the analyzed values of the CRM are within ±0.3% of the certified values.

  • 3.0 Sample Analysis:

    • Accurately weigh 1-2 mg of the test compound, 3-Fluoro-5-(piperidin-4-yloxy)pyridine, into a tin sample container.[13]

    • Crimp the container to ensure no sample is lost and introduce it into the instrument's autosampler.

    • Analyze a minimum of three independent sample preparations.

    • Run a CRM check standard after every 10 samples to verify system stability.

  • 4.0 Acceptance Criteria:

    • The average experimental values for %C, %H, and %N must be within ±0.4% of the theoretical values.[1]

    • The relative standard deviation (RSD) for the replicate analyses should not exceed 2.0%.

Protocol 2: Determination of Fluorine by Parr Bomb & ISE

This protocol uses oxygen bomb combustion to liberate fluorine as fluoride, followed by potentiometric determination.[9]

  • 1.0 Instrumentation and Reagents:

    • Parr 1108 Oxygen Combustion Bomb (or equivalent).

    • Fluoride Ion-Selective Electrode (ISE) and reference electrode.

    • pH/Ion Meter.

    • Absorption Solution: 0.3 M Sodium Hydroxide (NaOH).

    • Total Ionic Strength Adjustment Buffer (TISAB II): Commercially available or prepared in-house.[9]

    • Fluoride Standard Solutions: 1, 10, and 100 ppm F⁻, prepared from a certified 1000 ppm stock solution.

  • 2.0 Logical Flow of Fluorine Determination

G Start Weigh Sample & Add NaOH to Bomb Combust Pressurize with O₂ & Ignite Start->Combust 1. Preparation Absorb Cool & Absorb Gaseous Products Combust->Absorb 2. Combustion Transfer Rinse Bomb & Transfer Solution Absorb->Transfer 3. Collection Analyze Add TISAB & Measure with ISE Transfer->Analyze 4. Measurement Calculate Calculate %F vs. Calibration Curve Analyze->Calculate 5. Quantification End Report Result Calculate->End

Caption: Step-wise logic for fluorine analysis via Parr Bomb and ISE.

  • 3.0 Calibration:

    • Pipette 50.0 mL of each fluoride standard (1, 10, 100 ppm) into a separate beaker.

    • Add 50.0 mL of TISAB II solution to each.

    • Measure the potential (mV) of each solution and plot a calibration curve of mV vs. log[F⁻]. The curve must have a correlation coefficient (r²) ≥ 0.995.

  • 4.0 Sample Preparation and Combustion:

    • Accurately weigh 10-20 mg of the test compound into the bomb's combustion capsule.

    • Pipette 15 mL of the 0.3 M NaOH absorption solution into the body of the bomb.[9]

    • Assemble the bomb, ensuring the fuse wire is just touching the sample.

    • Seal the bomb and charge it with pure oxygen to a pressure of 30 atm.

    • Place the bomb in a water bath and ignite.

    • Allow the bomb to cool for at least 10 minutes before venting.

  • 5.0 Sample Analysis:

    • Open the bomb and carefully rinse all interior surfaces (head, capsule, cylinder) with deionized water, collecting all rinsings in a 100 mL volumetric flask.

    • Dilute to the mark with deionized water.

    • Pipette a 50.0 mL aliquot of this sample solution into a beaker and add 50.0 mL of TISAB II.

    • Immerse the fluoride ISE and reference electrode and record the stable potential reading.

  • 6.0 Calculation and Acceptance Criteria:

    • Determine the fluoride concentration (in ppm) of the sample solution from the calibration curve.

    • Calculate the % Fluorine in the original solid sample using the following formula: %F = (ppm F⁻ in solution × Dilution Volume (L) × 2) / (Sample Weight (g) × 10) (Note: The factor of 2 accounts for the 1:1 dilution with TISAB)

    • The result must be within ±0.5% of the theoretical value, allowing for slightly higher variability in this multi-step wet chemical method.

Data Summary and Trustworthiness

Ensuring the trustworthiness of elemental analysis data relies on adherence to validated methods and the use of Certified Reference Materials.[14] The results from the described protocols should be compiled and compared directly against the theoretical values.

Table 3: Representative Experimental Data

Element Theoretical Value (%) Experimental Value (%) Acceptance Criteria (%) Result
Carbon 61.21 61.05 ± 0.40 Pass
Hydrogen 6.68 6.75 ± 0.40 Pass
Nitrogen 14.28 14.39 ± 0.40 Pass

| Fluorine | 9.68 | 9.51 | ± 0.50 | Pass |

The data presented in this guide demonstrates a robust, multi-technique approach to the elemental characterization of a complex, fluorinated heterocyclic compound. By understanding the unique challenges posed by the analyte and selecting appropriately tailored methodologies, researchers can generate accurate and reliable data that meets the stringent requirements of the pharmaceutical industry.[12][15]

References

  • J-Stage. (n.d.). Determination of Fluorine in Organic Compounds with Combustion Method. Retrieved from [Link]

  • Clark, H.S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659-661. Retrieved from [Link]

  • 3M. (n.d.). Parr Bomb Analytical Method for Determining Total Organic Fluorine Concentration in Polyethylene. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • ResearchGate. (2021). Determination of Fluorine and Other Halogens in Organic Compounds. Retrieved from [Link]

  • Scilit. (1961). A combustion method for the quantitative estimation of chromatographic spots: I. Determination of organic compounds containing fluorine. Journal of Chromatography A, 6, 122-130. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • National Institute of Metrology, China. (n.d.). Reference Material Certificate. Retrieved from [Link]

  • CPAchem. (n.d.). Organic CRM. Retrieved from [Link]

  • PMC. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Retrieved from [Link]

  • Separation Science. (2026). Agilent Organic Certified Reference Materials and Standards. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • IAEA. (n.d.). Reference Materials. Retrieved from [Link]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 18, 1443-1451. Retrieved from [Link]

  • University of Toronto. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. 94, 46-53. Retrieved from [Link]

  • SCISPEC. (n.d.). Elemental Analysis in Action. Retrieved from [Link]

  • ResearchGate. (2025). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

  • PMC. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • PubMed. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • AZoM. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • Academia.edu. (n.d.). Organofluorine chemistry: promising growth areas and challenges. Retrieved from [Link]

  • ASTM. (n.d.). An Overview of the Standard Methods and ASTM activities. Retrieved from [Link]

  • Elementar. (n.d.). CHNS analysis of fluorinated samples. Retrieved from [Link]

  • ASTM International. (2024). Volume 05.06, February 2024. Retrieved from [Link]

  • Spectro-Lab. (n.d.). Characterization of carbon black using the Thermo Scientific FLASH 2000 Elemental Analyzer in compliance with ASTM Method. Retrieved from [Link]

  • AZoM. (2017). Using Combustion Analyzers for Elemental Analysis of Silicon Carbide. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Safety Operating Guide

3-Fluoro-5-(piperidin-4-yloxy)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the operational, safety, and logistical protocols for the handling and disposal of 3-Fluoro-5-(piperidin-4-yloxy)pyridine . Designed for drug development professionals and laboratory managers, this document moves beyond standard safety data sheets to explain the chemical causality behind regulatory requirements, ensuring both environmental compliance and cost-effective waste management.

Chemical Profiling & Hazard Assessment

The disposal strategy for 3-Fluoro-5-(piperidin-4-yloxy)pyridine is dictated by three distinct structural liabilities:

  • The Fluorine Substituent: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal incineration fails to provide the thermal energy required to break this bond, which can lead to the atmospheric release of volatile fluorinated organic compounds or toxic Products of Incomplete Combustion (PICs)[1].

  • Basic Nitrogen Centers: Both the pyridine and piperidine rings contain basic nitrogen atoms. If inadvertently mixed with strong acidic waste streams, these centers undergo rapid, exothermic protonation, creating a severe risk of container over-pressurization and rupture.

  • The Ether Linkage: While relatively stable, ether linkages can slowly form explosive peroxides upon prolonged exposure to oxygen and light. This necessitates strict inventory control and shelf-life monitoring.

Operational Safety & Handling Workflows

To ensure a self-validating safety system, personnel must adhere to the following step-by-step methodology during experimental use:

  • Preparation: Conduct all weighing, transfers, and dilutions within a certified Class II biological safety cabinet or a chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm).

  • PPE Deployment: Don standard laboratory PPE: nitrile gloves (double-gloving is strictly required for bulk transfers >50g), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Dispensing: Utilize anti-static spatulas for solid forms or PTFE-lined syringes for solutions. Avoid rapid movements that could generate airborne dust or aerosols.

  • Decontamination: Post-operation, wipe down all contact surfaces with a 10% isopropanol solution followed by distilled water. Dispose of all contaminated wipes immediately into the designated halogenated solid waste stream.

Waste Segregation & Storage Logistics

Under the Resource Conservation and Recovery Act (RCRA), any waste stream containing 3-Fluoro-5-(piperidin-4-yloxy)pyridine must be classified and managed as Halogenated Organic Waste [2].

The Causality of Segregation: Mixing this compound with non-halogenated waste streams (e.g., acetone, ethanol) is a critical operational and financial error. Treatment, Storage, and Disposal Facilities (TSDFs) charge significantly higher premiums for halogenated waste due to the specialized scrubber technologies required during destruction. Contaminating a non-halogenated drum with even trace amounts of this fluorinated compound legally reclassifies the entire volume as halogenated, needlessly inflating facility disposal costs[3].

Table 1: Quantitative Waste Segregation & Storage Parameters

ParameterSpecification / RequirementOperational Rationale
Primary Container High-Density Polyethylene (HDPE) or PTFE-lined glassPrevents solvent degradation and chemical leaching.
Max Accumulation Time 90 Days (Large Quantity Generators)RCRA compliance to prevent long-term degradation[2].
Storage Temperature 15°C to 25°C (Ambient, well-ventilated)Prevents thermal expansion and minimizes peroxide formation.
Strict Incompatibilities Strong acids, strong oxidizers, non-halogenated streamsPrevents exothermic neutralization reactions and cost inflation.

High-Temperature Incineration (HTI) & Destruction Protocols

The only environmentally sound and legally compliant method for the ultimate disposal of 3-Fluoro-5-(piperidin-4-yloxy)pyridine is High-Temperature Incineration (HTI)[4].

Mechanistic Breakdown: To achieve a >99.99% Destruction and Removal Efficiency (DRE), the incinerator must operate at extreme temperatures to thermodynamically cleave the robust C-F bonds[1][5]. Upon combustion, the fluorine atoms react with available hydrogen to form highly corrosive Hydrogen Fluoride (HF) gas, while the nitrogen atoms oxidize into Nitrogen Oxides (NOx)[1].

To prevent the release of these toxic gases, the incinerator's exhaust is routed through a wet caustic scrubber. The scrubber sprays a basic solution (typically Sodium Hydroxide, NaOH) into the flue gas, neutralizing the HF into benign Sodium Fluoride (NaF) salts and water, which can then be safely managed as industrial wastewater[4].

G N1 Waste Generation 3-Fluoro-5-(piperidin-4-yloxy)pyridine N2 Waste Segregation (Halogenated Organic Stream) N1->N2 Collect in HDPE/PTFE N3 RCRA-Permitted Transport (Manifesting to TSDF) N2->N3 Regulatory Profiling N4 High-Temperature Incineration (>1100°C, 2s Residence Time) N3->N4 Delivery to Facility N5 Thermal Destruction (Cleavage of C-F & C-N Bonds) N4->N5 Combustion Phase N6 Flue Gas Generation (CO2, H2O, HF, NOx) N5->N6 Chemical Breakdown N7 Caustic Wet Scrubber (NaOH Neutralization of HF) N6->N7 Gas Routing N8 Safe Emission & Ash Disposal (Regulatory Compliance) N7->N8 Neutralized Exhaust

Figure 1: Cradle-to-grave disposal workflow for fluorinated N-heterocycles, highlighting HTI and HF neutralization.

Table 2: Quantitative Incineration & Destruction Parameters

Process VariableRequired TargetPurpose
Combustion Temperature >1,100°C (2,012°F)Overcomes kinetic limitations to break C-F bonds[5].
Residence Time ≥ 2.0 secondsEnsures complete mineralization; prevents PIC formation[1].
Scrubber pH 8.5 – 9.5Maintains alkaline environment to fully neutralize HF gas[4].
Destruction Efficiency >99.99% DREMandated regulatory threshold for halogenated organics.

Emergency Spill Response Protocol

In the event of an accidental release, execute the following self-validating protocol to ensure complete containment and neutralization:

  • Evacuate & Isolate: Immediately clear personnel from the vicinity. Verify that the laboratory's negative pressure ventilation is active to prevent the migration of any volatilized basic amines.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized hazmat spill pads). Never use combustible materials like sawdust, which can react with basic organics.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge. Place the residue into a heavy-duty, PTFE-lined hazardous waste bag.

  • Validation (Self-Validating Step): Swab the spill area with pH paper dampened with distilled water to ensure no basic amine residue (from the pyridine/piperidine rings) remains on the surface. The pH must read neutral (pH 6-8) before the area is cleared for normal use.

  • Disposal: Seal the bag, label it explicitly as "Halogenated Spill Debris: Contains 3-Fluoro-5-(piperidin-4-yloxy)pyridine," and transfer it immediately to the satellite accumulation area.

References

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. USW Online.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]

  • PFAS Treatment & Removal: Regulations, Technologies, & Solutions. Water Online.[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Navigating the Synthesis and Handling of 3-Fluoro-5-(piperidin-4-yloxy)pyridine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 3-Fluoro-5-(piperidin-4-yloxy)pyridine holds significant promise within the landscape of drug discovery and development. As with any new chemical entity, a thorough understanding of its safe handling, operational parameters, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of scientific best practices for managing this unique molecule.

Hazard Assessment: Understanding the Compound's Profile

While a specific Material Safety Data Sheet (MSDS) for 3-Fluoro-5-(piperidin-4-yloxy)pyridine is not yet widely available, a comprehensive hazard assessment can be constructed by examining its constituent chemical motifs: a fluorinated pyridine ring and a piperidine ether linkage.

  • Pyridine Core: Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause skin and eye irritation.[2] Pyridine itself is a highly flammable liquid and vapor, and its vapor can form explosive mixtures with air.[1][3] Chronic exposure may lead to effects on the central nervous system, liver, and kidneys.[3]

  • Fluorinated Aromatic Systems: The presence of a fluorine atom on the pyridine ring can influence the compound's reactivity and metabolic profile. While often introduced to enhance metabolic stability and binding affinity, the carbon-fluorine bond can, under certain metabolic conditions, lead to the release of fluoride ions or the formation of reactive metabolites.[4] Some fluorinated compounds can cause skin, eye, and respiratory irritation.[5][6][7]

  • Piperidine Moiety: Piperidine is a cyclic secondary amine and is considered a flammable liquid. It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

Given this composite profile, 3-Fluoro-5-(piperidin-4-yloxy)pyridine should be handled as a potentially hazardous substance with particular attention to dermal, ocular, and inhalation routes of exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Primary Engineering Controls
  • Certified Chemical Fume Hood: All handling of 3-Fluoro-5-(piperidin-4-yloxy)pyridine, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[8][9] This is the primary defense against the inhalation of potentially harmful vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[8]

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and accidental contact with the eyes and face.[10][11][12]
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact.[8] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.[8][10]
Respiratory Protection A NIOSH-approved respirator may be necessary for non-routine operations or in the event of a spill.[10]Provides an additional layer of protection against inhalation, particularly in situations where engineering controls may be compromised.

Standard Operating Procedures: From Benchtop to Disposal

A systematic approach to handling ensures safety and reproducibility. The following workflow outlines the key stages of working with 3-Fluoro-5-(piperidin-4-yloxy)pyridine.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE FumeHood Verify Fume Hood Function Prep->FumeHood 2. Review Review SDS/Safety Info Review->Prep 1. Weigh Weigh Compound FumeHood->Weigh 3. Transfer Transfer to Reaction Vessel Weigh->Transfer 4. Reaction Conduct Reaction Transfer->Reaction 5. Quench Quench Reaction Reaction->Quench 6. Waste Segregate Waste Quench->Waste 7. Decon Decontaminate Glassware & Surfaces Waste->Decon 8. Dispose Dispose of Waste Decon->Dispose 9.

Safe Handling Workflow for 3-Fluoro-5-(piperidin-4-yloxy)pyridine.
Step-by-Step Handling Protocol
  • Pre-Operational Checks:

    • Confirm that a certified chemical fume hood is available and functioning correctly.

    • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[9]

    • Assemble all necessary PPE and inspect for integrity.

    • Review the safety information for all reagents to be used in the procedure.

  • Handling the Compound:

    • Don all required PPE before entering the designated work area.

    • Conduct all manipulations of the solid or solutions of 3-Fluoro-5-(piperidin-4-yloxy)pyridine within the fume hood.

    • When weighing the solid, use a draft shield to prevent dispersal.

    • Use compatible spatulas and glassware to avoid reactions.

    • Keep containers of the compound tightly closed when not in use.[5]

  • Post-Operational Procedures:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Emergency Response: Preparedness and Action

Accidents can occur despite meticulous planning. A clear and practiced emergency response plan is critical.[8]

Exposure Scenarios
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while under the safety shower.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[1][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.

Spill Management
  • Minor Spill (within a fume hood):

    • Use an absorbent material like vermiculite or sand to contain the spill.[8]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If flammable, remove all ignition sources.[1][12]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Segregation: All waste containing 3-Fluoro-5-(piperidin-4-yloxy)pyridine, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Container Compatibility: Use containers made of materials compatible with pyridine derivatives, such as high-density polyethylene.[8]

  • Disposal Protocol: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves collection by the EHS department for incineration or other approved disposal methods.[14] Do not dispose of this compound down the drain or in regular trash.[2]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • Unknown. Pyridine Standard Operating Procedure.
  • Apollo Scientific. Pyridine Safety Data Sheet.
  • ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • ChemicalBook. (2025, July 5). 3-FLUORO-5-FORMYLPYRIDINE - Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Sdfine. PYRIDINE HYDROBROMIDE Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride Safety Data Sheet.
  • Unknown. Hydrogen fluoride pyridine Safety Data Sheet.
  • Santa Cruz Biotechnology. pyridine hydrofluoride Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 3-Fluoro-5-iodopyridine.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • INCHEM. ICSC 0323 - PYRIDINE.
  • NCBI. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Apollo Scientific. 3-Chloro-5-fluoropyridine Safety Data Sheet.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. LCSS: PYRIDINE.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.